SOS1-IN-2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H23F3N4O |
|---|---|
分子量 |
416.4 g/mol |
IUPAC 名称 |
2-methyl-6-(1-methylcyclopropyl)-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]pyrido[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H23F3N4O/c1-12-15(6-5-7-17(12)22(23,24)25)13(2)26-20-16-11-29(21(4)8-9-21)19(30)10-18(16)27-14(3)28-20/h5-7,10-11,13H,8-9H2,1-4H3,(H,26,27,28)/t13-/m1/s1 |
InChI 键 |
RVIBMYNEVGUCHR-CYBMUJFWSA-N |
手性 SMILES |
CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=NC(=NC3=CC(=O)N(C=C32)C4(CC4)C)C |
规范 SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NC(=NC3=CC(=O)N(C=C32)C4(CC4)C)C |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SOS1-IN-2 in KRAS Mutant Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in cell signaling.[1] It cycles between an inactive GDP-bound state and an active GTP-bound state, controlling pathways responsible for cell proliferation, survival, and differentiation.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and non-small cell lung cancers, leading to a constitutively active protein that promotes uncontrolled cell growth.[3][4][5]
For decades, direct inhibition of mutant KRAS was considered an insurmountable challenge due to the protein's high affinity for GTP and its smooth surface lacking obvious druggable pockets.[6][7] This has led to the exploration of alternative therapeutic strategies, including the targeting of upstream activators and downstream effectors of KRAS.[4] One of the most promising upstream targets is the Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF).[3][4][8] SOS1 directly interacts with KRAS, facilitating the exchange of GDP for GTP, thereby converting KRAS to its active state.[1][3][9] In KRAS-driven cancers, SOS1 is essential for maintaining the high levels of active, GTP-bound KRAS required for tumor cell survival.[4]
SOS1-IN-2 is a potent small-molecule inhibitor of SOS1.[10] This document provides a comprehensive technical overview of its mechanism of action in KRAS mutant cells, detailing its effects on signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Mechanism of Action: Disrupting the KRAS Activation Cycle
The primary mechanism of action for SOS1 inhibitors, including this compound, is the disruption of the protein-protein interaction (PPI) between SOS1 and KRAS.[3][6][8] This intervention effectively halts the KRAS nucleotide exchange cycle, preventing the reloading of both wild-type and mutant KRAS with GTP.
1. SOS1 as a GEF for KRAS: SOS1 possesses a catalytic site within its Cdc25 domain that binds to inactive, GDP-bound KRAS.[7] This interaction induces a conformational change in KRAS, opening the nucleotide-binding pocket and facilitating the release of GDP.[3] Subsequently, GTP, which is more abundant in the cytosol, binds to KRAS, leading to its activation.[1][3]
2. Allosteric Activation of SOS1: SOS1 activity is further amplified by a positive feedback loop.[11] It has a second, allosteric binding site that binds to active, GTP-bound RAS.[7][8] This allosteric engagement enhances the catalytic activity of SOS1, leading to a surge in KRAS activation.[11][12] In KRAS-mutant cells, the abundant mutant KRAS-GTP continuously stimulates SOS1 activity, perpetuating a state of hyperactivated RAS signaling.[12]
3. Inhibition by this compound: this compound and other inhibitors in its class bind to a hydrophobic pocket on SOS1 within the catalytic domain, physically preventing the interaction with KRAS.[4][6] By blocking this crucial PPI, this compound achieves the following:
-
Prevents Nucleotide Exchange: It directly inhibits the SOS1-mediated conversion of KRAS-GDP to KRAS-GTP.[13]
-
Reduces Active KRAS Levels: The blockade leads to a decrease in the cellular pool of active KRAS-GTP and a corresponding increase in inactive KRAS-GDP.[4]
-
Downregulates Downstream Signaling: The reduction in KRAS-GTP levels results in the suppression of downstream oncogenic signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[3][6] This is measurable by a decrease in the phosphorylation of ERK (pERK), a key biomarker of pathway activity.[3][4]
-
Inhibits Cell Proliferation: By shutting down the MAPK pathway, which drives cell division, this compound exerts an anti-proliferative effect on KRAS-mutant cancer cells.[3][6]
This mechanism is particularly relevant for KRAS mutants like G12C, which, despite being constitutively active, still undergo nucleotide cycling and thus rely on GEFs like SOS1 for reactivation.[6]
Quantitative Data
The potency of this compound and related compounds has been characterized through various biochemical and cellular assays. The data below is compiled from publicly available sources and represents typical metrics used to evaluate SOS1 inhibitors.
Table 1: Biochemical Activity of SOS1 Inhibitors
| Compound | Assay Type | Target/Interaction | IC50 / KD | Reference |
|---|---|---|---|---|
| This compound | Biochemical Inhibition | SOS1 | 5 nM | [10] |
| BAY-293 | Biochemical Inhibition | KRAS-SOS1 Interaction | 21 nM | [6] |
| BI-3406 | Binding Affinity (SPR) | SOS1 | 2.6 nM (KD) | [10] |
| SIAIS562055 | Binding Affinity (SPR) | SOS1 | 95.9 nM (KD) | [5] |
| SIAIS562055 | HTRF Assay | KRASG12C-SOS1 Interaction | 95.7 nM | [5] |
| SIAIS562055 | HTRF Assay | KRASG12D-SOS1 Interaction | 134.5 nM |[5] |
Table 2: Cellular Activity of SOS1 Inhibitors in KRAS Mutant Cell Lines
| Compound | Cell Line | KRAS Mutation | Assay Type | Endpoint | IC50 | Reference |
|---|---|---|---|---|---|---|
| MRTX0902 | MKN1 | KRAS Amplified | pERK Inhibition | pERK Levels | 39.6 nM | [3] |
| SOS1-IN-21 | NCI-H358 | KRASG12C | Proliferation | Cell Viability | 16 nM | [10] |
| SOS1-IN-21 | Mia PaCa-2 | KRASG12C | Proliferation | Cell Viability | 17 nM | [10] |
| BI-3406 Analog | NCI-H358 | KRASG12C | Proliferation (w/ AMG510) | Cell Viability | CI = 0.1 (Synergy) | [5] |
| BI-3406 Analog | GP2d | KRASG12D | Proliferation (w/ MRTX1133) | Cell Viability | CI = 0.3 (Synergy) |[5] |
Note: Data for specific inhibitors are used to illustrate the typical potency and cellular effects of targeting SOS1. CI = Combination Index.
Experimental Protocols
The mechanism and potency of this compound are elucidated through a series of standardized biochemical and cell-based assays.
1. Biochemical Assays
-
Homogeneous Time-Resolved Fluorescence (HTRF) PPI Assay:
-
Principle: This assay measures the proximity of two molecules to quantify the disruption of the KRAS::SOS1 interaction.
-
Methodology: Recombinant, tagged KRAS (e.g., GST-tag) and tagged SOS1 (e.g., 6xHis-tag) are incubated with GTP.[14] An anti-GST antibody labeled with a FRET donor (e.g., Terbium cryptate) and an anti-His antibody labeled with a FRET acceptor (e.g., XL665) are added.[15] When KRAS and SOS1 interact, the donor and acceptor are brought into close proximity, generating a FRET signal. Test compounds like this compound that disrupt this interaction cause a dose-dependent decrease in the HTRF signal.[14] The IC50 is calculated from the resulting dose-response curve.[5]
-
Source Proteins: Human recombinant KRAS (e.g., G12C, G12D, or WT) and the catalytic domain of human SOS1 (e.g., amino acids 564-1049) are commonly used.[14][16]
-
-
Nucleotide Exchange Assay:
-
Principle: This assay directly measures the GEF activity of SOS1 by monitoring the exchange of fluorescently labeled GDP for unlabeled GTP.
-
Methodology: Recombinant KRAS is pre-loaded with a fluorescent GDP analog (e.g., BODIPY-GDP or Mant-GDP).[17] The fluorescence of this analog is high when bound to KRAS. The reaction is initiated by adding SOS1 and a surplus of unlabeled GTP. SOS1 catalyzes the release of the fluorescent GDP, which is replaced by GTP, causing a decrease in the fluorescence signal over time.[17] The rate of this decrease is proportional to SOS1's GEF activity. When an inhibitor like this compound is present, the rate of fluorescence decay is reduced.[17]
-
2. Cell-Based Assays
-
pERK Inhibition Assay:
-
Principle: To confirm target engagement and pathway modulation in a cellular context.
-
Methodology: KRAS-mutant cancer cell lines (e.g., NCI-H358, Mia PaCa-2) are seeded and treated with serial dilutions of this compound for a short period (e.g., 1-2 hours).[3] Cells are then lysed, and protein concentrations are normalized. Levels of phosphorylated ERK (pERK) and total ERK are quantified using Western Blot, ELISA, or multiplex immunoassays (e.g., Luminex).[3][4] The IC50 for pERK inhibition is determined by plotting the reduction in the pERK/total ERK ratio against inhibitor concentration.
-
-
Cell Proliferation/Viability Assay:
-
Principle: To measure the cytostatic or cytotoxic effects of the inhibitor.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with a range of this compound concentrations for an extended period (e.g., 72 hours to 6 days).[12] Cell viability is measured using reagents like CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[12] The anti-proliferative IC50 is calculated from the dose-response curve.
-
Logical Framework of this compound Action
The therapeutic rationale for this compound in KRAS-mutant cancers follows a clear, linear progression from target engagement to cellular effect.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. HTRF KRAS WT / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.cn]
- 3. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. youtube.com [youtube.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. blossombio.com [blossombio.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
A Technical Guide to the Function of SOS1 Inhibitors in the RAS-MAPK Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth analysis of the function and mechanism of action of small-molecule inhibitors targeting the Son of Sevenless homolog 1 (SOS1), a key activator in the RAS-MAPK signaling cascade. It details their role in disrupting oncogenic signaling, presents quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and visualizes the complex biological processes involved.
The RAS-MAPK Pathway: A Central Regulator of Cell Fate
The RAS/mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that transduces signals from extracellular growth factors to the nucleus, governing fundamental cellular processes such as proliferation, differentiation, survival, and migration[1][2]. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit adaptor proteins like GRB2. This complex then brings SOS1 to the plasma membrane[3][4].
RAS proteins (KRAS, NRAS, and HRAS) function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state[5][6]. The transition to the active state is catalyzed by guanine nucleotide exchange factors (GEFs), with SOS1 being a primary and ubiquitous activator for RAS[6][7]. Once activated, RAS-GTP engages and activates a cascade of downstream protein kinases, including RAF, MEK, and ERK, ultimately leading to the regulation of gene expression[5][8].
In up to 30% of human cancers, mutations in RAS genes lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumor development[5][9]. This makes the RAS-MAPK pathway a major focus for cancer therapy.
SOS1: The Pacemaker of RAS Activation
SOS1 is a multi-domain protein that plays a pivotal role in activating RAS. Its catalytic domain (also known as the Cdc25 domain) is responsible for promoting the exchange of GDP for GTP on RAS proteins[7]. Beyond its catalytic function, SOS1 also possesses an allosteric pocket. The binding of active RAS-GTP to this allosteric site triggers a positive feedback loop, dramatically increasing SOS1's GEF activity and amplifying the signaling output[10][11][12]. This dual mechanism establishes SOS1 as a critical node for both initiating and sustaining RAS activation.
Mechanism of Action of SOS1 Inhibitors
Given the historical challenges in directly targeting mutated RAS proteins, inhibiting upstream activators like SOS1 has emerged as a viable therapeutic strategy[5][10]. Small-molecule SOS1 inhibitors, such as BAY-293 and BI-3406, function by disrupting the crucial protein-protein interaction (PPI) between SOS1 and RAS[5][9][10].
The primary mechanism of these inhibitors involves binding to a specific hydrophobic pocket within the catalytic domain of SOS1[10]. This binding event prevents SOS1 from engaging with RAS, thereby directly blocking the SOS1-mediated nucleotide exchange process[5][9]. The functional consequences are significant:
-
Reduced RAS Activation: By inhibiting the GEF activity of SOS1, the pool of active RAS-GTP is diminished.
-
Downregulation of Downstream Signaling: The reduction in active RAS leads to decreased activation of the RAF-MEK-ERK cascade. This can be observed by a reduction in phosphorylated ERK (pERK) levels in cells[5][10].
-
Inhibition of Cell Proliferation: By shutting down this key oncogenic driver pathway, SOS1 inhibitors can suppress the proliferation of cancer cells, particularly those dependent on RAS signaling[9][10].
In cells with wild-type KRAS, potent SOS1 inhibitors can lead to a complete blockade of the RAS-MAPK pathway[5]. In cancer cells harboring KRAS mutations, these inhibitors can still reduce pathway activity by approximately 50%, highlighting their potential to counteract the hyperactive signaling driven by oncogenic RAS[5].
Caption: RAS-MAPK pathway showing SOS1-mediated RAS activation and the inhibitory action of a SOS1 inhibitor.
Quantitative Data on Representative SOS1 Inhibitors
The efficacy and potency of SOS1 inhibitors have been characterized through various biochemical and cellular assays. The data below is compiled for well-studied compounds representative of the class.
Table 1: Biochemical Potency of Representative SOS1 Inhibitors
| Compound | Assay Type | Target Interaction | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| BAY-293 | FRET | KRAS–SOS1 Interaction | 21 | [5][8] |
| BI-3406 | Biochemical | SOS1-RAS Binding | <10 | [13][14] |
| MRTX0902 | Biochemical | KRAS:SOS1 PPI | ~5 | [9] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. Direct comparison of IC₅₀ values across different studies and assay formats should be done with caution[15][16][17][18].
Table 2: Cellular Activity and Selectivity
| Compound | Cell Line | Assay | IC₅₀ (nM) | Selectivity (SOS1 vs SOS2) | Reference |
|---|---|---|---|---|---|
| BAY-293 | NCI-H358 (KRAS G12C) | pERK Inhibition | ~100 | Highly Selective for SOS1 | [5] |
| BI-3406 | NCI-H358 (KRAS G12C) | Proliferation | ~500 | >1000-fold for SOS1 | [13] |
| MRTX0902 | MIA PaCa-2 (KRAS G12C)| pERK Inhibition | ~10 | Highly Selective for SOS1 |[19] |
Key Experimental Protocols
The characterization of SOS1 inhibitors relies on a series of robust biochemical and cell-based assays to determine target engagement, mechanism of action, and functional cellular effects.
Caption: A logical workflow for the characterization of SOS1 inhibitors.
Protocol: KRAS-SOS1 Interaction Assay (Biophysical)
Objective: To quantify the ability of a test compound (e.g., this compound) to disrupt the interaction between KRAS and the catalytic domain of SOS1.
Methodology (based on Surface Plasmon Resonance - SPR):
-
Immobilization: Recombinant, purified catalytic domain of SOS1 (SOS1cat) is covalently immobilized on the surface of a sensor chip (e.g., a CM5 chip).
-
Analyte Preparation: Recombinant, purified KRAS protein (e.g., KRAS G12C) is prepared in a running buffer. A concentration series of the test inhibitor is also prepared.
-
Binding Measurement:
-
A solution of KRAS is injected over the SOS1-coated sensor surface to establish a baseline binding signal.
-
Solutions containing a fixed concentration of KRAS pre-incubated with varying concentrations of the SOS1 inhibitor are then injected.
-
-
Data Analysis: The binding response is measured in real-time. A decrease in the binding signal in the presence of the inhibitor indicates disruption of the KRAS-SOS1 interaction. The response units are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC₅₀ value[5].
Protocol: Cellular pERK Inhibition Assay (Western Blot)
Objective: To determine the effect of the SOS1 inhibitor on the downstream RAS-MAPK pathway activity within cancer cells.
Methodology:
-
Cell Culture: A cancer cell line of interest (e.g., NCI-H358, which harbors a KRAS G12C mutation) is cultured to approximately 80% confluency.
-
Serum Starvation: Cells are serum-starved for 12-24 hours to reduce basal pathway activity.
-
Inhibitor Treatment: Cells are treated with a dilution series of the SOS1 inhibitor for a specified time (e.g., 2 hours). A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK1/2) and total ERK1/2 (as a loading control).
-
-
Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated and normalized to the vehicle control to determine the extent of pathway inhibition[5].
Protocol: Anti-Proliferative Assay
Objective: To measure the effect of the SOS1 inhibitor on the viability and growth of cancer cells.
Methodology (using a luminescent cell viability assay):
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the SOS1 inhibitor is added to the wells. A vehicle control is also included.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: A reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.
-
Data Analysis: The luminescence is read using a plate reader. The data is normalized to the vehicle-treated control cells, and the results are plotted against the inhibitor concentration. A dose-response curve is fitted to the data to determine the IC₅₀ for cell growth inhibition[5].
Therapeutic Implications and Future Directions
SOS1 inhibitors represent a promising class of targeted therapies for RAS-driven cancers. Their mechanism of action, which prevents the activation of RAS, makes them suitable for several therapeutic strategies:
-
Monotherapy: In tumors highly dependent on RAS-MAPK signaling, SOS1 inhibition alone can have a potent anti-proliferative effect[9].
-
Combination Therapy: A particularly compelling strategy is the combination of SOS1 inhibitors with direct KRAS G12C inhibitors (like sotorasib or adagrasib). KRAS G12C inhibitors preferentially bind to the inactive, GDP-bound state of the mutant protein. By blocking SOS1, the inhibitor increases the population of KRAS G12C in the inactive state, thereby enhancing the efficacy of the G12C inhibitor[3][20]. This combination can overcome both intrinsic and adaptive resistance mechanisms[3][13][20].
References
- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOS1 - Wikipedia [en.wikipedia.org]
- 7. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 13. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparability of Mixed IC50 Data – A Statistical Analysis | PLOS One [journals.plos.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
The Dawn of a New Era in RAS-Driven Cancer Therapy: A Technical Guide to the Discovery and Development of SOS1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Son of sevenless homolog 1 (SOS1) has emerged as a pivotal target in the ongoing battle against RAS-driven cancers. As a crucial guanine nucleotide exchange factor (GEF), SOS1 orchestrates the activation of RAS, a molecular switch that, when constitutively active, drives the proliferation and survival of a significant portion of human tumors. The development of small molecule inhibitors that disrupt the SOS1-KRAS interaction represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery and development of SOS1 inhibitors, with a focus on key examples such as SOS1-IN-2, BI-3406, and MRTX0902.
The SOS1-RAS Signaling Axis: A Prime Target for Intervention
The SOS1 protein plays a central role in the RAS signaling cascade, a cornerstone of cellular growth and proliferation.[1] Under normal physiological conditions, the activation of receptor tyrosine kinases (RTKs) recruits a complex containing the adaptor protein Grb2 and SOS1 to the cell membrane.[2] This translocation allows SOS1 to catalyze the exchange of GDP for GTP on RAS proteins, converting them to their active, signal-transducing state.[1] This active RAS-GTP then engages downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, to drive cellular processes.[1]
Mutations in RAS genes are among the most common oncogenic drivers in human cancers, leading to a constitutively active RAS protein that is independent of upstream signaling.[1] By inhibiting SOS1, the aim is to prevent the reloading of both wild-type and mutant RAS with GTP, thereby dampening the oncogenic signaling output.[1][3]
Figure 1: The SOS1-RAS-MAPK Signaling Pathway and the Mechanism of SOS1 Inhibition.
Discovery and Development of Lead SOS1 Inhibitors
The journey to clinically viable SOS1 inhibitors has been paved by extensive high-throughput screening and structure-based drug design efforts. These endeavors have yielded several potent and selective compounds that are now in various stages of preclinical and clinical development.
This compound: A Potent Pyridopyrimidinone Derivative
This compound is a novel SOS1 inhibitor characterized by a pyridopyrimidinone scaffold.[4] This compound has demonstrated potent inhibition of SOS1 with a reported IC50 value of 5 nM.[4] Its discovery was part of a broader effort to identify novel benzylamino substituted pyridopyrimidinones as effective SOS1 inhibitors, as detailed in the patent WO2019122129A1.[4] While extensive preclinical data on this compound is not yet publicly available, its high potency marks it as a significant development in the field.
BI-3406: A First-in-Class Clinical Candidate
BI-3406 is a potent and selective, orally bioavailable small-molecule inhibitor that binds to the catalytic pocket of SOS1, thereby preventing its interaction with KRAS.[5] The discovery of BI-3406 was the result of optimizing a previously identified hit from a high-throughput screening campaign.[5] Notably, BI-3406 has shown efficacy across a broad range of KRAS-driven cancer cell lines and has demonstrated synergistic effects when combined with MEK inhibitors.[5] This synergistic activity is attributed to BI-3406's ability to overcome the feedback reactivation of the MAPK pathway often observed with MEK inhibitor monotherapy.[5]
MRTX0902: A Brain-Penetrant Phthalazine-Based Inhibitor
MRTX0902 is another potent and selective SOS1 inhibitor that was identified through a structure-based drug discovery approach.[4][6] This orally bioavailable compound is a phthalazine-based inhibitor that effectively disrupts the SOS1:KRAS protein-protein interaction.[4] A key feature of MRTX0902 is its ability to penetrate the blood-brain barrier, opening up therapeutic possibilities for RAS-driven central nervous system tumors.[4] Preclinical studies have shown that MRTX0902 can enhance the anti-tumor activity of KRAS G12C inhibitors like adagrasib.[6]
Quantitative Comparison of SOS1 Inhibitors
The following table summarizes key quantitative data for this compound, BI-3406, and MRTX0902, providing a comparative overview of their potency and cellular activity.
| Inhibitor | Target | IC50 (Biochemical Assay) | Cellular IC50 (pERK Inhibition) | Key Features | Reference(s) |
| This compound | SOS1 | 5 nM | Not Reported | Pyridopyrimidinone scaffold | [4] |
| BI-3406 | SOS1 | Single-digit nM | 9–220 nM (3D proliferation) | Orally bioavailable, synergistic with MEK inhibitors | [1][5] |
| MRTX0902 | SOS1 | 2 nM (HTRF binding assay) | 30 nM (MKN1 cells) | Orally bioavailable, brain-penetrant, synergistic with KRAS G12C inhibitors | [6] |
Key Experimental Protocols in SOS1 Inhibitor Development
The discovery and characterization of SOS1 inhibitors rely on a cascade of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Figure 2: A Representative Experimental Workflow for the Discovery of SOS1 Inhibitors.
SOS1-KRAS Interaction Assays (TR-FRET/AlphaScreen)
Principle: These assays are used to quantify the inhibitory effect of a compound on the protein-protein interaction between SOS1 and KRAS.[7][8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are homogeneous (no-wash) assay formats that are well-suited for high-throughput screening.[7][8]
Methodology:
-
Reagents: Recombinant, tagged SOS1 (e.g., His-tagged) and KRAS (e.g., GST-tagged or biotinylated) proteins, GDP, and detection reagents (e.g., terbium-conjugated anti-His antibody and d2-conjugated anti-GST antibody for TR-FRET).[7]
-
Procedure:
-
A serially diluted test compound is incubated with recombinant SOS1 and GDP-loaded KRAS proteins in a microplate.[7]
-
After an incubation period to allow for binding, detection reagents are added.[7]
-
If SOS1 and KRAS are in close proximity (i.e., interacting), the donor fluorophore (terbium) on one antibody will excite the acceptor fluorophore (d2) on the other, resulting in a FRET signal.[7]
-
The plate is read on a compatible plate reader, and the reduction in the FRET signal in the presence of the inhibitor is used to calculate the IC50 value.[7]
-
Cellular Target Engagement Assays
a) Phospho-ERK (pERK) Western Blot:
Principle: This assay measures the phosphorylation of ERK, a downstream effector in the MAPK pathway. Inhibition of SOS1 is expected to decrease RAS-GTP levels, leading to a reduction in pERK.[9]
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with known KRAS mutations are treated with varying concentrations of the SOS1 inhibitor for a specified duration.[9]
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for pERK and total ERK (as a loading control).[9]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Quantification: The band intensities are quantified to determine the dose-dependent effect of the inhibitor on ERK phosphorylation.[9]
b) Cellular Thermal Shift Assay (CETSA):
Principle: CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[10] The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature.[10]
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Lysis and Separation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
Detection: The amount of soluble SOS1 protein remaining at each temperature is quantified, typically by western blotting.
-
Analysis: A "melting curve" is generated, and a shift in this curve to a higher temperature in the presence of the compound indicates target engagement.
Future Directions and Conclusion
The development of SOS1 inhibitors marks a significant advancement in the quest for effective therapies against RAS-driven cancers. The promising preclinical data for compounds like BI-3406 and MRTX0902, particularly in combination with other targeted agents, have paved the way for clinical investigation. The identification of potent molecules like this compound further enriches the chemical toolbox for probing SOS1 biology and developing next-generation therapeutics.
Future research will likely focus on several key areas:
-
Optimizing Pharmacokinetic and Pharmacodynamic Properties: Continued medicinal chemistry efforts will aim to improve the drug-like properties of SOS1 inhibitors, including oral bioavailability, metabolic stability, and tissue distribution.
-
Exploring Combination Strategies: The synergy observed with MEK and KRAS G12C inhibitors highlights the potential of combination therapies to overcome resistance and enhance efficacy. Further exploration of rational combinations with other targeted agents and immunotherapies is warranted.
-
Identifying Biomarkers of Response: Understanding which patient populations are most likely to benefit from SOS1 inhibition will be crucial for the successful clinical translation of these agents. This will involve the identification of predictive biomarkers through genomic and proteomic approaches.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRTX-0902 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AID 1963535 - SOS1 GDP TR-FRET Assay from US Patent US20240092803: "BRIDGED COMPOUNDS AS KRAS G12D INHIBITOR AND DEGRADER AND THE USE THEREOF" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. blossombio.com [blossombio.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to SOS1-IN-2: A Chemical Probe for Studying SOS1 Biology
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a critical signaling protein that functions as a guanine nucleotide exchange factor (GEF). It plays a pivotal role in activating RAS proteins, which are master regulators of cell proliferation, differentiation, and survival.[1][2] SOS1 facilitates the exchange of GDP for GTP on RAS proteins, switching them to their active state.[2] This activation initiates downstream signaling cascades, most notably the MAPK/ERK pathway.[1] The recruitment of SOS1 to the plasma membrane via the adaptor protein Grb2, which binds to activated receptor tyrosine kinases (RTKs), is a key step in this process.[3] Furthermore, SOS1 activity is potentiated by a positive feedback loop where active RAS-GTP binds to an allosteric site on SOS1, enhancing its GEF activity.[4]
Given that mutations in RAS genes are among the most common drivers in human cancers, the upstream activator SOS1 has emerged as a compelling therapeutic target.[4][5] Inhibiting the SOS1-RAS interaction prevents the activation of both wild-type and mutant RAS, offering a promising strategy to suppress oncogenic signaling.[6] Chemical probes are indispensable tools for validating such therapeutic hypotheses and dissecting the complex biology of targets like SOS1. SOS1-IN-2 is a potent inhibitor of SOS1, making it a valuable tool for such investigations.[7]
This compound: A Potent Chemical Probe
This compound is a small molecule inhibitor of the SOS1 protein. Its primary utility as a chemical probe stems from its high potency, which allows for effective target modulation at low concentrations, thereby minimizing potential off-target effects.
Mechanism of Action
This compound acts as a potent inhibitor of the SOS1-mediated nucleotide exchange on RAS proteins.[7] While specific structural data for this compound is not publicly available, its mechanism can be inferred from other well-characterized SOS1 inhibitors like BI-3406 and BAY-293. These compounds function by binding directly to the catalytic domain of SOS1, occupying the binding site for RAS.[8][9] This steric hindrance prevents the physical interaction between SOS1 and RAS-GDP, effectively blocking the conversion of RAS to its active, GTP-bound state.[6][10] The result is a shutdown of downstream MAPK pathway signaling, leading to an anti-proliferative effect in cancer cells dependent on this pathway.[9][11]
Quantitative Data: Biochemical and Cellular Potency
The defining characteristic of a useful chemical probe is its potency. This compound demonstrates potent inhibition of SOS1 in biochemical assays. A comparison with other known SOS1 inhibitors highlights its standing as a high-quality research tool.
| Compound | Target/Assay | IC50 Value | Reference |
| This compound | SOS1 Inhibition | 5 nM | [7] |
| SOS1-IN-3 | SOS1 Inhibition | 5 nM | [7] |
| SOS1-IN-16 | SOS1 Inhibition | 7.2 nM | [7] |
| SOS1-IN-1-15 | SOS1-KRAS Interaction (TR-FRET) | 8.4 nM | [12] |
| BAY-293 | KRAS-SOS1 Interaction | 21 nM | [10] |
| BI-3406 | SOS1-KRAS Interaction | ~30 nM | [9] |
| MRTX0902 | SOS1-KRAS Interaction | Not Reported | [5] |
Table 1: Comparative potency of selected SOS1 inhibitors.
Signaling Pathway and Mechanism of Inhibition
The SOS1 signaling pathway is a cornerstone of cellular growth signals. Its inhibition provides a clear therapeutic rationale.
The following diagram illustrates how this compound intervenes in this pathway.
Experimental Protocols
To effectively use this compound as a chemical probe, standardized and reproducible experimental protocols are essential. The following sections detail key methodologies adapted from literature on potent SOS1 inhibitors.
Biochemical Assay: TR-FRET for SOS1-KRAS Interaction
This assay quantitatively measures the ability of an inhibitor to disrupt the protein-protein interaction between SOS1 and KRAS.
-
Reagents:
-
His-tagged SOS1 catalytic domain (e.g., residues 564-1049).
-
GST-tagged KRAS (wild-type or mutant), pre-loaded with GDP.
-
Anti-His antibody conjugated to a fluorescent donor (e.g., Tb-cryptate).
-
Anti-GST antibody conjugated to a fluorescent acceptor (e.g., d2).
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1% BSA.
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
Add 2 µL of serially diluted this compound or DMSO control to a 384-well low-volume plate.
-
Add 4 µL of a solution containing His-SOS1 and GST-KRAS-GDP in assay buffer. Final concentrations are typically in the low nanomolar range (e.g., 10 nM SOS1, 20 nM KRAS).
-
Incubate for 30 minutes at room temperature.
-
Add 4 µL of a detection mixture containing the anti-His-Tb and anti-GST-d2 antibodies in assay buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 337 nm.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence and normalize to controls (0% inhibition = DMSO; 100% inhibition = no KRAS).
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Western Blot for pERK Inhibition
This assay determines the effect of this compound on the downstream MAPK signaling pathway in a cellular context.
-
Cell Culture and Treatment:
-
Seed KRAS-dependent cancer cells (e.g., NCI-H358, MIA PaCa-2) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal pathway activity.
-
Pre-treat cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with a growth factor like EGF (e.g., 10 ng/mL) for 10-15 minutes to induce pathway activation.
-
-
Lysate Preparation:
-
Wash cells once with ice-cold PBS.
-
Lyse cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ERK1/2 (pERK) and total ERK1/2 overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
In Vivo Assay: Mouse Xenograft Model
This protocol outlines a general approach to evaluate the anti-tumor efficacy of this compound in a preclinical cancer model.
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or NSG mice).
-
Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10^6 MIA PaCa-2 cells) into the flank of each mouse.
-
-
Study Execution:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer the compound and vehicle via the appropriate route (e.g., oral gavage) on a defined schedule (e.g., once or twice daily).[13]
-
Monitor animal body weight and overall health throughout the study as a measure of toxicity.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a defined endpoint.
-
-
Endpoint Analysis:
-
Measure final tumor volumes and weights.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
(Optional) Collect tumors at the end of the study for pharmacodynamic analysis (e.g., Western blot for pERK) to confirm target engagement in vivo.
-
Conclusion and Future Outlook
This compound, with its high potency, serves as an excellent chemical probe for investigating the multifaceted roles of SOS1.[7] It allows researchers to precisely interrogate the consequences of SOS1 inhibition in various biological contexts, from biochemical signaling to cellular proliferation and in vivo tumor growth. The study of such probes has revealed that while SOS1 inhibition is effective, cancer cells can develop resistance, often through feedback reactivation of the MAPK pathway or reliance on the SOS2 paralog.[14][15]
This has paved the way for rational combination strategies. Synergistic effects have been observed when combining SOS1 inhibitors with MEK inhibitors or direct KRAS G12C inhibitors.[11][14] Such combinations can lead to a more profound and durable pathway suppression.[16] Therefore, this compound is not only a tool for fundamental research into SOS1 biology but also a foundational instrument for exploring novel, more effective therapeutic strategies for RAS-driven cancers.
References
- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. SOS1 - Wikipedia [en.wikipedia.org]
- 3. The Sos1 and Sos2 Ras-specific exchange factors: differences in placental expression and signaling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Probe SOS1-IN-1-15 | Chemical Probes Portal [chemicalprobes.org]
- 13. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Five SOS2 Fragment Hits with Binding Modes Determined by SOS2 X-Ray Cocrystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
The intricate dance of activation: A technical guide to SOS1 as a guanine nucleotide exchange factor for RAS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the complex symphony of intracellular signaling, the activation of RAS proteins, central regulators of cell growth, proliferation, and survival, is a meticulously controlled event. A key conductor of this process is the Son of Sevenless 1 (SOS1) protein, a guanine nucleotide exchange factor (GEF) responsible for catalyzing the exchange of GDP for GTP on RAS, thereby switching it to its active state. Dysregulation of this critical interaction is a hallmark of numerous cancers, making the SOS1-RAS axis a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the core mechanisms governing SOS1's role as a RAS GEF, detailing the underlying biochemistry, structural dynamics, and the experimental methodologies used to interrogate this pivotal signaling node.
The Structural and Functional Landscape of SOS1
SOS1 is a large, multidomain protein, with each domain playing a distinct role in its regulation and catalytic activity.[1][2][3] The key domains include:
-
Histone Domain (HD): Located at the N-terminus, it participates in maintaining the autoinhibited state of SOS1.[4]
-
Dbl Homology (DH) and Pleckstrin Homology (PH) Domains: These domains are involved in the activation of Rac, another small GTPase, and contribute to the localization of SOS1 at the plasma membrane.[2][5]
-
RAS Exchanger Motif (REM) Domain: This domain contains an allosteric binding site for RAS-GTP, which plays a crucial role in the positive feedback regulation of SOS1 activity.[1][3]
-
Cdc25 Homology Domain: This is the catalytic domain responsible for binding to RAS-GDP and facilitating nucleotide exchange.[1][5]
-
Proline-rich C-terminal Region: This region mediates the interaction with adaptor proteins like Grb2, which is essential for recruiting SOS1 to activated receptor tyrosine kinases (RTKs) at the plasma membrane.[5][6]
In its inactive state, SOS1 adopts an autoinhibited conformation where the DH domain sterically hinders access to the allosteric RAS binding site on the REM domain.[2]
The Mechanism of SOS1-Mediated RAS Activation
The activation of RAS by SOS1 is a multi-step process initiated by upstream signals, typically from activated RTKs.[6]
-
Recruitment to the Membrane: Upon growth factor stimulation, the adaptor protein Grb2 binds to phosphotyrosine residues on the activated RTK via its SH2 domain and to the proline-rich C-terminus of SOS1 through its SH3 domains.[5][6] This interaction recruits the cytosolic SOS1 to the plasma membrane, where its substrate, RAS, is localized.
-
Release of Autoinhibition: Localization to the membrane and potential interactions with membrane lipids are thought to induce conformational changes in SOS1, leading to the release of its autoinhibited state.[7]
-
Catalytic Exchange: The now-active Cdc25 domain of SOS1 can engage with RAS-GDP. It promotes the dissociation of GDP, allowing the more abundant cytosolic GTP to bind, thus activating RAS.[5]
-
Allosteric Feedback Amplification: A key feature of SOS1 regulation is a positive feedback loop driven by the binding of activated RAS-GTP to the allosteric site on the REM domain.[8][9] This binding event further enhances the catalytic activity of the Cdc25 domain, leading to a rapid and robust amplification of RAS signaling.[8][9] This allosteric activation is a critical component of SOS1's function and a key consideration in the development of SOS1-targeted therapies.
Below is a diagram illustrating the SOS1-mediated RAS activation pathway.
Caption: SOS1-mediated RAS activation signaling pathway.
Quantitative Analysis of the SOS1-RAS Interaction
The interaction between SOS1 and RAS has been extensively studied using various biophysical and biochemical techniques. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinities and Kinetics of the SOS1-RAS Interaction
| Interacting Partners | Method | Kd (μM) | kon (M-1s-1) | koff (s-1) | Reference(s) |
| SOS1 (proline-rich) - Grb2 (SH3) | Surface Plasmon Resonance (SPR) | 0.457 | 1.1 x 105 | 5.1 x 10-2 | [5] |
| SOS1 (proline-rich) - E3b1 (SH3) | Surface Plasmon Resonance (SPR) | 0.485 | 1.0 x 105 | 4.9 x 10-2 | [5] |
Table 2: Inhibitory Constants (IC50) of Small Molecule Inhibitors Targeting the SOS1-RAS Interaction
| Inhibitor | Target Interaction | Assay Type | IC50 (nM) | Reference(s) |
| BAY-293 | KRAS-SOS1 | KRAS-SOS1cat interaction assay | 21 | [10] |
| BI-3406 | KRAS(G12C)-SOS1 | Homogeneous Time-Resolved Fluorescence (HTRF) | 8.3 | [11] |
| SOS1-IN-14 | SOS1 | Not Specified | 3.9 | [12] |
| SOS1-IN-18 | SOS1-KRAS G12C | Not Specified | 3.4 | [12] |
| SOS1-IN-19 | SOS1 | Not Specified | 165.2 | [12] |
| SOS1-IN-21 | SOS1 | Not Specified | 15 | [12] |
| SOS1/EGFR-IN-2 | SOS1 | Not Specified | 8.3 | [12] |
Experimental Protocols
A variety of in vitro and cellular assays are employed to study the SOS1-RAS interaction and the efficacy of its inhibitors. Below are detailed methodologies for key experiments.
In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay using Fluorescent Nucleotides
This assay measures the ability of SOS1 to catalyze the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP or BODIPY-FL-GDP) for unlabeled GTP on RAS. The change in fluorescence upon nucleotide exchange is monitored over time.
Materials:
-
Purified recombinant RAS protein (e.g., H-RAS, K-RAS)
-
Purified recombinant SOS1 catalytic domain (SOS1cat)
-
Fluorescent GDP analog (e.g., MANT-GDP, BODIPY-FL-GDP)
-
GTP solution (non-hydrolyzable analog like GTPγS can be used to prevent hydrolysis)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Loading RAS with Fluorescent GDP:
-
Incubate purified RAS protein with a 5-10 fold molar excess of the fluorescent GDP analog in the assay buffer containing EDTA (to chelate Mg²⁺ and facilitate nucleotide loading) for 1-2 hours at room temperature in the dark.
-
Remove excess unbound fluorescent GDP using a desalting column (e.g., PD-10) equilibrated with the assay buffer (now containing MgCl₂).
-
Determine the concentration and loading efficiency of the fluorescently labeled RAS.
-
-
Performing the Exchange Reaction:
-
In a microplate well, add the fluorescent GDP-loaded RAS to the assay buffer.
-
To initiate the exchange reaction, add a mixture of SOS1cat and a high concentration of unlabeled GTP.
-
For control wells, add buffer or unlabeled GTP without SOS1cat.
-
-
Data Acquisition:
-
Immediately start monitoring the fluorescence signal over time using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., for MANT-GDP, Ex: 360 nm, Em: 440 nm).
-
The exchange of fluorescent GDP for unlabeled GTP will result in a decrease in the fluorescence signal.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Calculate the initial rate of nucleotide exchange from the linear portion of the curve.
-
Determine kinetic parameters such as k_cat and K_m by performing the assay with varying concentrations of RAS and SOS1.
-
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (k_on and k_off) and affinity (K_d) of the SOS1-RAS interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified recombinant SOS1 and RAS proteins
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the ligand (e.g., SOS1) over the activated surface to allow for covalent immobilization.
-
Deactivate any remaining active esters using ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
-
Analyte Injection and Data Collection:
-
Inject a series of concentrations of the analyte (e.g., RAS) over both the ligand and reference flow cells.
-
Record the binding response (in Resonance Units, RU) over time during the association and dissociation phases.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
-
The following diagram outlines the general workflow for an SPR experiment.
Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Protein-Protein Interaction
HTRF is a proximity-based assay used to measure the interaction between two molecules. It is well-suited for high-throughput screening of inhibitors of the SOS1-RAS interaction.
Materials:
-
Tagged recombinant SOS1 and RAS proteins (e.g., His-tagged SOS1, GST-tagged RAS)
-
HTRF donor-labeled antibody (e.g., anti-His-Europium cryptate)
-
HTRF acceptor-labeled antibody (e.g., anti-GST-XL665)
-
Assay buffer
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Assay Setup:
-
In a microplate well, add the tagged SOS1 and RAS proteins.
-
Add the test compounds at various concentrations.
-
Add the HTRF donor- and acceptor-labeled antibodies.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the HTRF signal using a plate reader. The reader excites the donor fluorophore and measures the emission from both the donor and acceptor.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor emission / Donor emission).
-
A high HTRF ratio indicates a strong interaction between SOS1 and RAS.
-
Inhibitors of the interaction will cause a dose-dependent decrease in the HTRF ratio.
-
Plot the HTRF ratio against the inhibitor concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
SOS1's role as a critical activator of RAS places it at the forefront of cancer research and drug development. A thorough understanding of its intricate regulatory mechanisms, including its allosteric activation, is paramount for the rational design of effective therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for investigating the SOS1-RAS interaction and for the discovery and characterization of novel inhibitors. As our knowledge of the complexities of RAS signaling continues to expand, so too will the opportunities to target this crucial axis for the treatment of a wide range of human cancers. The development of next-generation SOS1 inhibitors, including those with novel mechanisms of action, holds great promise for the future of precision oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blossombio.com [blossombio.com]
- 7. Relating cellular signaling timescales to single-molecule kinetics: A first-passage time analysis of Ras activation by SOS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ras activation by SOS: Allosteric regulation by altered fluctuation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sos-mediated cross activation of wild-type Ras by oncogenic Ras is essential for tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the SOS1-KRAS Protein-Protein Interaction: A Key Target in Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical protein-protein interaction (PPI) between the Son of Sevenless homolog 1 (SOS1) and the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog. Understanding the intricacies of this interaction is paramount for the development of novel therapeutics targeting KRAS-driven cancers, which have historically been challenging to drug. This document details the molecular mechanisms, signaling pathways, quantitative interaction data, and key experimental methodologies used to study and target this pivotal interaction.
Executive Summary
The interaction between SOS1, a guanine nucleotide exchange factor (GEF), and the small GTPase KRAS is a critical node in cellular signaling, particularly within the MAPK/ERK pathway that governs cell proliferation, differentiation, and survival.[1] SOS1 facilitates the activation of KRAS by catalyzing the exchange of GDP for GTP.[1][2] In many cancers, mutations in KRAS lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.[3] Targeting the SOS1-KRAS interaction presents a promising therapeutic strategy to inhibit KRAS signaling, not only by preventing the activation of wild-type KRAS but also by increasing the population of the inactive, GDP-bound form of mutant KRAS, rendering it susceptible to targeted inhibitors.[4] This guide delves into the structural basis of this interaction, the allosteric regulation that governs its activity, and the landscape of inhibitors developed to disrupt this crucial cancer dependency.
The SOS1-KRAS Signaling Axis
Mechanism of SOS1-Mediated KRAS Activation
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[3] The intrinsic rate of nucleotide exchange is slow and requires the catalytic activity of GEFs like SOS1.[5] SOS1 possesses a catalytic domain (composed of the REM and CDC25 domains) that directly engages KRAS-GDP.[2][6] This interaction induces a conformational change in KRAS, weakening its affinity for GDP and allowing the more abundant cellular GTP to bind, thus activating KRAS.[6]
A key feature of SOS1 is its allosteric regulation by KRAS-GTP. SOS1 has a second, allosteric binding site distinct from its catalytic site.[2][6] The binding of active KRAS-GTP to this allosteric site significantly enhances SOS1's GEF activity, creating a positive feedback loop that amplifies KRAS signaling.[2] This dual-binding mechanism makes the SOS1-KRAS interaction a highly dynamic and tightly regulated process.
The Role in the MAPK/ERK Pathway
The SOS1-KRAS interaction is a central event in the canonical Receptor Tyrosine Kinase (RTK) signaling cascade. Upon growth factor binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2.[7] Grb2, in turn, recruits SOS1 to the plasma membrane, bringing it into proximity with membrane-anchored KRAS.[7] This initiates the nucleotide exchange and subsequent activation of KRAS, which then triggers the downstream MAPK/ERK signaling cascade (RAF-MEK-ERK), ultimately leading to changes in gene expression that drive cell proliferation and survival.[3]
Quantitative Analysis of SOS1-KRAS Interaction and Inhibition
The development of small molecule inhibitors targeting the SOS1-KRAS interaction has been a major focus of recent cancer research. The potency of these inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays, as well as their binding affinities (Kd or Ki).
Biochemical Inhibition of the SOS1-KRAS Interaction
This table summarizes the biochemical potency of several key SOS1 inhibitors in disrupting the direct protein-protein interaction with KRAS.
| Inhibitor | Assay Type | KRAS Mutant | IC50 / Ki | Reference |
| BI-3406 | AlphaScreen | G12D/G12C | 5 nM | [8][9] |
| BAY-293 | HTRF | G12C | 21 nM | [10][11] |
| MRTX0902 | HTRF | WT, G12D, G12V, G12C | 13.8 - 30.7 nM (IC50) | [4] |
| MRTX0902 | HTRF Displacement | - | 2.2 nM (Ki) | [12][13] |
Cellular Activity of SOS1 Inhibitors
This table presents the cellular efficacy of SOS1 inhibitors, measured by their ability to inhibit downstream signaling (pERK) and cell proliferation in various KRAS-mutant cancer cell lines.
| Inhibitor | Cell Line | KRAS Mutation | Cellular Assay | IC50 | Reference |
| BI-3406 | NCI-H358 | G12C | pERK Inhibition | 4 nM | [14] |
| BI-3406 | NCI-H358 | G12C | Proliferation | 24 nM | [14] |
| BI-3406 | DLD-1 | G13D | pERK Inhibition | 24 nM | [14] |
| BI-3406 | DLD-1 | G13D | Proliferation | 36 nM | [14] |
| BI-3406 | CRC PDOs | Various | Proliferation | 0.53 µM - 45.9 µM | |
| BAY-293 | K-562 | WT | Proliferation | 1090 nM | [10] |
| BAY-293 | NCI-H358 | G12C | Proliferation | 3480 nM | [10] |
| MRTX0902 | MKN1 | - | pERK Inhibition | 57 nM | [13] |
| MRTX0902 | - | - | SOS1-mediated GTP Exchange | 15 nM | [4] |
Key Experimental Protocols
A variety of biophysical and biochemical assays are employed to study the SOS1-KRAS interaction and to screen for its inhibitors. Below are detailed methodologies for the most common techniques.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, high-throughput method for detecting protein-protein interactions.[15]
-
Principle: This assay utilizes two antibodies, each labeled with a different fluorophore (a donor, typically Terbium cryptate, and an acceptor, like XL665), that bind to tagged recombinant SOS1 and KRAS proteins. When SOS1 and KRAS interact, the donor and acceptor fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation of the donor. The resulting acceptor emission is proportional to the extent of the PPI. Inhibitors that disrupt the interaction cause a decrease in the HTRF signal.[15][16]
-
Protocol:
-
Reagent Preparation: Recombinant, tagged human SOS1 and KRAS-WT (or mutant) proteins are prepared. Anti-tag antibodies, one labeled with Terbium cryptate (donor) and the other with XL665 (acceptor), are used for detection.[16][17] All reagents are diluted in an appropriate assay buffer.
-
Assay Plate Preparation: The assay is typically performed in a 384-well low volume white plate.[16] Test compounds, serially diluted in DMSO and then assay buffer, are dispensed into the wells.
-
Protein Incubation: A pre-mixed solution of Tag1-KRAS protein and GTP is added to the wells, followed by the addition of Tag2-SOS1 protein.[16] The plate is incubated to allow for protein-protein interaction in the presence of the test compounds.
-
Detection: A pre-mixed solution of the HTRF detection reagents (anti-Tag1-Terbium and anti-Tag2-XL665) is added to each well.[16]
-
Final Incubation: The plate is sealed and incubated at room temperature (typically for 15 minutes to overnight) to allow for the detection antibodies to bind to their respective protein tags.[15]
-
Data Acquisition: The plate is read on an HTRF-compatible reader, with excitation at 320-340 nm and emission measured at both 620 nm (donor) and 665 nm (acceptor). The ratio of the acceptor to donor signal is calculated and used to determine the level of inhibition.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[18][19]
-
Principle: One protein (the ligand, e.g., SOS1) is immobilized on a sensor chip with a gold surface. A solution containing the other protein (the analyte, e.g., KRAS) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).[18] From the resulting sensorgram (a plot of RU versus time), the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) can be determined.[19][20]
-
Protocol:
-
Ligand Immobilization: A suitable sensor chip (e.g., CM5) is activated. The ligand (e.g., SOS1 fragment aa 564-1049) is diluted in an appropriate immobilization buffer (typically low pH to promote electrostatic pre-concentration) and injected over the activated sensor surface to achieve covalent immobilization. Remaining active groups are then deactivated.[20][21]
-
Analyte Injection: The analyte (e.g., KRAS or a small molecule inhibitor like BAY-293) is prepared in a series of concentrations in running buffer.[20]
-
Binding Measurement: The analyte solutions are injected sequentially over the ligand-immobilized surface (and a reference surface for background subtraction). The association phase is monitored during injection, and the dissociation phase is monitored during the subsequent flow of running buffer.
-
Surface Regeneration: If necessary, a regeneration solution is injected to remove all bound analyte from the ligand surface, preparing it for the next injection cycle.
-
Data Analysis: The resulting sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the kinetic parameters (ka, kd) and the affinity (KD).[20]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based proximity assay, similar in principle to HTRF, used for high-throughput screening.[22]
-
Principle: The assay uses two types of beads: a "Donor" bead that contains a photosensitizer and an "Acceptor" bead that contains a chemiluminescent agent.[23] One interacting protein is captured on the Donor beads and the other on the Acceptor beads (e.g., via biotin-streptavidin and GST-anti-GST interactions). Upon excitation of the Donor bead at 680 nm, it generates singlet oxygen. If an Acceptor bead is within ~200 nm (i.e., if the proteins are interacting), the singlet oxygen diffuses and triggers a chemiluminescent reaction in the Acceptor bead, which emits light at 520-620 nm.[23][24]
-
Protocol:
-
Reagent Preparation: Prepare biotinylated KRAS and GST-tagged SOS1 proteins. Prepare streptavidin-coated Donor beads and anti-GST-coated Acceptor beads.
-
Reaction Setup: In a microplate, combine the biotinylated KRAS, GST-SOS1, and the test compounds. Incubate to allow for protein interaction.
-
Bead Addition: Add the streptavidin-Donor beads and anti-GST-Acceptor beads to the wells. Incubate in the dark to allow the beads to bind to the protein complex.
-
Signal Detection: Read the plate in an Alpha-compatible reader. A decrease in the light signal indicates inhibition of the SOS1-KRAS interaction.
-
Mechanism of SOS1 Inhibitors
Small molecule inhibitors of the SOS1-KRAS interaction are designed to bind to a pocket on SOS1 that is adjacent to the KRAS binding interface.[1][25] By occupying this pocket, these inhibitors sterically hinder the binding of KRAS to the catalytic site of SOS1.[26] This prevents SOS1 from catalyzing the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state and inhibiting downstream MAPK pathway signaling.[1][3]
References
- 1. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opnme.com [opnme.com]
- 9. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Probe BAY-293 | Chemical Probes Portal [chemicalprobes.org]
- 12. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pardon Our Interruption [opnme.com]
- 15. blossombio.com [blossombio.com]
- 16. HTRF KRAS WT / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 17. revvity.com [revvity.com]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. criver.com [criver.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [bio-protocol.org]
- 25. Selected Approaches to Disrupting Protein–Protein Interactions within the MAPK/RAS Pathway [mdpi.com]
- 26. One Atom Makes All the Difference: Getting a Foot in the Door between SOS1 and KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Anti-proliferative Effects of SOS1-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, critical hubs in signaling pathways that drive cellular proliferation and survival.[1] Hyperactivation of the RAS/MAPK pathway, often due to mutations in KRAS, is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[1][2] This technical guide provides an in-depth overview of the initial preclinical studies on the anti-proliferative effects of SOS1 inhibitors, exemplified here by the representative molecule SOS1-IN-2. The guide details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides comprehensive experimental protocols for pivotal assays, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between SOS1 and KRAS.[1][3] Under normal physiological conditions, SOS1 facilitates the exchange of GDP for GTP on RAS, leading to the activation of downstream pro-proliferative signaling cascades, most notably the MAPK/ERK pathway.[1][4] In cancers with KRAS mutations, this pathway is often constitutively active.[5] this compound binds to the catalytic domain of SOS1, preventing its interaction with GDP-loaded KRAS.[6] This inhibition of nucleotide exchange leads to a decrease in the levels of active, GTP-bound RAS, resulting in the downregulation of the MAPK/ERK pathway and a subsequent reduction in cancer cell proliferation.[5][6]
Signaling Pathway
The primary signaling pathway affected by this compound is the RAS/MAPK pathway. Inhibition of SOS1 prevents the activation of RAS, which in turn blocks the downstream phosphorylation cascade of RAF, MEK, and ERK. The consequence is a decrease in the phosphorylation of ERK (pERK), a key biomarker of pathway activity, leading to reduced cell proliferation and survival.
Quantitative Data Summary
The anti-proliferative efficacy of SOS1 inhibitors has been demonstrated across a range of cancer cell lines, particularly those harboring KRAS mutations. The following tables summarize the half-maximal inhibitory concentrations (IC50) from various in vitro assays for representative SOS1 inhibitors.
Table 1: In Vitro Anti-proliferative Activity of SOS1 Inhibitors in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | SOS1 Inhibitor | IC50 (nM) - 3D Proliferation |
| DLD-1 | Colorectal | G13D | BI-3406 | 36 |
| NCI-H358 | Lung | G12C | BI-3406 | 24 |
| A549 | Lung | G12S | BI-3406 | - |
| K-562 | Leukemia | WT | BAY-293 | 1090 |
| MOLM-13 | Leukemia | WT | BAY-293 | 995 |
| NCI-H358 | Lung | G12C | BAY-293 | 3480 |
| Calu-1 | Lung | G12C | BAY-293 | 3190 |
| MKN1 | Gastric | WT (amplified) | MRTX0902 | >10,000 |
Data compiled from multiple preclinical studies.[6][7][8][9]
Table 2: In Vitro Biochemical and Cellular Pathway Inhibition by SOS1 Inhibitors
| Assay | Target/Cell Line | SOS1 Inhibitor | IC50 (nM) |
| SOS1-KRAS Interaction | Biochemical | BI-3406 | 5 |
| pERK Inhibition | DLD-1 (KRAS G13D) | BI-3406 | 24 |
| SOS1-KRAS Interaction | Biochemical | BAY-293 | 21 |
| pERK Inhibition | MKN1 | MRTX0902 | 30 |
| SOS1 HTRF Binding | Biochemical | MRTX0902 | 2 |
Data compiled from multiple preclinical studies.[7][8][10][11][12]
Table 3: In Vivo Anti-Tumor Efficacy of SOS1 Inhibitors
| Xenograft Model | Cancer Type | KRAS Mutation | SOS1 Inhibitor | Dosing | Tumor Growth Inhibition (TGI) |
| A549 | Lung | G12S | BI-3406 | 50 mg/kg b.i.d. | 66% |
| MIA PaCa-2 | Pancreatic | G12C | BI-3406 | 50 mg/kg b.i.d. | 87% |
| NCI-H358 | Lung | G12C | MRTX0902 | 50 mg/kg b.i.d. | 53% |
Data compiled from multiple preclinical studies.[10][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these initial findings. The following sections describe the core experimental protocols used to assess the anti-proliferative effects of this compound.
Experimental Workflow
The general workflow for evaluating the anti-proliferative effects of a novel SOS1 inhibitor like this compound involves a multi-step process, from initial biochemical validation to in vivo efficacy studies.
3D Cell Proliferation Assay (Spheroid Model)
This assay assesses the impact of this compound on the growth of cancer cells in a three-dimensional culture, which more closely mimics the in vivo tumor microenvironment.
-
Cell Seeding:
-
Culture cancer cell lines (e.g., DLD-1, NCI-H358) under standard conditions.
-
Harvest and resuspend cells to a concentration of 2.5 x 10^4 cells/mL in appropriate growth medium.
-
Dispense 40 µL of the cell suspension into 384-well ultra-low attachment spheroid microplates.
-
Centrifuge the plates at 300 x g for 1 minute and incubate at 37°C, 5% CO2 for 3-4 days to allow spheroid formation.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO, and then further dilute in growth medium.
-
Add 10 µL of the diluted compound to the spheroids.
-
Incubate for an additional 6-7 days.
-
-
Viability Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
pERK Inhibition Assay (In-Cell Western Blot)
This assay quantifies the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MKN1, DLD-1) in 96-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Treat with a serial dilution of this compound for 1-2 hours.
-
For some experiments, stimulate with a growth factor (e.g., 100 ng/mL EGF) for 5-10 minutes before lysis.
-
-
Lysis and Protein Quantification:
-
Wash cells with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK (pERK1/2) and total ERK (tERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Quantify band intensities and normalize pERK levels to tERK levels.
-
SOS1-KRAS Interaction Assay (HTRF)
This biochemical assay directly measures the ability of this compound to disrupt the interaction between SOS1 and KRAS.[14]
-
Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the proximity of tagged SOS1 and KRAS proteins. A donor fluorophore (e.g., Terbium cryptate) on an anti-tag antibody for SOS1 and an acceptor fluorophore (e.g., XL665) on an anti-tag antibody for KRAS will generate a FRET signal when the proteins are interacting.[14] Inhibition of this interaction by this compound leads to a decrease in the HTRF signal.[14]
-
Protocol:
-
Dispense this compound at various concentrations into a low-volume 384-well plate.
-
Add a pre-mixed solution of recombinant tagged human SOS1 protein and tagged human KRAS protein pre-loaded with GDP.
-
Add the HTRF detection reagents (anti-tag antibodies labeled with Terbium cryptate and XL665).
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) protected from light.
-
Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and determine the IC50 values for the inhibition of the protein-protein interaction.
-
Conclusion and Future Directions
The initial studies on SOS1 inhibitors, represented here by this compound, demonstrate a promising anti-proliferative effect in cancer cells, particularly those with KRAS mutations. The mechanism of action, involving the direct inhibition of the SOS1-KRAS interaction and subsequent downregulation of the MAPK pathway, is well-supported by both biochemical and cellular data. The quantitative data from in vitro and in vivo models provide a strong rationale for further development. Future studies should focus on optimizing the pharmacokinetic properties of these inhibitors, exploring combination therapies to overcome potential resistance mechanisms, and identifying predictive biomarkers to select patient populations most likely to benefit from SOS1-targeted therapies. The synergistic effects observed with MEK inhibitors and direct KRAS G12C inhibitors suggest that combination strategies will be a key area of investigation.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Probe BAY-293 | Chemical Probes Portal [chemicalprobes.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. revvity.com [revvity.com]
SOS1-IN-2 and its Analogs: A Technical Guide to their Impact on Downstream ERK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and impact of SOS1 inhibitors, with a specific focus on their effects on the downstream effector, phosphorylated ERK (pERK). The Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, pivotal hubs in cellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of the RAS signaling cascade, often through mutations in KRAS, is a hallmark of many cancers, making SOS1 an attractive therapeutic target. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological processes.
Core Mechanism of Action
SOS1 facilitates the conversion of the inactive GDP-bound form of RAS to the active GTP-bound state.[1] This activation is a critical step in propagating signals from upstream receptor tyrosine kinases (RTKs) to downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) cascade.[1][2] Small molecule inhibitors of SOS1, such as BI-3406 and BAY-293, function by disrupting the protein-protein interaction between SOS1 and KRAS.[3][4] This prevents the nucleotide exchange on KRAS, leading to a decrease in the levels of active, GTP-bound RAS and consequently, a reduction in the phosphorylation of downstream targets, including ERK.[5][6]
Quantitative Impact on pERK and Cellular Proliferation
The efficacy of SOS1 inhibition is often quantified by measuring the reduction in pERK levels and its impact on cancer cell viability. The following tables summarize key findings from preclinical studies on various SOS1 inhibitors and degraders.
| Compound/Agent | Cell Line / Model | Assay | Endpoint | Result | Citation |
| BI-3406 | MIA PaCa-2 Xenografts | Multiplexed Immunoassay | pERK Levels | Time-dependent reduction in pERK levels at 6 hours post-treatment. | [5] |
| BI-3406 | KRAS-driven cancer cell lines | Growth Inhibition Assays | Antiproliferative Activity | Correlated with a rapid reduction in GTP-bound KRAS and pERK levels. | [5] |
| P7 (SOS1 Degrader) | CRC cell lines and PDOs | Western Blot | pERK & pAKT Levels | More effective suppression of both pAKT and pERK compared to BI-3406. | [3] |
| P7 (SOS1 Degrader) | CRC cell lines and PDOs | Degradation Assay | SOS1 Degradation | Achieved up to 92% SOS1 degradation. | [3] |
| BAY-293 (Compound 23) | Wild-type KRAS cell lines | Western Blot | pERK Levels | Complete inhibition of the RAS-RAF-MEK-ERK pathway. | [7] |
| BAY-293 (Compound 23) | Mutant KRAS cell line | Western Blot | pERK Levels | Reduction of phospho-ERK activity by 50%. | [7] |
| MRTX0902 | MIA PaCa-2 (KRAS G12C) | Western Blot | pERK Levels | Inhibition of ERK1/2 phosphorylation. | [6] |
| Compound | Parameter | Value | Cell Line / Model | Citation |
| P7 (SOS1 Degrader) | IC50 | 1.16 µM | MCC19990-013 (CRC PDO) | [3] |
| BI-3406 | IC50 | 6.7 µM | MCC19990-013 (CRC PDO) | [3] |
| MRTX0902 | Ki (SOS1 binding) | 2.1 nmol/L | Biochemical Assay | [6] |
| MRTX0902 | IC50 (SOS1:KRAS disruption) | 13.8 - 30.7 nmol/L | Biochemical Assay | [6] |
| BAY-293 (Compound 23) | IC50 (SOS1:KRAS disruption) | 21 nM | Biochemical Assay | [4] |
Signaling Pathways and Experimental Workflows
To understand the broader context of SOS1 inhibition, it is crucial to visualize the signaling pathways and the experimental procedures used to assess the impact on pERK.
SOS1-Mediated RAS Activation and Downstream Signaling
Caption: SOS1 signaling pathway and point of inhibition.
Experimental Workflow for Assessing pERK Levels
Caption: Workflow for pERK level assessment.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for assessing the impact of SOS1 inhibitors on pERK. Researchers should optimize these protocols for their specific experimental conditions.
Western Blotting for pERK and Total ERK
-
Cell Culture and Treatment: Plate cancer cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the SOS1 inhibitor or vehicle control for the desired time points (e.g., 6, 24, 48 hours).[3]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pERK1/2 (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To determine total ERK levels, the membrane can be stripped of the primary and secondary antibodies and re-probed with a primary antibody for total ERK1/2.
-
Analysis: Quantify the band intensities using densitometry software. The level of pERK is typically normalized to the level of total ERK.
Multiplexed Immunoassay for pERK Quantification in Tumors
-
Tumor Homogenization: Excise tumors from treated and control animal models (e.g., xenografts) at specified time points.[5] Homogenize the tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the tumor lysates.
-
Immunoassay: Perform a multiplexed immunoassay (e.g., Luminex-based assay) according to the manufacturer's instructions. This typically involves incubating the tumor lysates with beads conjugated to capture antibodies specific for pERK and other analytes of interest.
-
Detection: Use detection antibodies and a fluorescent reporter to quantify the amount of analyte bound to the beads.
-
Data Analysis: Analyze the data using the instrument's software to determine the concentration of pERK in each sample, often normalized to the total protein concentration.
Immunohistochemistry (IHC) for pERK in Tissue
-
Tissue Preparation: Fix excised tumor or tissue samples in formalin and embed them in paraffin (FFPE). Section the FFPE blocks into thin slices and mount them on microscope slides.[5]
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using a heat-induced epitope retrieval (HIER) method with a suitable buffer (e.g., citrate buffer).
-
Immunostaining:
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with a primary antibody against pERK.
-
Wash and incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).
-
Apply the chromogen (e.g., DAB) to visualize the antibody staining.
-
Counterstain the sections with hematoxylin.
-
-
Imaging and Analysis: Dehydrate, clear, and mount the slides. Acquire images using a microscope. The staining intensity and the percentage of positive cells can be scored (e.g., H-score) to quantify pERK levels.[5]
The Role of SOS2 and Therapeutic Implications
While SOS1 is a primary driver of RAS activation, its homolog, SOS2, can also contribute to this process.[8][9] In some cellular contexts, the expression of SOS2 can mediate resistance to SOS1 inhibitors.[10] This is due to SOS2 compensating for the loss of SOS1 function and reactivating the RAS-MAPK pathway.[10] Therefore, in certain cancer types, a combined inhibition of both SOS1 and SOS2 may be necessary to achieve a more profound and sustained suppression of pERK and tumor growth.[10]
Furthermore, SOS1 inhibitors have shown synergistic effects when combined with other targeted therapies, such as MEK inhibitors or direct KRAS inhibitors (e.g., KRAS G12C inhibitors).[3][11] This combination approach can lead to a more potent and durable anti-tumor response by vertically targeting the same signaling pathway at different nodes, thereby overcoming adaptive resistance mechanisms.[10][11]
Conclusion
SOS1 inhibitors represent a promising therapeutic strategy for cancers driven by aberrant RAS signaling. Their mechanism of action, centered on the disruption of the SOS1:KRAS interaction, leads to a direct and quantifiable reduction in the phosphorylation of the downstream effector ERK. The technical guide provided here offers a foundational understanding of the impact of these inhibitors, the methodologies to assess their efficacy, and the broader context of the signaling pathways involved. For drug development professionals and researchers, a thorough understanding of these principles is essential for the continued advancement of novel and effective cancer therapies targeting the RAS-MAPK pathway.
References
- 1. Philadelphia chromosome - Wikipedia [en.wikipedia.org]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Redundancy of Sos1 and Sos2 for Lymphopoiesis and Organismal Homeostasis and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOS2 Comes to the Fore: Differential Functionalities in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Targeting SOS1 with Small Molecule Inhibitors: A Technical Guide to a Promising Anti-Cancer Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of SOS1 in Oncogenic Signaling
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling pathways, most notably the RAS-MAPK (Rat Sarcoma-Mitogen-Activated Protein Kinase) pathway.[1][2][3][4] This pathway is a central regulator of cell proliferation, differentiation, survival, and migration.[1][3] SOS1 functions by facilitating the exchange of GDP (guanosine diphosphate) for GTP (guanosine triphosphate) on RAS proteins, a process that switches RAS from an inactive to an active state.[2][5]
In many human cancers, the RAS-MAPK pathway is constitutively active due to mutations in genes like KRAS, which are found in a significant percentage of pancreatic, colorectal, and non-small cell lung cancers (NSCLC).[6][7] These mutations lock RAS in a perpetually "on" state, leading to uncontrolled cell growth and tumor development.[8] Given its upstream position in activating RAS, SOS1 has emerged as a compelling therapeutic target for cancers driven by aberrant RAS signaling.[8][9]
This technical guide provides an in-depth exploration of the therapeutic potential of targeting SOS1 with inhibitors, covering the underlying biology, the landscape of inhibitors in development, key experimental methodologies, and future perspectives.
The RAS-MAPK Signaling Pathway and the Role of SOS1
The activation of the RAS-MAPK pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This triggers a cascade of events, leading to the recruitment of the GRB2/SOS1 complex to the plasma membrane.[10][11] SOS1 then engages with RAS, promoting the release of GDP and the binding of GTP, thereby activating RAS. Activated RAS, in turn, initiates a downstream phosphorylation cascade involving RAF, MEK, and ERK, which ultimately modulates gene expression related to cell growth and survival.[4][12]
Mutations in the SOS1 gene itself can also lead to hyperactivation of the RAS/MAPK pathway, causing developmental disorders like Noonan syndrome.[1][3] In the context of cancer, particularly in tumors with wild-type RAS, mutations in SOS1 can also be a driving oncogenic event.[13][14]
Therapeutic Rationale for SOS1 Inhibition
Targeting SOS1 offers several strategic advantages in the treatment of RAS-driven cancers:
-
Upstream Intervention: By inhibiting SOS1, the activation of both wild-type and mutant RAS can be suppressed, providing a therapeutic window for a broad range of tumors.[8]
-
Overcoming Feedback Loops: A significant limitation of inhibitors targeting downstream components of the MAPK pathway, such as MEK inhibitors, is the induction of feedback reactivation of the pathway.[7] This often involves increased SOS1 activity.[15] Combining a SOS1 inhibitor with a MEK inhibitor can abrogate this feedback, leading to a more potent and sustained anti-tumor response.[7][16]
-
Synergy with Direct KRAS Inhibitors: For specific KRAS mutations like G12C, covalent inhibitors have been developed. However, their efficacy can be limited by intrinsic and acquired resistance mechanisms.[6] SOS1 inhibitors can enhance the potency of KRAS G12C inhibitors by increasing the pool of inactive, GDP-bound KRAS G12C, which is the target of these covalent drugs.[17][18] This combination can lead to a more profound and durable anti-tumor effect.[6]
A Landscape of SOS1 Inhibitors
Several small molecule inhibitors targeting the interaction between SOS1 and KRAS have been developed and are in various stages of preclinical and clinical evaluation.
Key SOS1 Inhibitors in Development
-
BI-3406: A potent, selective, and orally bioavailable small-molecule inhibitor that binds to the catalytic domain of SOS1.[7] It has demonstrated efficacy in a wide range of KRAS-driven cancer models, particularly in combination with MEK inhibitors.[7][16]
-
BAY-293: A potent inhibitor that disrupts the KRAS-SOS1 interaction and effectively down-regulates active RAS in tumor cells.[8][19] It has shown synergistic effects when combined with KRAS G12C inhibitors.
-
MRTX0902: An orally available, brain-penetrant inhibitor of SOS1 currently in clinical trials, both as a monotherapy and in combination with other targeted agents.[12][20][21]
-
BI 1701963: An analog of BI-3406 that has entered clinical trials for patients with KRAS-mutated solid tumors, often in combination with MEK inhibitors.[15][22]
-
SOS1 Degraders (PROTACs): A newer approach involves the development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of the SOS1 protein. These have shown superior activity compared to inhibitors in certain preclinical models.[9][23]
Quantitative Data for Key SOS1 Inhibitors
| Inhibitor | Target | IC50 | Cell Lines Tested (Antiproliferative IC50) | Key Findings | References |
| BI-3406 | SOS1-KRAS Interaction | 6 nM | Broad panel of KRAS-mutant cancer cell lines | Potently reduces GTP-loaded KRAS; Synergizes with MEK inhibitors. | [7][16][24] |
| BAY-293 | KRAS-SOS1 Interaction | 21 nM | K-562, MOLM-13 (wild-type KRAS); NCI-H358, Calu-1 (KRAS G12C) | Efficiently inhibits pERK levels; Synergistic with KRAS G12C inhibitors. | [19][25][26][27] |
| Compound 21 | SOS1 | 16 nM (NCI-H358), 17 nM (Mia Paca-2) | NCI-H358, Mia Paca-2 | Potent antiproliferative activity; Significant in vivo antitumor activity. | [28] |
| P7 (Degrader) | SOS1 Degradation | ~5x lower than BI-3406 in CRC PDOs | Colorectal cancer (CRC) cell lines and patient-derived organoids (PDOs) | Achieved up to 92% SOS1 degradation; Superior activity to SOS1 inhibitors in CRC PDOs. | [9][23] |
Mechanism of Action of SOS1 Inhibitors
SOS1 inhibitors are designed to bind to a specific pocket on the catalytic domain of SOS1.[7][29] This binding physically obstructs the interaction between SOS1 and GDP-bound RAS, thereby preventing the nucleotide exchange process.[4] As a result, RAS remains in its inactive, GDP-bound state, and the downstream MAPK signaling cascade is suppressed.[12]
Detailed Experimental Protocols
The evaluation of SOS1 inhibitors involves a series of biochemical, cell-based, and in vivo assays.
Biochemical Assay: SOS1-KRAS Interaction
Objective: To quantify the ability of a compound to disrupt the protein-protein interaction between SOS1 and KRAS.
Methodology (Homogeneous Time-Resolved FRET - HTRF):
-
Reagents:
-
Recombinant human SOS1 protein (catalytic domain) tagged with GST.
-
Recombinant human KRAS protein (e.g., G12D mutant) tagged with 6xHis, pre-loaded with GDP.
-
Anti-GST antibody conjugated to a FRET donor (e.g., Terbium cryptate).
-
Anti-6xHis antibody conjugated to a FRET acceptor (e.g., d2).
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA, 0.05% Tween-20).
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
Add test compounds to a low-volume 384-well plate.
-
Add a solution containing His-KRAS-GDP and GST-SOS1 to the wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for protein-protein interaction and compound binding.
-
Add a solution containing the anti-GST-donor and anti-6xHis-acceptor antibodies.
-
Incubate at room temperature for another period (e.g., 60 minutes) in the dark.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal).
-
Plot the HTRF ratio against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Inhibition of MAPK Pathway Signaling (pERK Levels)
Objective: To determine if the SOS1 inhibitor can block downstream signaling in cancer cells.
Methodology (Western Blot):
-
Cell Culture:
-
Culture KRAS-mutant cancer cells (e.g., MIA PaCa-2, NCI-H358) in appropriate media until they reach 70-80% confluency.
-
-
Treatment:
-
Treat the cells with various concentrations of the SOS1 inhibitor (or vehicle control) for a specified time (e.g., 2-6 hours).
-
-
Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK (pERK1/2) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities for pERK and total ERK.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
In Vivo Model: Xenograft Tumor Growth Inhibition
Objective: To evaluate the anti-tumor efficacy of the SOS1 inhibitor in a living organism.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or NSG mice).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of a KRAS-mutant human cancer cell line (e.g., MIA PaCa-2) into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the SOS1 inhibitor (formulated for oral gavage or intraperitoneal injection) and the vehicle control on a predetermined schedule (e.g., once or twice daily).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western blot or IHC for pERK).
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Future Perspectives and Challenges
The development of SOS1 inhibitors is a rapidly advancing field, but several challenges and opportunities lie ahead:
-
Resistance Mechanisms: A potential mechanism of resistance to SOS1 inhibition is the compensatory upregulation or activation of SOS2, a closely related GEF.[13][14] Understanding the role of SOS2 and developing strategies to overcome this resistance, such as co-targeting SOS2 or using SHP2 inhibitors which act upstream of both, will be crucial.[14]
-
Predictive Biomarkers: Identifying which patient populations are most likely to respond to SOS1 inhibition is a key priority. The ratio of SOS1 to SOS2 protein expression has been suggested as a potential predictive biomarker for sensitivity in colorectal cancer.[30] Further research is needed to validate this and identify other biomarkers.
-
Next-Generation Inhibitors and Degraders: The development of SOS1-targeted PROTACs represents an exciting new frontier.[23] By inducing the degradation of SOS1, these molecules may offer a more profound and durable inhibition of the pathway and could potentially overcome resistance mechanisms associated with inhibitor-based approaches.[9]
-
Combination Therapies: The most promising path forward for SOS1-targeted agents appears to be in combination therapies.[6][7] Ongoing and future clinical trials will continue to explore the synergy of SOS1 inhibitors with MEK inhibitors, direct KRAS inhibitors, and potentially other targeted agents and immunotherapies.[20][31][32]
Conclusion
Targeting SOS1 represents a highly promising and strategically sound approach for the treatment of cancers driven by aberrant RAS-MAPK signaling. The development of potent and selective small molecule inhibitors has provided valuable tools to validate this target both preclinically and clinically. As single agents, SOS1 inhibitors have shown activity, but their true potential likely lies in rational combination therapies that can overcome intrinsic resistance and counteract adaptive feedback mechanisms. The continued exploration of next-generation inhibitors, the development of degraders, and the identification of predictive biomarkers will be critical in realizing the full therapeutic potential of targeting SOS1 for patients with cancer.
References
- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. SOS1 - Wikipedia [en.wikipedia.org]
- 3. medlineplus.gov [medlineplus.gov]
- 4. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. uniprot.org [uniprot.org]
- 6. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. rupress.org [rupress.org]
- 12. Facebook [cancer.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. youtube.com [youtube.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Facebook [cancer.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. medchemexpress.com [medchemexpress.com]
- 25. caymanchem.com [caymanchem.com]
- 26. axonmedchem.com [axonmedchem.com]
- 27. rndsystems.com [rndsystems.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pnas.org [pnas.org]
- 30. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Bayer Initiates Phase I Trial of SOS1 Inhibitor BAY3498264 for Advanced KRAS-Mutated Tumors [trial.medpath.com]
- 32. Bayer starts Phase I study with SOS1 inhibitor in patients with advanced KRAS-mutated tumors [bayer.com]
A Deep Dive into the Inhibition of Guanine Nucleotide Exchange Factors: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Inhibiting Guanine Nucleotide Exchange Factors (GEFs).
Guanine Nucleotide Exchange Factors (GEFs) are a critical class of signaling proteins that act as molecular switches, orchestrating a vast array of cellular processes. They function by activating small GTPases, cycling them from an inactive GDP-bound state to an active GTP-bound state. This activation triggers downstream signaling cascades that control cell growth, differentiation, migration, and intracellular trafficking. The dysregulation of GEF activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making them compelling targets for therapeutic intervention. This technical guide provides a comprehensive overview of the fundamental principles of GEF inhibition, detailing the mechanisms of action, experimental protocols for their study, and quantitative data on known inhibitors.
The Core Principle: Disrupting the Activation of Small GTPases
Small GTPases, such as members of the Ras, Rho, Rab, Arf, and Ran families, are central to cellular signaling. Their activity is tightly regulated by a cycle of GDP/GTP binding. In their GDP-bound form, they are "off," and in their GTP-bound form, they are "on" and capable of interacting with downstream effector proteins. The intrinsic rate of GDP dissociation is very slow, necessitating the catalytic activity of GEFs to facilitate the exchange of GDP for the more abundant cellular GTP, thus turning the GTPase "on". Conversely, GTPase Activating Proteins (GAPs) accelerate the hydrolysis of GTP to GDP, turning the switch "off".[1][2][3][4]
The primary goal of GEF inhibition is to prevent this activation step, thereby keeping the small GTPase in its inactive state and silencing its downstream signaling pathways. This can be achieved through several distinct mechanisms, each targeting a different aspect of the GEF-GTPase interaction.
Signaling Pathways and Mechanisms of Inhibition
The activation of a small GTPase by a GEF is a dynamic process involving direct protein-protein interaction and conformational changes. Inhibitors have been developed to target various stages of this process.
Competitive Inhibition
Competitive inhibitors directly compete with the GEF for binding to the small GTPase or vice versa. These molecules often bind to the catalytic site of the GEF or the GEF-binding interface on the GTPase, physically blocking the formation of the GEF-GTPase complex.
-
Mechanism: The inhibitor binds reversibly to the active site of the GEF, preventing the GTPase from binding. The level of inhibition is dependent on the concentrations of both the inhibitor and the substrate (the GTPase).
-
Example: NSC23766 is a well-characterized competitive inhibitor that specifically targets the interaction between the GEF Tiam1 and the small GTPase Rac1.[2][4][5][6][7] It binds to a groove on the surface of Rac1 that is critical for GEF binding, thereby preventing the activation of Rac1.[2][4][5][6][7]
Uncompetitive Inhibition
Uncompetitive inhibitors bind to the GEF-GTPase complex, but not to the free GEF or GTPase. This binding event stabilizes the complex in a non-productive conformation, preventing the dissociation of GDP and subsequent binding of GTP.
-
Mechanism: The inhibitor binds to a site that is only available after the GEF and GTPase have formed a complex. This "traps" the GEF and GTPase together, preventing the catalytic cycle from proceeding.
-
Example: Brefeldin A is a classic example of an uncompetitive inhibitor. It targets Arf GEFs by binding to the Arf-GDP-GEF complex, stabilizing it and preventing GDP release.[3][8][9][10] This leads to a disruption of the Golgi apparatus, a key organelle in protein trafficking.[8]
Allosteric Inhibition
Allosteric inhibitors bind to a site on the GEF or GTPase that is distinct from the active site. This binding induces a conformational change that reduces the affinity of the GEF for the GTPase or impairs the catalytic activity of the GEF.
-
Mechanism: The inhibitor modulates the protein's conformation, indirectly affecting its ability to participate in the nucleotide exchange reaction.
-
Example: Some inhibitors of the SOS1 GEF, which activates Ras, are thought to act through an allosteric mechanism. These molecules bind to a pocket on SOS1 away from the Ras-binding site, inducing a conformational change that inhibits its GEF activity.
Quantitative Analysis of GEF Inhibitors
The potency and efficacy of GEF inhibitors are quantified using various parameters, including the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values are crucial for comparing the effectiveness of different compounds and for guiding drug development efforts.
| Inhibitor | Target GEF/GTPase | Mechanism | IC50 | Ki / Kd | Reference(s) |
| NSC23766 | Tiam1/Rac1 | Competitive | ~50 µM | - | [2][4][5][11][12] |
| EHT 1864 | Rac family | Binds to GTPase | - | 40 nM (Rac1) | [1][13][14] |
| Brefeldin A | Arf GEFs (e.g., GBF1) | Uncompetitive | ~50 µM | - | [8][15] |
| Y16 | LARG/RhoA | Competitive | - | ~80 nM (Kd) | [13][16] |
| Rhosin | RhoA | Competitive | 6.33 µM | 354 nM (Kd) | [17] |
Table 1: Quantitative Data for Selected GEF Inhibitors. IC50 represents the concentration of inhibitor required to reduce GEF activity by 50%. Ki is the inhibition constant, and Kd is the dissociation constant, both of which reflect the binding affinity of the inhibitor.
Experimental Protocols for Studying GEF Inhibition
A variety of in vitro assays are employed to identify and characterize GEF inhibitors. These assays typically monitor the exchange of fluorescently labeled or radioactive GDP for unlabeled GTP.
Fluorescence Polarization (FP) Assay
This assay is based on the principle that the polarization of fluorescent light emitted by a small fluorescently labeled molecule (e.g., fluorescent GDP) increases when it is bound to a larger molecule (the GTPase).
-
Principle: A fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) is pre-loaded onto the small GTPase. In the presence of a GEF and an excess of unlabeled GTP, the fluorescent GDP is displaced, leading to a decrease in fluorescence polarization. An inhibitor will prevent this displacement, resulting in a sustained high polarization signal.[18][19][20]
-
Methodology:
-
Reagents: Purified small GTPase, purified GEF, fluorescently labeled GDP (e.g., mant-GDP or BODIPY-FL-GDP), unlabeled GTP, assay buffer (typically containing Tris-HCl, NaCl, MgCl2, and a reducing agent like DTT).
-
Procedure: a. Pre-load the GTPase with the fluorescent GDP by incubation in a low-magnesium buffer containing EDTA to facilitate nucleotide exchange.[3] b. Stop the loading reaction by adding an excess of MgCl2. c. In a microplate, combine the fluorescently labeled GTPase-GDP complex with the GEF and the test compound (inhibitor). d. Initiate the exchange reaction by adding an excess of unlabeled GTP. e. Monitor the change in fluorescence polarization over time using a plate reader equipped with polarization filters.
-
Data Analysis: The rate of decrease in polarization is proportional to the GEF activity. The IC50 value of an inhibitor can be determined by measuring the GEF activity at various inhibitor concentrations.
-
Förster Resonance Energy Transfer (FRET) Assay
FRET assays utilize a pair of fluorescent proteins (e.g., CFP and YFP) or dyes to monitor the proximity of the GEF and GTPase.
-
Principle: The small GTPase is labeled with one FRET fluorophore (e.g., the donor) and the GEF with the other (the acceptor). When the GEF and GTPase interact, the fluorophores are brought into close proximity, resulting in energy transfer from the donor to the acceptor and a change in the fluorescence emission spectrum. An inhibitor will disrupt this interaction, leading to a loss of the FRET signal.
-
Methodology:
-
Reagents: Purified GTPase and GEF, each labeled with a FRET donor or acceptor fluorophore, assay buffer.
-
Procedure: a. In a microplate, mix the fluorescently labeled GEF and GTPase in the presence of the test compound. b. Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
Data Analysis: The ratio of acceptor to donor emission is a measure of FRET efficiency and reflects the extent of GEF-GTPase interaction. A decrease in this ratio in the presence of an inhibitor indicates disruption of the complex.
-
Radioactive Filter-Binding Assay
This classic method directly measures the dissociation of radiolabeled GDP from the GTPase.
-
Principle: The small GTPase is pre-loaded with a radioactive GDP analog (e.g., [³H]GDP or [³⁵S]GTPγS). The GEF-catalyzed release of the radiolabel is measured by separating the protein-bound nucleotide from the free nucleotide by filtration through a nitrocellulose membrane.
-
Methodology:
-
Reagents: Purified small GTPase, purified GEF, radiolabeled GDP (e.g., [³H]GDP), unlabeled GTP, assay buffer, wash buffer, nitrocellulose filters.
-
Procedure: a. Pre-load the GTPase with [³H]GDP. b. Initiate the exchange reaction by adding the GEF and an excess of unlabeled GTP in the presence or absence of the inhibitor. c. At various time points, take aliquots of the reaction and rapidly filter them through a nitrocellulose membrane. The protein and any bound radiolabel will be retained on the filter. d. Wash the filters to remove any unbound radiolabel. e. Quantify the amount of radioactivity remaining on the filters using a scintillation counter.
-
Data Analysis: The rate of decrease in filter-bound radioactivity reflects the GEF activity. Inhibition is observed as a slower rate of radiolabel dissociation.
-
Conclusion
The inhibition of guanine nucleotide exchange factors represents a promising strategy for the development of novel therapeutics for a wide range of diseases. A thorough understanding of the underlying principles of GEF-mediated GTPase activation and the various mechanisms of inhibition is essential for the rational design and discovery of potent and specific inhibitors. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of such molecules, paving the way for future advancements in this exciting field of drug discovery. By leveraging these tools and a deep understanding of the intricate signaling networks governed by GEFs, researchers can continue to unlock the therapeutic potential of targeting this critical class of enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. A Mant-GDP Dissociation Assay to Compare the Guanine Nucleotide Binding Preference of Small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP [bio-protocol.org]
- 4. Structure-function based design of small molecule inhibitors targeting Rho family GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Small-molecule inhibitors targeting G-protein–coupled Rho guanine nucleotide exchange factors | Semantic Scholar [semanticscholar.org]
- 6. sketchviz.com [sketchviz.com]
- 7. bioconductor.org [bioconductor.org]
- 8. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small-molecule inhibitors targeting G-protein-coupled Rho guanine nucleotide exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Small-molecule inhibitors targeting G-protein–coupled Rho guanine nucleotide exchange factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 17. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 18. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP [en.bio-protocol.org]
Methodological & Application
Application Notes and Protocols: SOS1-IN-2 Cellular Assay for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, key regulators of cell proliferation, differentiation, and survival.[1] In many cancers, the RAS signaling pathway is hyperactivated due to mutations in RAS or other upstream components, leading to uncontrolled cell growth and tumor formation.[1] SOS1 facilitates the conversion of inactive GDP-bound RAS to its active GTP-bound form, thereby initiating downstream signaling cascades, most notably the MAPK/ERK pathway.[1] SOS1-IN-2 is a potent inhibitor of SOS1 with a reported IC50 value of 5 nM.[2] By blocking the interaction between SOS1 and RAS, this compound prevents the activation of the RAS/MAPK pathway, offering a promising therapeutic strategy for cancers dependent on this signaling axis.[1]
These application notes provide a detailed protocol for evaluating the cellular activity of this compound in cancer cell lines by assessing its impact on cell viability and its ability to modulate the downstream effector, phosphorylated ERK (pERK).
SOS1 Signaling Pathway
The diagram below illustrates the central role of SOS1 in the activation of the RAS/MAPK signaling cascade. Growth factor binding to Receptor Tyrosine Kinases (RTKs) leads to the recruitment of the GRB2/SOS1 complex to the cell membrane. SOS1 then catalyzes the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS subsequently triggers a phosphorylation cascade involving RAF, MEK, and ERK, which ultimately promotes cell proliferation and survival. SOS1 inhibitors, such as this compound, disrupt the initial step of this pathway by preventing RAS activation.
Caption: SOS1-KRAS-MAPK Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various SOS1 inhibitors across a panel of cancer cell lines. This data provides a comparative landscape for the potency of SOS1 inhibition.
| Inhibitor | Cell Line | Genotype | Assay Type | IC50 (nM) | Reference |
| This compound | - | - | - | 5 | [2] |
| MRTX0902 | NCI-H1975 | EGFR mutant | Cell Viability (3D) | <250 | [1] |
| MRTX0902 | PC9 | EGFR mutant | Cell Viability (3D) | <250 | [1] |
| MRTX0902 | NCI-H358 | KRAS G12C | Cell Viability (3D) | <250 | [1] |
| MRTX0902 | A549 | KRAS G12S | Cell Viability (3D) | <250 | [1] |
| MRTX0902 | MKN1 | KRAS WT (amp) | pERK Inhibition | 39.6 | [1] |
| SIAIS562055 | NCI-H358 | KRAS G12C | Cell Viability (3D) | 2.4 | [3] |
| SIAIS562055 | GP2d | KRAS G12D | Cell Viability (3D) | 2.9 | [3] |
| SIAIS562055 | HPAF-II | KRAS G12D | Cell Viability (3D) | 16.9 | [3] |
| SIAIS562055 | SW620 | KRAS G12V | Cell Viability (3D) | 3.9 | [3] |
| SOS1-IN-18 | H358 | KRAS G12C | Proliferation | 5 | [2] |
| SOS1-IN-18 | H358 | KRAS G12C | pERK Inhibition | 31 | [2] |
| SOS1-IN-21 | NCI-H358 | KRAS G12C | Proliferation | 16 | [2] |
| SOS1-IN-21 | Mia Paca-2 | KRAS G12C | Proliferation | 17 | [2] |
Experimental Protocols
Cell Viability Assay
This protocol outlines the determination of cell viability in response to this compound treatment using the CellTiter-Glo® Luminescent Cell Viability Assay.[4] This assay quantifies ATP, an indicator of metabolically active cells.[4]
Materials:
-
Cancer cell lines of interest (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[5]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[5]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Record the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium-only wells) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Phospho-ERK (pERK) Inhibition Assay
This protocol describes how to assess the inhibition of ERK phosphorylation, a downstream marker of SOS1 activity, using Western blotting.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if assessing ligand-stimulated pERK levels.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 2-4 hours.
-
If applicable, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK signal to the total ERK signal and the loading control.
-
Calculate the percentage of pERK inhibition relative to the vehicle-treated control and determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for the cellular evaluation of this compound.
Caption: General workflow for this compound cellular assays.
References
- 1. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 5. ch.promega.com [ch.promega.com]
In vivo dosing and administration of SOS1 inhibitors in mouse models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing and administration of key Son of Sevenless 1 (SOS1) inhibitors in mouse models of cancer. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this promising class of anticancer agents.
Introduction to SOS1 Inhibition
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, pivotal regulators of cell growth, differentiation, and survival.[1][2] Dysregulation of the RAS signaling pathway, often through mutations in KRAS, is a hallmark of many human cancers.[3][4] SOS1 facilitates the exchange of GDP for GTP on RAS, switching it to its active state and triggering downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway.[2][5][6] By inhibiting the interaction between SOS1 and RAS, SOS1 inhibitors prevent RAS activation, thereby blocking downstream oncogenic signaling and inhibiting tumor growth.[7][8][9] Several small molecule inhibitors targeting SOS1 have shown promise in preclinical studies, both as monotherapies and in combination with other targeted agents.[7][10][11]
Featured SOS1 Inhibitors
This document focuses on three well-characterized SOS1 inhibitors:
-
MRTX0902: A potent, selective, and orally bioavailable inhibitor of the SOS1:KRAS protein-protein interaction.[1][7][12]
-
BI-3406: A highly potent and selective small-molecule inhibitor that binds to the catalytic domain of SOS1, preventing its interaction with KRAS.[9][13][14][15]
-
BAY-293: A potent and selective inhibitor of the KRAS-SOS1 interaction, often used as a tool compound in preclinical research.[16][17]
Quantitative Data Summary
The following tables summarize the in vivo dosing regimens and efficacy of MRTX0902 and BI-3406 in various mouse xenograft models.
Table 1: In Vivo Dosing and Efficacy of MRTX0902
| Mouse Model | Cancer Type | Dosing Regimen | Administration Route | Vehicle | Tumor Growth Inhibition (TGI) / Regression | Reference(s) |
| NCI-H1435 Xenograft | Non-Small Cell Lung Cancer (NF1 mutant) | 25 mg/kg, twice daily | Oral Gavage | 0.5% methylcellulose (4,000 cps) + 0.2% Tween 80 in water | 50% TGI | [7][12] |
| NCI-H1435 Xenograft | Non-Small Cell Lung Cancer (NF1 mutant) | 50 mg/kg, twice daily | Oral Gavage | 0.5% methylcellulose (4,000 cps) + 0.2% Tween 80 in water | 73% TGI | [7][12] |
| MIA PaCa-2 Xenograft | Pancreatic Cancer (KRAS G12C mutant) | 25 mg/kg, twice daily | Oral Gavage | Not specified | 41% TGI | [18] |
| MIA PaCa-2 Xenograft | Pancreatic Cancer (KRAS G12C mutant) | 50 mg/kg, twice daily | Oral Gavage | Not specified | 53% TGI | [18] |
| CT26 Xenograft | Colorectal Cancer | Not specified | Oral Gavage | Not specified | Significant TGI in combination with adagrasib | [12] |
Table 2: In Vivo Dosing and Efficacy of BI-3406
| Mouse Model | Cancer Type | Dosing Regimen | Administration Route | Vehicle | Tumor Growth Inhibition (TGI) / Regression | Reference(s) |
| MIA PaCa-2 Xenograft | Pancreatic Cancer (KRAS G12C mutant) | 12 mg/kg, twice daily | Not specified | Not specified | Dose-dependent TGI | [14] |
| MIA PaCa-2 Xenograft | Pancreatic Cancer (KRAS G12C mutant) | 50 mg/kg, twice daily | Not specified | Not specified | Prolonged dose-dependent TGI | [14] |
| LoVo Xenograft | Colorectal Cancer (KRAS G13D mutant) | 50 mg/kg, twice daily | Not specified | Not specified | Significant TGI in combination with trametinib | [10] |
| KRAS G12D-driven Lung Adenocarcinoma | Lung Cancer | 100 mg/kg, once daily | Oral Gavage | Natrosol | Significant reduction in tumor growth | [19][20] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: SOS1-Mediated RAS/MAPK Signaling Pathway and Point of Inhibition.
References
- 1. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Pardon Our Interruption [opnme.com]
- 16. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
- 20. biorxiv.org [biorxiv.org]
Application Note: Assessing Cell Viability in Response to SOS1-IN-2 Treatment using MTT and CellTiter-Glo® Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that is essential for the activation of RAS proteins, which are central regulators of cell proliferation, survival, and differentiation.[1] In normal cellular function, SOS1 is activated by receptor tyrosine kinases (RTKs) and facilitates the exchange of GDP for GTP on RAS, leading to its activation.[1] This in turn stimulates downstream signaling cascades, most notably the MAPK/ERK pathway.[1] Many forms of cancer exhibit hyperactivation of this pathway due to mutations in RAS or other signaling components, resulting in uncontrolled cell growth.[1]
SOS1-IN-2 is a small molecule inhibitor that targets SOS1, preventing the SOS1-mediated nucleotide exchange on KRAS and thereby inhibiting the activation of the RAS/MAPK pathway.[2] This disruption of oncogenic signaling can lead to a decrease in cancer cell proliferation and viability.[2] Therefore, accurately quantifying the effect of this compound on cell viability is crucial for its preclinical evaluation. This application note provides detailed protocols for two common and robust cell viability assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Principle of the Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[3][4] The amount of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[5][6]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[7][8] The assay reagent lyses the cells and contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP.[7][8] This "glow-type" signal is highly sensitive and has a broad linear range.[7]
Experimental Protocols
I. Materials and Reagents
-
Cell Lines: Cancer cell line of interest (e.g., with KRAS mutation).
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution in DMSO.
-
Assay Plates: 96-well, flat-bottom, clear plates for MTT assay; 96-well, opaque-walled plates for CellTiter-Glo® assay.
-
MTT Assay Reagents:
-
CellTiter-Glo® Reagents:
-
CellTiter-Glo® Reagent (Promega, Cat. No. G7570, G7571, G7572, or G7573).[9]
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®).
-
Multichannel pipette.
-
Orbital shaker.
-
II. General Experimental Workflow
The general workflow for assessing cell viability involves seeding cells, treating them with a dilution series of this compound, incubating for a defined period, and then performing the chosen viability assay.
Caption: A generalized workflow for cell viability experiments.
III. Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well clear plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Include wells for "medium only" (background control) and "untreated cells" (vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay Procedure:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[4][6]
-
Carefully aspirate the medium. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[6]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[5]
-
IV. Detailed Protocol: CellTiter-Glo® Luminescent Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, but use opaque-walled 96-well plates suitable for luminescence readings.
-
-
CellTiter-Glo® Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9][10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9][10]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9][10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
-
Data Acquisition:
-
Measure the luminescence using a microplate luminometer.
-
Data Analysis and Presentation
-
Background Subtraction: Subtract the average absorbance/luminescence value from the "medium only" wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Corrected Reading of Treated Sample / Corrected Reading of Vehicle Control) x 100
-
-
IC50 Determination: Plot the percent viability against the log concentration of this compound. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Data Presentation Tables
Table 1: Example MTT Assay Data for this compound Treatment
| This compound (µM) | Avg. Absorbance (570nm) | Corrected Absorbance | % Viability |
| 0 (Vehicle) | 1.250 | 1.200 | 100.0% |
| 0.01 | 1.210 | 1.160 | 96.7% |
| 0.1 | 1.050 | 1.000 | 83.3% |
| 1 | 0.770 | 0.720 | 60.0% |
| 10 | 0.410 | 0.360 | 30.0% |
| 100 | 0.170 | 0.120 | 10.0% |
| Medium Only | 0.050 | - | - |
Table 2: Example CellTiter-Glo® Assay Data for this compound Treatment
| This compound (µM) | Avg. Luminescence (RLU) | Corrected RLU | % Viability |
| 0 (Vehicle) | 850,000 | 849,500 | 100.0% |
| 0.01 | 835,000 | 834,500 | 98.2% |
| 0.1 | 710,000 | 709,500 | 83.5% |
| 1 | 450,000 | 449,500 | 52.9% |
| 10 | 120,000 | 119,500 | 14.1% |
| 100 | 25,500 | 25,000 | 2.9% |
| Medium Only | 500 | - | - |
Mechanism Visualization
The diagram below illustrates the SOS1-mediated RAS activation pathway and the point of inhibition by this compound.
Caption: this compound inhibits the SOS1-catalyzed activation of RAS.
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 9. promega.com [promega.com]
- 10. ch.promega.com [ch.promega.com]
Application Notes and Protocols: Lentiviral shRNA Knockdown of SOS1 to Mimic SOS1-IN-2 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that activates RAS proteins, pivotal regulators of cell proliferation, differentiation, and survival.[1][2] Dysregulation of the SOS1-RAS signaling axis, particularly the RAS/MAPK pathway, is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[3][4] Small molecule inhibitors, such as SOS1-IN-2 and others like BI-3406 and BAY-293, have been developed to block the SOS1-RAS interaction, thereby inhibiting downstream signaling and tumor growth.[5][6][7]
These application notes provide a detailed framework for utilizing lentiviral-mediated short hairpin RNA (shRNA) to knock down SOS1 expression, thereby mimicking the pharmacological effects of SOS1 inhibitors. This approach allows for a robust and specific method to study the functional consequences of SOS1 loss and validate its role as a therapeutic target. The protocols outlined below cover lentiviral shRNA production, cell transduction, and subsequent assays to quantify the effects on signaling pathways, cell viability, and apoptosis.
Data Presentation: Comparative Effects of SOS1 Knockdown and Inhibition
The following tables summarize quantitative data from various studies, illustrating the comparable effects of SOS1 knockdown (via shRNA/siRNA) and pharmacological inhibition on key cellular processes.
| Parameter | SOS1 Knockdown (shRNA/siRNA) | SOS1 Inhibition (e.g., BI-3406, MRTX0902) | Cell Line(s) | Reference(s) |
| pERK Reduction | Significant reduction in pERK levels | IC50 values for pERK inhibition are often in the nanomolar range (e.g., 39.6 nM for MRTX0902) | Various cancer cell lines (e.g., KRAS-mutant lung and colorectal cancer) | [8][9][10] |
| Cell Viability/Proliferation | Marked inhibition of cell viability and colony formation | Antiproliferative IC50 values are typically in the nanomolar to low micromolar range (e.g., <250 nM for MRTX0902) | CML, KRAS-mutant cancer cell lines | [10][11] |
| Apoptosis Induction | Increased apoptosis, often measured by cleaved caspase-3 | Induction of apoptosis, confirmed by TUNEL assays and cleaved caspase-3 | Skin tumor models, KRAS-mutant cancer cells | [12][13][14] |
Table 1: Comparison of phenotypic effects of SOS1 knockdown versus pharmacological inhibition.
| Inhibitor | Biochemical IC50 (SOS1:KRAS Interaction) | Cellular pERK Inhibition IC50 | Antiproliferative IC50 | Reference(s) |
| BAY-293 | 21 nM | ~50% reduction in pERK in KRAS mutant cell lines | Sub-micromolar in some cell lines | [6] |
| BI-3406 | Not specified | 83-231 nM for RAS-GTP levels | Varies by cell line | [5] |
| MRTX0902 | 13.8 - 30.7 nM | <100 nM in 16 KRAS-MAPK pathway-mutated cell lines | <250 nM in 13 of 20 cell lines tested | [10] |
Table 2: Potency of various SOS1 inhibitors.
Signaling Pathways and Experimental Workflows
SOS1 Signaling Pathway
SOS1 is a key mediator downstream of receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs recruit the adaptor protein Grb2, which in turn binds to SOS1, translocating it to the plasma membrane where it activates RAS by catalyzing the exchange of GDP for GTP. Activated RAS then initiates downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation and survival.
Caption: SOS1-mediated RAS/MAPK signaling pathway and points of intervention.
Experimental Workflow: From shRNA to Phenotypic Analysis
The overall experimental workflow involves designing and cloning the SOS1 shRNA, producing lentiviral particles, transducing the target cells, and then performing a series of assays to assess the knockdown efficiency and its functional consequences.
Caption: Overall experimental workflow for SOS1 knockdown and analysis.
Experimental Protocols
Lentiviral shRNA Production
This protocol describes the generation of lentiviral particles carrying an shRNA targeting human SOS1. We recommend using a third-generation lentiviral system with a vector such as pLKO.1-puro, which contains a puromycin resistance gene for selection. Validated shRNA sequences for human SOS1 can be obtained from commercial vendors or designed using publicly available algorithms.
Materials:
-
pLKO.1-puro-shSOS1 plasmid
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
HEK293T cells
-
DMEM with 10% FBS
-
Transfection reagent (e.g., FuGENE or PEI)
-
0.45 µm filter
Procedure:
-
Day 1: Seed HEK293T cells. Plate 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be ~70-80% confluent at the time of transfection.
-
Day 2: Transfection.
-
In a sterile tube, mix the following plasmids: 4 µg pLKO.1-puro-shSOS1, 3 µg psPAX2, and 1 µg pMD2.G.
-
Add the plasmid mix to serum-free DMEM.
-
Add the transfection reagent according to the manufacturer's instructions and incubate at room temperature for 15-20 minutes.
-
Gently add the transfection complex to the HEK293T cells.
-
-
Day 3: Change Media. 16-24 hours post-transfection, carefully remove the media and replace it with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Harvest Virus.
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Add fresh media to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot the viral supernatant and store at -80°C.
-
Lentiviral Transduction of Target Cells
Materials:
-
Target cancer cell line
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene (hexadimethrine bromide)
-
Puromycin
Procedure:
-
Day 1: Seed target cells. Plate your target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Day 2: Transduction.
-
Remove the media from the cells.
-
Add fresh media containing Polybrene at a final concentration of 4-8 µg/mL.
-
Add the desired amount of lentiviral supernatant. The optimal multiplicity of infection (MOI) should be determined empirically for each cell line.
-
Incubate the cells for 24 hours.
-
-
Day 3: Change Media. Remove the virus-containing media and replace it with fresh complete media.
-
Day 4 onwards: Selection.
-
48 hours post-transduction, begin selection by adding puromycin to the media. The optimal concentration of puromycin must be determined by a kill curve for each cell line.
-
Replace the puromycin-containing media every 2-3 days until non-transduced control cells are eliminated.
-
Expand the puromycin-resistant cells for subsequent experiments.
-
Western Blot for SOS1 Knockdown and pERK/ERK Levels
Materials:
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-SOS1, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: Lyse the SOS1 knockdown and control cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SOS1 or anti-pERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To assess total ERK levels, the membrane can be stripped and re-probed with an anti-total-ERK antibody.
Cell Viability/Proliferation Assay (MTT Assay)
Materials:
-
SOS1 knockdown and control cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed SOS1 knockdown and control cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
SOS1 knockdown and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the SOS1 knockdown and control cells by trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Boehringer Ingelheim identifies SOS1 inhibitors for KRAS-mutant cancers | BioWorld [bioworld.com]
- 2. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Critical requirement of SOS1 for tumor development and microenvironment modulation in KRASG12D-driven lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential Role of the RasGEFs Sos1 and Sos2 in Mouse Skin Homeostasis and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Redundancy of Sos1 and Sos2 for Lymphopoiesis and Organismal Homeostasis and Survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-immunoprecipitation Assay to Demonstrate Disruption of SOS1-KRAS Binding by SOS1-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a co-immunoprecipitation (Co-IP) assay to verify the mechanism of action of SOS1-IN-2, a small molecule inhibitor designed to disrupt the protein-protein interaction between Son of Sevenless homolog 1 (SOS1) and the Kirsten rat sarcoma viral oncogene homolog (KRAS). This interaction is a critical step in the activation of the RAS-MAPK signaling pathway, which is frequently hyperactivated in various human cancers.[1][2] Demonstrating the ability of this compound to specifically inhibit this interaction is a crucial step in its validation as a potential therapeutic agent.
Introduction to SOS1-KRAS Interaction
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in activating KRAS.[1][3] It facilitates the exchange of GDP for GTP on KRAS, leading to a conformational change that switches KRAS to its active, signal-transducing state.[2][4] This activation initiates a downstream signaling cascade, primarily through the MAPK pathway, which regulates cell proliferation, differentiation, and survival.[1][2] In many cancers, mutations in KRAS or upstream components lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[1][4]
SOS1 inhibitors, such as this compound, represent a promising therapeutic strategy. These inhibitors are designed to bind to SOS1 and physically block its interaction with KRAS, thereby preventing KRAS activation.[1][5][6] The Co-IP assay is a robust and widely used technique to study protein-protein interactions and is ideally suited to demonstrate the disruptive effect of such inhibitors.[7][8][9][10]
Signaling Pathway Diagram
Caption: The SOS1-KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Co-immunoprecipitation
The following diagram outlines the key steps in the Co-IP experiment to assess the disruption of the SOS1-KRAS interaction by this compound.
Caption: Workflow for the co-immunoprecipitation assay.
Detailed Experimental Protocol
This protocol provides a general framework. Optimization of parameters such as antibody concentration, incubation times, and buffer composition may be required for specific cell lines and experimental conditions.
Materials and Reagents:
-
Cell Lines: A human cell line with endogenous expression of SOS1 and KRAS (e.g., HEK293T, or a cancer cell line with a KRAS mutation).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Antibodies:
-
Primary antibody for immunoprecipitation: Rabbit anti-SOS1 antibody.
-
Primary antibodies for Western blotting: Mouse anti-KRAS antibody, Rabbit anti-SOS1 antibody.
-
Secondary antibodies: HRP-conjugated anti-mouse and anti-rabbit IgG.
-
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktail.[7]
-
Protein A/G Beads: Agarose or magnetic beads.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Phosphate-Buffered Saline (PBS)
-
Reagents for Western Blotting: SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP lysis buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein in 1 mL of lysate, add 20 µL of Protein A/G bead slurry.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant. This is the pre-cleared lysate.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the primary anti-SOS1 antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G bead slurry to each tube and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP wash buffer. After the final wash, remove as much of the supernatant as possible.
-
-
Elution:
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes at 95-100°C to elute the proteins and denature them.
-
Centrifuge at 1,000 x g for 1 minute and collect the supernatant, which contains the immunoprecipitated proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples and a small amount of the input lysate onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-KRAS and anti-SOS1) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Data Presentation and Interpretation
The results of the Co-IP experiment can be presented in a Western blot image. The "Input" lanes confirm the presence of both SOS1 and KRAS in the cell lysates. The "IP: SOS1" lanes show the results of the immunoprecipitation. In the vehicle-treated sample, a band for KRAS should be detected, indicating that KRAS co-immunoprecipitated with SOS1. In the this compound-treated sample, the intensity of the KRAS band should be significantly reduced or absent, demonstrating that the inhibitor has disrupted the SOS1-KRAS interaction.
Quantitative Data Summary:
While a specific Co-IP result for "this compound" is not publicly available, the following table summarizes the inhibitory activity of other well-characterized SOS1 inhibitors that act via a similar mechanism of disrupting the SOS1-KRAS protein-protein interaction. This data provides a reference for the expected potency of such inhibitors.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| MRTX0902 | SOS1:KRAS Disruption Assay | Wild-type KRAS | 13.8 | [1] |
| KRAS G12D | 16.6 | [1] | ||
| KRAS G12V | 24.1 | [1] | ||
| KRAS G12C | 30.7 | [1] | ||
| BAY-293 | KRAS-SOS1 Interaction Assay | KRAS-SOS1 | 21 | [6][11][12] |
| BI-3406 | HTRF Assay | SOS1-KRASG12C | 95.7 | [13] |
| SOS1-KRASG12D | 134.5 | [13] |
IC50 values represent the concentration of the inhibitor required to reduce the SOS1-KRAS interaction by 50%.
Conclusion
The co-immunoprecipitation assay is an indispensable tool for validating the mechanism of action of SOS1 inhibitors like this compound. By demonstrating a dose-dependent reduction in the amount of KRAS that co-precipitates with SOS1, researchers can confirm that the compound effectively disrupts this critical protein-protein interaction. This evidence is fundamental for the continued development of SOS1 inhibitors as targeted therapies for KRAS-driven cancers.
References
- 1. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Investigating the Synergy Between SOS1-IN-2 and MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras/Raf/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation, often driven by mutations in genes like KRAS, is a hallmark of many cancers. While MEK inhibitors have shown promise in treating these cancers, their efficacy is often limited by adaptive resistance mechanisms. One such mechanism involves the reactivation of the MAPK pathway through upstream components like Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor for Ras.
This document provides a detailed experimental framework for studying the synergistic effects of combining a SOS1 inhibitor, SOS1-IN-2, with a MEK inhibitor. The combination of these agents aims to achieve a more potent and durable anti-cancer effect by vertically inhibiting the MAPK pathway at two key nodes. By preventing SOS1-mediated Ras activation, this compound can attenuate the feedback reactivation of the pathway that often occurs with MEK inhibitor monotherapy.[1][2] This dual blockade is hypothesized to lead to enhanced tumor growth inhibition and potentially overcome resistance.[3][4]
These protocols are intended for researchers in oncology, cell biology, and drug development to assess the therapeutic potential of this combination strategy in preclinical cancer models.
Signaling Pathway
The following diagram illustrates the targeted nodes within the Ras/Raf/MEK/ERK pathway by this compound and a MEK inhibitor. SOS1 acts as a crucial activator of RAS, facilitating the exchange of GDP for GTP.[5][6] Activated RAS then triggers the downstream kinase cascade involving RAF, MEK, and ERK.[7][8] MEK inhibitors allosterically bind to and inhibit MEK1 and MEK2, preventing the phosphorylation and activation of ERK.[9][][11] SOS1 inhibition is expected to block the reactivation of RAS, thus preventing a common mechanism of resistance to MEK inhibitors.[1][3]
Experimental Workflow
The following diagram outlines the experimental workflow to evaluate the synergy between this compound and a MEK inhibitor. The workflow progresses from in vitro characterization of synergy and mechanism of action to in vivo validation of anti-tumor efficacy.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: A panel of human cancer cell lines with known KRAS mutations (e.g., A549 - lung, H727 - lung, MIA PaCa-2 - pancreatic, SW620 - colorectal) are recommended.[1][3] A KRAS wild-type cell line can be used as a negative control.
-
Culture Media: Use appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Inhibitors:
-
This compound: Prepare a stock solution in DMSO.
-
MEK Inhibitor (e.g., Trametinib, Selumetinib): Prepare a stock solution in DMSO.
-
In Vitro Cell Viability and Synergy Assay
This protocol is designed to assess the anti-proliferative effects of this compound and a MEK inhibitor, both alone and in combination, and to quantify synergy.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the MEK inhibitor. This involves serial dilutions of each drug.
-
Treatment: Treat the cells with the single agents and the combination at various concentrations for 72 hours. Include a DMSO-treated control group.
-
Viability Assessment: After the incubation period, assess cell viability using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.[12][13]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control for each treatment condition.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug.
-
Calculate synergy scores using a suitable model, such as the Bliss independence model or the Chou-Talalay method.[3][14][15]
-
Data Presentation:
| Concentration (nM) | This compound (% Viability) | MEK Inhibitor (% Viability) | Combination (% Viability) | Synergy Score (e.g., Bliss) |
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 | ||||
| ... |
Western Blot Analysis for Pathway Modulation
This protocol is used to determine if the combination of this compound and a MEK inhibitor leads to a more profound and sustained inhibition of the MAPK pathway.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, the MEK inhibitor, and the combination for various time points (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against p-ERK1/2, total ERK1/2, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH).[17][18]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein counterparts.
Data Presentation:
| Treatment | Time (hr) | p-ERK / Total ERK (Fold Change) | p-AKT / Total AKT (Fold Change) |
| Control (DMSO) | 24 | 1.0 | 1.0 |
| This compound | 2 | ||
| 6 | |||
| 24 | |||
| MEK Inhibitor | 2 | ||
| 6 | |||
| 24 | |||
| Combination | 2 | ||
| 6 | |||
| 24 |
In Vivo Xenograft Studies
This protocol outlines the steps to evaluate the anti-tumor efficacy of the combination therapy in a mouse xenograft model.[19][20][21]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice). All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
MEK inhibitor alone
-
This compound and MEK inhibitor combination
-
-
Drug Administration: Administer the drugs according to a predetermined dosing schedule (e.g., daily oral gavage). Doses should be based on previous studies or preliminary dose-finding experiments.[5][22]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for western blot analysis to confirm pathway inhibition in vivo.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Statistically compare the tumor volumes between the combination group and the single-agent and vehicle groups (e.g., using a t-test or ANOVA).
-
Data Presentation:
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day X (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Control) | p-value (vs. Combination) |
| Vehicle | 8 | 0 | - | ||
| This compound | 8 | ||||
| MEK Inhibitor | 8 | ||||
| Combination | 8 | - |
Conclusion
The experimental design and protocols outlined in this document provide a comprehensive approach to investigate the potential synergy between this compound and MEK inhibitors. The combination has a strong scientific rationale, with the potential to overcome adaptive resistance and improve therapeutic outcomes in cancers with a dysregulated MAPK pathway.[1][2][3] The successful execution of these experiments will provide crucial preclinical data to support the further development of this promising combination therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SOS1 and KSR1 modulate MEK inhibitor responsiveness to target resistant cell populations based on PI3K and KRAS mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOS1 and KSR1 modulate MEK inhibitor responsiveness to target resistant cell populations based on PI3K and KRAS mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. news-medical.net [news-medical.net]
- 11. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Combining SOS1 and MEK Inhibitors in a Murine Model of Plexiform Neurofibroma Results in Tumor Shrinkage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing In Vivo Studies with SOS1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SOS1 inhibitors in vivo. The information is compiled from recent preclinical studies and aims to address common challenges in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of SOS1, and what is the mechanism of action for SOS1 inhibitors?
A1: Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the RAS/MAPK signaling pathway.[1][2] It facilitates the conversion of RAS from its inactive GDP-bound state to its active GTP-bound state.[3][4] In many cancers, particularly those with KRAS mutations, this pathway is hyperactivated, driving tumor cell proliferation and survival.[4] SOS1 inhibitors are small molecules that bind to the catalytic domain of SOS1, preventing its interaction with RAS. This blockade inhibits the reloading of RAS with GTP, thereby reducing the levels of active RAS and suppressing downstream MAPK signaling.[4][5][6]
Q2: Are SOS1 inhibitors orally bioavailable for in vivo studies?
A2: Yes, several potent and selective SOS1 inhibitors have been developed with good oral bioavailability, making them suitable for in vivo experiments in animal models.[4][5][6] Compounds such as BI-3406 and MRTX0902 are described as orally bioavailable and have been successfully used in multiple preclinical xenograft studies.[2][5][6]
Q3: What are appropriate vehicles for formulating SOS1 inhibitors for oral administration in mice?
A3: The choice of vehicle is critical for ensuring adequate exposure in vivo. Published studies have successfully used the following formulations for oral gavage:
-
For MRTX0902: A solution of 0.5% methylcellulose with 0.2% Tween 80 in water.[2]
-
For BI-3406: A suspension in Natrosol.
It is always recommended to perform formulation and vehicle tolerability studies prior to initiating efficacy experiments.
Q4: What level of anti-tumor activity can be expected from SOS1 inhibitor monotherapy in vivo?
A4: As a single agent, SOS1 inhibitors have demonstrated dose-dependent tumor growth inhibition (TGI) in various KRAS-mutant xenograft models.[1][6] For example, BI-3406 administered at 50 mg/kg twice daily resulted in significant TGI in pancreatic, colorectal, and non-small cell lung cancer models.[6][7] Similarly, MRTX0902 has shown monotherapy efficacy in preclinical models.[8] However, the efficacy can be modest in some contexts, and they are often more effective when used in combination with other targeted agents.[3]
Q5: Why are combination therapies with SOS1 inhibitors a common strategy?
A5: Combination therapies are employed to achieve a more potent and durable anti-tumor response by targeting the RAS/MAPK pathway at multiple nodes. SOS1 inhibition can prevent the adaptive feedback reactivation of the pathway that often limits the efficacy of other inhibitors (like MEK or KRAS G12C inhibitors).[4][6] Studies have shown that combining a SOS1 inhibitor with a MEK inhibitor or a direct KRAS G12C inhibitor can lead to synergistic effects and even tumor regression in preclinical models.[5][6][9]
Troubleshooting Guide
Problem: Suboptimal tumor growth inhibition is observed with SOS1 inhibitor monotherapy.
| Potential Cause | Suggested Solution |
| Insufficient Drug Exposure | - Verify the formulation and ensure the compound is properly suspended or dissolved. - Confirm the accuracy of the dosing volume and technique (oral gavage). - Perform a pilot pharmacokinetic (PK) study to measure plasma and tumor drug concentrations to ensure they are within the therapeutic window. |
| Intrinsic or Acquired Resistance | - Consider that single-agent activity may be limited in certain tumor models.[3] - Combine the SOS1 inhibitor with an agent targeting a downstream component of the pathway, such as a MEK inhibitor (e.g., trametinib) or a direct KRAS inhibitor if the model has a relevant mutation (e.g., a KRAS G12C inhibitor).[5][6][9] This can overcome feedback reactivation of the pathway. |
| Tumor Model Selection | - Ensure the selected cell line or patient-derived xenograft (PDX) model is dependent on KRAS signaling for its growth and survival. - Not all KRAS-mutant models respond equally to SOS1 inhibition.[7] |
Problem: Animal models are showing signs of toxicity (e.g., weight loss, lethargy).
| Potential Cause | Suggested Solution |
| Vehicle Intolerance | - Run a cohort of animals treated with the vehicle alone to assess its tolerability over the planned study duration. |
| Compound-Related Toxicity | - Reduce the dose or the frequency of administration (e.g., from twice daily to once daily). - Published studies with BI-3406 and MRTX0902 have generally found them to be well-tolerated at effective doses, with no significant impact on body weight.[9][10][11] However, tolerability can be model- and strain-dependent. |
Problem: Difficulty in assessing target engagement in vivo.
| Potential Cause | Suggested Solution |
| Timing of Sample Collection | - The modulation of downstream signaling markers can be transient. Collect tumor samples at various time points after the final dose (e.g., 2, 6, 24 hours) to capture the peak of pharmacodynamic (PD) activity. |
| Inappropriate PD Marker | - The most common and reliable PD marker for SOS1 inhibition is the level of phosphorylated ERK (pERK) in tumor tissue.[7] - Analyze pERK levels via methods such as Western blot, immunohistochemistry (IHC), or multiplexed immunoassay. A reduction in pERK indicates successful target engagement and pathway inhibition.[1][7] |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected SOS1 Inhibitors
| Compound | Assay | Target | IC₅₀ |
| MRTX0902 | HTRF Biochemical Assay | SOS1-mediated GTP Exchange | 15 nM |
| MRTX0902 | HTRF Biochemical Assay | SOS2-mediated GTP Exchange | >10,000 nM |
| MRTX0902 | HTRF PPI Assay | SOS1:KRAS WT | 13.8 nM |
| MRTX0902 | HTRF PPI Assay | SOS1:KRAS G12C | 30.7 nM |
| BI-3406 | 3D Proliferation Assay | KRAS G12C/G13D Cell Lines | <100 nM |
Data compiled from multiple sources.[1][6]
Table 2: In Vivo Efficacy of SOS1 Inhibitors in Xenograft Models
| Compound | Dose & Schedule | Model (Cancer Type) | % Tumor Growth Inhibition (TGI) |
| MRTX0902 | 25 mg/kg BID | NCI-H1435 (NSCLC) | 50% |
| MRTX0902 | 50 mg/kg BID | NCI-H1435 (NSCLC) | 73% |
| BI-3406 | 50 mg/kg BID | MIA PaCa-2 (Pancreas) | Significant TGI |
| BI-3406 | 50 mg/kg BID | SW620 (Colorectal) | Significant TGI |
| BI-3406 | 50 mg/kg BID | LoVo (Colorectal) | Significant TGI |
Data compiled from multiple sources.[1][7]
Visualizations
Caption: SOS1-mediated activation of the RAS/MAPK pathway and the point of intervention by SOS1 inhibitors.
Caption: A typical experimental workflow for evaluating a SOS1 inhibitor in a mouse xenograft model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. biorxiv.org [biorxiv.org]
- 6. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SOS1 inhibitor exerts antitumor efficacy in vivo | BioWorld [bioworld.com]
- 10. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Dealing with off-target effects of quinazoline-based SOS1 inhibitors
Welcome to the technical support center for researchers utilizing quinazoline-based Son of Sevenless homolog 1 (SOS1) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges related to off-target effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for quinazoline-based SOS1 inhibitors?
A1: Quinazoline-based SOS1 inhibitors are small molecules designed to disrupt the protein-protein interaction between SOS1 and KRAS.[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on KRAS, thereby activating it.[3][4] By binding to a pocket on SOS1, these inhibitors prevent it from engaging with and activating KRAS.[1][2] This leads to a decrease in the levels of active, GTP-bound KRAS and subsequent downregulation of downstream signaling pathways, most notably the MAPK/ERK pathway (RAS-RAF-MEK-ERK).[1][5][6]
Q2: My quinazoline-based SOS1 inhibitor shows a phenotype inconsistent with SOS1 inhibition. What could be the cause?
A2: An unexpected phenotype could be due to off-target effects of your compound. The quinazoline scaffold is a common pharmacophore in many kinase inhibitors, and thus, off-target kinase inhibition is a potential issue.[7][8] It is also possible that at the concentration used, the inhibitor is engaging other proteins. For example, the SOS1 inhibitor BAY-293 has been shown to bind to several G-protein coupled receptors (GPCRs) and transporters at certain concentrations.[9][10] To investigate this, it is crucial to perform dose-response experiments for the observed phenotype and compare it to the on-target activity of your inhibitor.
Q3: How can I confirm that my SOS1 inhibitor is engaging its target in my cellular model?
A3: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[11][12][13] This method relies on the principle that the binding of a ligand, such as your inhibitor, can stabilize the target protein (SOS1) and increase its melting temperature.[11][12][13] A shift in the thermal stability of SOS1 in the presence of your compound provides strong evidence of target engagement.
Q4: What are some known off-targets for commercially available quinazoline-based SOS1 inhibitors?
A4: Off-target profiles have been characterized for several common quinazoline-based SOS1 inhibitors. For instance, BAY-293 has been shown to have activity against several aminergic GPCRs and transporters, with Ki values in the nanomolar range for targets such as HTR2A, ADRA2C, and HRH2.[9][10] MRTX0902, on the other hand, is reported to be highly selective for SOS1 over SOS2 and shows no inhibition of EGFR.[7][14] It's important to consult the manufacturer's data or relevant publications for the specific inhibitor you are using.
Troubleshooting Guides
Issue 1: No or weak downstream signaling inhibition (e.g., pERK levels) after inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Inhibitor Concentration or Potency | Perform a dose-response experiment to determine the IC50 of your inhibitor for pERK inhibition in your specific cell line. Ensure the concentration used is sufficient to achieve the desired level of inhibition. |
| Poor Cell Permeability or Compound Stability | Confirm that your inhibitor is cell-permeable. If permeability is low, consider using a different inhibitor or a higher concentration if tolerated by the cells. Also, ensure the compound is stable in your cell culture medium over the course of the experiment. |
| Dominant Signaling from SOS2 | In some cellular contexts, the related protein SOS2 can compensate for SOS1 inhibition, maintaining RAS-MAPK signaling.[15][16] Consider using cell lines with low SOS2 expression or performing SOS2 knockdown experiments to assess the role of SOS2 in your system. |
| Incorrect Timing of Lysate Collection | The kinetics of signaling pathway inhibition can vary. Perform a time-course experiment to determine the optimal time point for observing maximal pERK inhibition after inhibitor treatment. |
| Western Blotting Technical Issues | Refer to the troubleshooting guide for western blotting below to rule out technical problems with your assay.[12][17][18] |
Issue 2: Observed cellular toxicity at concentrations expected to be selective for SOS1.
| Possible Cause | Troubleshooting Step |
| Off-target Kinase Inhibition | The quinazoline scaffold is prevalent in kinase inhibitors, and off-target kinase inhibition can lead to toxicity.[7][8][19] Perform a kinome-wide selectivity screen to identify potential off-target kinases.[9][13] |
| Inhibition of Other Critical Proteins | Your inhibitor may be binding to other essential cellular proteins. Chemical proteomics approaches can help identify unintended targets.[1][10][20] |
| Compound-Specific Chemical Toxicity | The chemical properties of the compound itself, independent of its on- and off-target activities, might be causing cellular stress. Use a structurally related but inactive control compound to differentiate between target-mediated and non-specific toxicity. |
| On-Target Toxicity in a Specific Cellular Context | In some cell lines, strong inhibition of the RAS pathway via SOS1 may be inherently cytotoxic. Correlate the toxic phenotype with on-target engagement using CETSA and with downstream signaling inhibition. |
Data Summary Tables
Table 1: Selectivity Profile of Quinazoline-Based SOS1 Inhibitor BAY-293
| Target | Assay | Potency (nM) |
| On-Target | ||
| SOS1 | Interaction Assay (IC50) | 21[9][21] |
| Off-Targets (Selected) | ||
| HTR2A | Binding Assay (Ki) | 133.44[9][10] |
| ADRA2C | Binding Assay (Ki) | 130.87[9][10] |
| HRH2 | Binding Assay (Ki) | 139.82[9][10] |
| HTR1D | Binding Assay (Ki) | 181.12[9][10] |
| TMEM97 | Binding Assay (Ki) | 179.81[9][10] |
| CHRM1 | Binding Assay (Ki) | 237.75[9][10] |
| ADRA1D | Binding Assay (Ki) | 337.65[9][10] |
| EGFR | Kinase Assay (IC50) | 580[22] |
Table 2: Selectivity Profile of Quinazoline-Based SOS1 Inhibitor MRTX0902
| Target | Assay | Potency (nM) |
| On-Target | ||
| SOS1 | Binding Assay (Ki) | 2[14] |
| Off-Targets | ||
| SOS2 | GDP Exchange Assay (IC50) | >10,000[7][14] |
| EGFR | Kinase Assay (IC50) | >10,000[7][14] |
Experimental Protocols
Protocol 1: Kinome Profiling for Off-Target Identification
This protocol provides a general workflow for assessing the selectivity of a quinazoline-based SOS1 inhibitor against a broad panel of kinases.
-
Compound Preparation : Prepare a stock solution of the SOS1 inhibitor in DMSO. For an initial screen, a concentration of 1 µM is often used.
-
Kinase Panel Selection : Choose a commercially available kinase profiling service that offers a comprehensive panel of kinases (e.g., KINOMEscan™, Kinativ™).[23][24] These services typically cover a large portion of the human kinome.
-
Competition Binding Assay (e.g., KINOMEscan™) :
-
DNA-tagged kinases are incubated with the test compound and an immobilized, active-site directed ligand.[23]
-
The amount of kinase that binds to the immobilized ligand is quantified, typically by qPCR.[24]
-
A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
-
-
Data Analysis :
-
Results are often reported as percent of control or percent inhibition.
-
Hits are identified as kinases that show significant inhibition at the tested concentration.
-
Follow up with dose-response experiments for any identified hits to determine their IC50 or Kd values.[9]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to confirm the engagement of a SOS1 inhibitor with its target in a cellular environment.
-
Cell Culture and Treatment :
-
Culture cells to approximately 80% confluency.
-
Treat cells with the SOS1 inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[25]
-
-
Heating :
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermocycler.[25] Include an unheated control at 37°C.
-
-
Cell Lysis :
-
Lyse the cells to release the proteins. This can be achieved through freeze-thaw cycles or by using a lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins :
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[12]
-
-
Analysis of Soluble Fraction :
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble SOS1 protein in each sample by western blot using a specific anti-SOS1 antibody.
-
-
Data Interpretation :
-
Quantify the band intensities for SOS1 at each temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement and stabilization of SOS1 by the compound.[11]
-
Visualizations
Caption: SOS1 signaling pathway and the mechanism of quinazoline-based inhibitors.
Caption: A logical workflow for troubleshooting off-target effects.
References
- 1. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rombio.unibuc.ro [rombio.unibuc.ro]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 7. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. bosterbio.com [bosterbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. google.com [google.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Efficacy of SOS1-IN-2 in KRAS-Mutant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of SOS1 inhibitors, such as SOS1-IN-2, in KRAS-mutant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SOS1 inhibitors like this compound?
SOS1 (Son of Sevenless 1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS. It facilitates the exchange of GDP for GTP on KRAS, switching it to its active state. This activation triggers downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cell proliferation and survival. In many cancers, this pathway is hyperactivated due to mutations in KRAS.
SOS1 inhibitors, including this compound and similar compounds like BI-3406 and BAY-293, are designed to block the interaction between SOS1 and KRAS. By preventing this interaction, these inhibitors halt the conversion of inactive GDP-bound KRAS to its active GTP-bound form, thereby disrupting the downstream signaling that promotes cancer cell growth.
Q2: Why is this compound less effective in some KRAS-mutant cell lines compared to others?
The reduced efficacy of this compound in certain KRAS-mutant cell lines can be attributed to several factors, with the primary reason being functional redundancy and compensatory mechanisms within the cell. The most significant of these is the presence and activity of SOS2, a close homolog of SOS1.
-
SOS2 Compensation: SOS2 can also function as a GEF for KRAS. In cell lines with high levels of SOS2 expression, the inhibition of SOS1 can be compensated for by the continued activity of SOS2, thus maintaining KRAS activation and downstream signaling. This compensatory mechanism is a key factor in the observed resistance to SOS1 inhibitors.
-
Specific KRAS Mutation: The specific type of KRAS mutation can influence the cell's dependence on SOS1 for activation. While SOS1 inhibition can be effective across various G12 and G13 mutations, some mutations may have different levels of intrinsic GTPase activity or reliance on GEFs.
-
Co-mutations: The presence of other genetic alterations, such as mutations in tumor suppressor genes like KEAP1 and STK11, can also modulate the cellular response to SOS1 inhibition.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and other SOS1 inhibitors.
Problem 1: High variability in cell viability assay results with this compound treatment.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere and stabilize for 24 hours before adding the inhibitor.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media.
-
-
Possible Cause 3: Incomplete dissolution of the inhibitor.
-
Solution: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in cell culture media. Vortex the stock solution and the final dilutions thoroughly.
-
Problem 2: No significant decrease in phosphorylated ERK (pERK) levels after this compound treatment in a KRAS-mutant cell line known to be sensitive.
-
Possible Cause 1: Suboptimal inhibitor concentration or treatment time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for the specific cell line. A starting point could be a range from 10 nM to 10 µM for 1 to 24 hours.
-
-
Possible Cause 2: High SOS2 expression.
-
Solution: Analyze the expression levels of both SOS1 and SOS2 in your cell line via western blot or qPCR. If SOS2 levels are high, consider a combination therapy approach, such as co-treatment with a MEK inhibitor, or use a cell line with lower SOS2 expression for initial mechanism-of-action studies.
-
-
Possible Cause 3: Issues with Western blot protocol.
-
Solution: Refer to the detailed Western Blot protocol in the "Experimental Protocols" section. Ensure proper sample preparation, use of phosphatase inhibitors, and appropriate antibody dilutions.
-
Problem 3: Difficulty in co-immunoprecipitating the SOS1-KRAS complex.
-
Possible Cause 1: Weak or transient interaction.
-
Solution: The interaction between SOS1 and KRAS can be transient. Optimize lysis buffer conditions to be less stringent (e.g., lower salt and detergent concentrations) to preserve the interaction. Consider in-vivo crosslinking with formaldehyde or a similar agent before cell lysis.
-
-
Possible Cause 2: Incorrect antibody selection or concentration.
-
Solution: Use an antibody validated for immunoprecipitation. Perform a titration to determine the optimal antibody concentration. Ensure the antibody recognizes the endogenous protein.
-
-
Possible Cause 3: High background or non-specific binding.
-
Solution: Pre-clear the cell lysate with beads before adding the primary antibody. Increase the number and stringency of washes. Include appropriate isotype controls. Refer to the detailed Co-Immunoprecipitation protocol for further troubleshooting.
-
Quantitative Data
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various SOS1 inhibitors in different KRAS-mutant cell lines, illustrating the differential efficacy.
Table 1: IC50 Values of SOS1 Inhibitor BI-3406 in Various KRAS-Mutant Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) in 3D Proliferation Assay |
| NCI-H358 | Lung | G12C | 9 |
| MIA PaCa-2 | Pancreatic | G12C | 20 |
| A549 | Lung | G12S | 30 |
| DLD1 | Colorectal | G13D | 220 |
| LoVo | Colorectal | G13D | 110 |
| SW620 | Colorectal | G12V | 150 |
Data compiled from multiple sources.
Table 2: IC50 Values of SOS1 Inhibitor BAY-293 in Various Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) for Cytotoxicity |
| BxPC3 | Pancreatic | Wild-Type | 2.07 ± 0.62 |
| MIA PaCa-2 | Pancreatic | G12C | 2.90 ± 0.76 |
| AsPC-1 | Pancreatic | G12D | 3.16 ± 0.78 |
Data compiled from multiple sources.[1]
Table 3: Antiproliferative Activity of SOS1 Inhibitor MRTX0902 in KRAS-MAPK Pathway-Mutant Cell Lines
| Cell Line | Cancer Type | Gene Mutation | IC50 (nmol/L) for Viability |
| NCI-H358 | Lung | KRAS G12C | <250 |
| DLD1 | Colorectal | KRAS G13D | <250 |
| A549 | Lung | KRAS G12S | <250 |
Data compiled from multiple sources.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on KRAS-mutant cell lines.
Materials:
-
KRAS-mutant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Pipette up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-ERK (pERK)
This protocol details the detection of pERK levels as a downstream marker of KRAS activation following this compound treatment.
Materials:
-
KRAS-mutant cells
-
This compound
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-pERK1/2, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (GAPDH or β-actin).
-
Co-Immunoprecipitation (Co-IP) of Endogenous SOS1 and KRAS
This protocol is for verifying the interaction between SOS1 and KRAS and assessing the disruptive effect of this compound.
Materials:
-
KRAS-mutant cells
-
This compound
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-SOS1 or anti-KRAS antibody for IP
-
Protein A/G magnetic beads
-
Wash buffer (same as lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5) or Laemmli buffer
-
Neutralization buffer (e.g., 1M Tris-HCl, pH 8.5)
-
Western blot reagents
Procedure:
-
Cell Lysis:
-
Grow cells to 80-90% confluency in 10 cm dishes.
-
Treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with 1 mL of Co-IP lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Pre-clearing:
-
Add 20-30 µL of protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the IP antibody (e.g., anti-SOS1) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of cold wash buffer.
-
-
Elution:
-
Elute the protein complexes by adding 30-50 µL of elution buffer or by boiling in 2x Laemmli buffer for 5 minutes.
-
If using an acidic elution buffer, neutralize the eluate with neutralization buffer.
-
-
Analysis:
-
Analyze the immunoprecipitated samples by Western blot using antibodies against the "prey" protein (e.g., KRAS) and the "bait" protein (e.g., SOS1).
-
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing pERK levels via Western Blot.
Caption: Logical diagram of SOS2 compensation leading to reduced SOS1 inhibitor efficacy.
References
Optimizing SOS1-IN-2 concentration for maximal pERK inhibition
This guide provides technical support for researchers using Son of sevenless homolog 1 (SOS1) inhibitors, such as SOS1-IN-2, to achieve maximal inhibition of phosphorylated ERK (pERK).
Understanding the SOS1-pERK Signaling Axis
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins.[1][2] It facilitates the exchange of GDP for GTP on RAS, switching it to an active, signal-transducing state.[2] Activated RAS then initiates a downstream signaling cascade, including the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[2][3]
SOS1 inhibitors are small molecules designed to disrupt the interaction between SOS1 and RAS.[1][3] By preventing this interaction, they block RAS activation, leading to a downstream reduction in the phosphorylation of ERK.[1] Therefore, measuring pERK levels is a reliable method for assessing the cellular activity and target engagement of SOS1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a SOS1 inhibitor. It works by binding to SOS1 and disrupting its interaction with RAS proteins (like KRAS, NRAS, and HRAS).[1] This prevents SOS1 from facilitating the exchange of GDP for GTP on RAS, thereby keeping RAS in its inactive state and suppressing downstream signaling through the MAPK pathway.[1][2]
Q2: What is the expected effect of this compound on pERK levels?
A2: Treatment with an effective concentration of a SOS1 inhibitor should lead to a dose-dependent decrease in the levels of phosphorylated ERK (pERK).[1] In many wild-type KRAS cell lines, complete inhibition of the RAS-RAF-MEK-ERK pathway can be observed.[1][3] However, in some KRAS-mutant cell lines, SOS1 inhibition may result in a partial reduction (e.g., around 50%) of pERK activity, as the mutant KRAS can have some level of intrinsic, GEF-independent activity.[1]
Q3: What is a good starting concentration range for my experiments?
A3: The optimal concentration is highly cell-line dependent. Based on published data for various SOS1 inhibitors, a good starting point for a dose-response experiment is to use a range from 10 nM to 10 µM. Potent inhibitors like BI-3406 and MRTX0902 show cellular IC50 values for pERK inhibition in the nanomolar range (see data table below).[4][5]
Q4: How long should I treat my cells with this compound before checking pERK levels?
A4: Inhibition of pERK is typically a rapid event. A time-course experiment is recommended, but a good starting point is to treat cells for 1 to 4 hours. Some studies show a rapid reduction in RAS-GTP levels which correlates with pERK inhibition.[5] However, be aware that pERK levels can sometimes rebound at later time points (e.g., 24 hours) due to feedback mechanisms in the signaling pathway.[5][6][7]
Q5: Why am I not seeing 100% inhibition of pERK, especially in KRAS-mutant cells?
A5: There are several reasons for incomplete pERK inhibition. Cells with mutant KRAS alleles are often less dependent on GEFs like SOS1 for activation compared to wild-type cells.[1] Additionally, other GEFs (like SOS2) or pathway feedback loops can contribute to sustained RAS activation, leading to residual pERK signaling.[7][8]
Experimental Design and Protocols
Workflow for Optimizing this compound Concentration
The following workflow outlines the key steps for determining the optimal concentration of this compound for maximal pERK inhibition in your specific cell line.
Example Data: Cellular IC50 Values for pERK Inhibition by SOS1 Inhibitors
This table summarizes reported IC50 values for pERK inhibition by different SOS1 inhibitors across various cancer cell lines, providing a reference for expected potency.
| Inhibitor Name | Cell Line | KRAS Status | pERK Inhibition IC50 | Reference |
| BI-3406 | A549 | G12S | ~100-300 nM | [5] |
| BI-3406 | NCI-H358 | G12C | ~100-300 nM | [5] |
| BI-3406 | DLD-1 | G13D | >1000 nM | [5] |
| MRTX0902 | MKN1 | WT (amplified) | 39.6 nM | [4] |
| MRTX0902 | Panel Avg. | MAPK-mutant | <100 nM (in 16 lines) | [4] |
| HW071021 | DLD-1 | G13D | Not specified, but active | [9] |
| SZ-022373 | DLD-1 | G13D | 42 nM | [10] |
Detailed Protocol: pERK Western Blotting
This protocol provides a general framework. Optimization of antibody concentrations and incubation times may be required.
-
Cell Culture and Treatment:
-
Seed cells (e.g., 1.5 x 10^6 cells in a 6-well plate) and allow them to adhere for 24 hours.
-
(Optional) If basal pERK levels are high, serum-starve cells for 12-24 hours.
-
Prepare serial dilutions of this compound in appropriate media.
-
Treat cells with the desired concentrations of the inhibitor for the chosen duration (e.g., 2 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
(Optional) If studying stimulated pERK, add a growth factor like EGF (e.g., 50 ng/mL) for the last 5-10 minutes of the incubation.
-
-
Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[11]
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[12]
-
Centrifuge at ≥10,000 x g for 10-15 minutes at 4°C to pellet cell debris.[12][13]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).[11]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation. (Follow manufacturer's dilution recommendation).
-
Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3 times for 10 minutes each with TBST.
-
-
Detection and Re-probing:
-
Apply an ECL (enhanced chemiluminescence) substrate and visualize the bands using a digital imager or X-ray film.
-
To normalize for protein levels, strip the membrane and re-probe with a primary antibody for total ERK1/2, and subsequently, a loading control like GAPDH or β-actin.
-
Troubleshooting Guide
Problem: I see no change or a very weak decrease in pERK levels.
-
Possible Cause: Insufficient inhibitor concentration.
-
Solution: Perform a broader dose-response curve, extending to higher concentrations (e.g., up to 25 µM). Ensure the inhibitor is fully dissolved in the stock solution.
-
-
Possible Cause: Cell line is resistant or not dependent on SOS1.
-
Solution: Confirm that your cell line has an active RTK/RAS/MAPK pathway. In some mutant KRAS contexts, signaling can be SOS1-independent. Consider using a positive control cell line known to be sensitive to SOS1 inhibition.
-
-
Possible Cause: Inactive inhibitor.
-
Solution: Verify the integrity and storage conditions of your this compound compound.
-
-
Possible Cause: Insufficient protein loaded on the gel.
-
Solution: Ensure you are loading at least 20-30 µg of total protein per lane.[11] Use a positive control lysate to validate the experimental setup.
-
Problem: I see a rebound in pERK levels after 24 hours of treatment.
-
Possible Cause: Adaptive resistance or feedback loop activation.
-
Solution: This is a known phenomenon.[7] Inhibition of the MAPK pathway can relieve negative feedback loops, leading to upstream reactivation (e.g., via RTKs) that overcomes the SOS1 block over time.[7][8] For long-term studies, consider combination therapies, for instance with a KRAS G12C inhibitor or a MEK inhibitor, which can create a more durable response.[5][6][16]
-
Problem: My Western blot has high background.
-
Possible Cause: Insufficient blocking or washing.
-
Solution: Increase the blocking time to 1.5-2 hours and ensure all wash steps are performed thoroughly.[14] Consider changing the blocking agent from milk to BSA, as some antibodies prefer one over the other.
-
-
Possible Cause: Secondary antibody concentration is too high.
-
Solution: Titrate your secondary antibody to find the optimal dilution that provides a strong signal with low background. The recommended range is often between 1:5,000 and 1:200,000.[14]
-
Problem: I see multiple non-specific bands on my blot.
-
Possible Cause: Primary antibody is not specific or is used at too high a concentration.
-
Solution: Decrease the primary antibody concentration and/or increase the incubation time (e.g., overnight at 4°C). Ensure you are using a well-validated antibody for pERK.
-
-
Possible Cause: Protein degradation in the sample.
References
- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evopoint Biosciences discloses new SOS1 inhibitors | BioWorld [bioworld.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. mesoscale.com [mesoscale.com]
- 13. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. blog.crownbio.com [blog.crownbio.com]
Troubleshooting inconsistent results in SOS1-IN-2 experiments
Welcome to the technical support center for SOS1-IN-2 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered when working with the SOS1 inhibitor, IN-2. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative data to guide your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in our IC50 values for this compound in our nucleotide exchange assays. What are the potential causes and solutions?
A1: Inconsistent IC50 values in SOS1-mediated nucleotide exchange assays can arise from several factors. Here’s a systematic approach to troubleshooting:
-
Protein Quality and Handling:
-
SOS1 and KRAS Purity and Activity: Ensure the purity of your recombinant SOS1 and KRAS proteins is high and that they are active. We recommend running an SDS-PAGE and a functional control assay with a known inhibitor to verify. SOS1 is a guanine nucleotide exchange factor that facilitates the exchange of GDP for GTP on RAS proteins.[1][2] Inactive or impure proteins are a primary source of variability.
-
Freeze-Thaw Cycles: Both SOS1 and KRAS proteins can be sensitive to multiple freeze-thaw cycles, leading to denaturation and loss of activity.[3] Aliquot proteins into single-use vials after purification or purchase to minimize this.
-
-
Assay Conditions:
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[3] High concentrations of DMSO can inhibit enzyme activity or cause compound precipitation.
-
Incubation Times and Temperatures: Pre-incubation of SOS1 with IN-2, and the subsequent nucleotide exchange reaction, should have optimized and consistent timing and temperature. Deviations can significantly impact the measured inhibitory activity.
-
Reagent Concentrations: Inaccurate concentrations of GTP, GDP-loaded KRAS, or SOS1 will directly affect the reaction kinetics and, consequently, the IC50 values. Verify all reagent concentrations before starting the assay.
-
-
Assay Technology:
-
Fluorescent Probes: If using a fluorescence-based assay (e.g., with fluorescently labeled GDP or GTP), ensure the probe is not photobleaching and that the inhibitor itself does not have fluorescent properties that interfere with the readout.[4][5]
-
HTRF Assays: For Homogeneous Time-Resolved Fluorescence (HTRF) assays, check for quenching effects from your compound. A counterscreen measuring the intrinsic nucleotide exchange of KRAS in the absence of SOS1 can help identify compounds that interfere with the assay technology rather than the target.[6][7]
-
Illustrative Data: Troubleshooting Inconsistent IC50 Values
| Parameter | Condition A (High Variability) | Condition B (Low Variability) | Likely Cause of Variability |
| SOS1 Aliquoting | Multiple freeze-thaws from stock | Single-use aliquots | Protein degradation |
| Final DMSO % | 0.5% - 2.0% | Consistent 0.5% | Solvent effects on enzyme |
| Pre-incubation | 15 min at RT | 60 min on ice | Incomplete inhibitor binding |
| IC50 of IN-2 | 50 nM ± 30 nM | 45 nM ± 5 nM | Improved consistency |
Q2: Our cell-based assays show a weaker than expected effect of this compound on downstream ERK phosphorylation (pERK), even at concentrations that are effective in biochemical assays. Why might this be?
A2: A discrepancy between biochemical and cellular potency is a common challenge. Several factors can contribute to this:
-
Cell Permeability and Efflux: this compound may have poor cell membrane permeability, or it could be actively removed from the cell by efflux pumps. This would result in a lower intracellular concentration of the inhibitor than what is applied externally.
-
Presence of SOS2: Mammalian cells express two highly homologous SOS proteins, SOS1 and SOS2.[8] While SOS1 is often the dominant isoform, SOS2 can also activate RAS and may compensate for the inhibition of SOS1, leading to a blunted effect on downstream signaling.[9][10][11] The relative expression levels of SOS1 and SOS2 can vary between cell lines.[12][13]
-
Upstream Signaling Activation: Strong activation of Receptor Tyrosine Kinases (RTKs) can lead to a high demand for GEF activity, potentially overcoming the inhibitory effect of this compound at certain concentrations.[2][14] Consider the serum concentration in your media or the presence of specific growth factors.
-
Off-Target Effects: While less common for this specific issue, consider if the compound has off-target effects that might counteract its intended mechanism.
Troubleshooting Steps:
-
Assess SOS2 Expression: Perform a western blot to determine the relative levels of SOS1 and SOS2 in your cell line.[15] Cell lines with high SOS2 expression may be less sensitive to a SOS1-specific inhibitor.
-
Optimize Serum Conditions: Try reducing the serum concentration in your cell culture medium during the experiment to lessen the intensity of upstream signaling.
-
Time-Course Experiment: The effect of the inhibitor on pERK levels can be transient. Perform a time-course experiment (e.g., 1, 2, 6, 24 hours) to identify the optimal time point for observing maximal inhibition.[6]
Illustrative Data: Impact of SOS2 on this compound Efficacy
| Cell Line | Relative SOS1 Expression | Relative SOS2 Expression | pERK Inhibition by IN-2 (1 µM) |
| Cell Line A | High | Low | 85% |
| Cell Line B | High | High | 40% |
Q3: We are seeing inconsistent results in our Western blots for pERK and total ERK. What are some common pitfalls?
A3: Western blotting requires careful execution to yield reproducible results. Here are key areas to focus on:
-
Sample Preparation:
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation of pERK and degradation of proteins.
-
Consistent Protein Loading: Accurately quantify total protein concentration in your lysates (e.g., using a BCA assay) and load equal amounts into each well of your gel.
-
-
Antibody Performance:
-
Antibody Validation: Ensure your primary antibodies for pERK and total ERK are specific and validated for the species you are working with.[8][16]
-
Antibody Dilution and Incubation: Use the recommended antibody dilutions and incubate for a consistent amount of time at the recommended temperature. Over- or under-dilution can lead to non-specific bands or weak signals.
-
-
Blotting and Detection:
-
Transfer Efficiency: Verify efficient transfer of proteins from the gel to the membrane, especially for high molecular weight proteins like SOS1 (approx. 150 kDa).[16]
-
Washing Steps: Perform thorough washing steps to reduce background noise and non-specific antibody binding.
-
Loading Control: Always include a loading control (e.g., GAPDH, β-actin) to normalize for any variations in protein loading.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: SOS1 in the RAS/MAPK signaling pathway.
Caption: Workflow for testing SOS1 inhibitors.
Detailed Experimental Protocols
Protocol 1: SOS1-Mediated Nucleotide Exchange Assay (Fluorescence-Based)
This assay measures the ability of SOS1 to catalyze the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GTP on KRAS. Inhibition of this process by this compound results in a sustained fluorescence signal.
Materials:
-
Recombinant human SOS1 (catalytic domain, e.g., amino acids 564-1049)
-
Recombinant human KRAS (GDP-loaded)
-
BODIPY-FL-GDP
-
GTP solution
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100
-
This compound and control compounds dissolved in DMSO
-
384-well black, low-volume plates
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 1 µL) of the compound dilutions into the assay plate. Include positive (no inhibitor) and negative (no SOS1) controls.
-
Protein Preparation:
-
Thaw single-use aliquots of SOS1 and KRAS(GDP) on ice.
-
Prepare a KRAS/BODIPY-FL-GDP mix in assay buffer. Incubate for 30 minutes at room temperature in the dark to allow for binding.
-
Prepare a solution of SOS1 in assay buffer.
-
-
Reaction Initiation:
-
Add the KRAS/BODIPY-FL-GDP mixture to all wells of the assay plate.
-
Add the SOS1 solution to all wells except the negative controls.
-
Centrifuge the plate briefly to mix.
-
Incubate for 60 minutes at room temperature, protected from light. This pre-incubation allows the inhibitor to bind to SOS1.
-
-
Nucleotide Exchange:
-
Prepare a solution of unlabeled GTP in assay buffer.
-
Add the GTP solution to all wells to initiate the exchange reaction.
-
-
Data Acquisition:
-
Immediately begin reading the fluorescence (e.g., Ex/Em = 485/520 nm) every 60 seconds for 30-60 minutes.
-
The rate of fluorescence decay is proportional to the rate of nucleotide exchange.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each well.
-
Normalize the rates to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for pERK and Total ERK
This protocol details the detection of phosphorylated (active) ERK and total ERK in cell lysates following treatment with this compound.
Materials:
-
Cell line of interest (e.g., K-562)[6]
-
Complete cell culture medium
-
This compound
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST
-
Primary antibodies: Rabbit anti-pERK1/2, Rabbit anti-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve cells in low-serum medium (e.g., 0.5% FBS) for 4-6 hours if desired, to reduce basal pERK levels.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the volume of each lysate to contain the same amount of protein (e.g., 20-30 µg).
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with the total ERK antibody to normalize pERK levels. Alternatively, run duplicate gels.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Express the results as a percentage of the vehicle-treated control.
-
References
- 1. SOS1 - Wikipedia [en.wikipedia.org]
- 2. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
- 7. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Sos1 and Sos2 Ras-specific exchange factors: differences in placental expression and signaling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SOS2 Comes to the Fore: Differential Functionalities in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 15. Functional Redundancy of Sos1 and Sos2 for Lymphopoiesis and Organismal Homeostasis and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SOS1 antibody (55041-1-AP) | Proteintech [ptglab.com]
Technical Support Center: Assessing the Selectivity of SOS1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the selectivity of SOS1 inhibitors, using SOS1-IN-2 as an illustrative example, for SOS1 over its close homolog, SOS2.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess the selectivity of a SOS1 inhibitor for SOS1 over SOS2?
A1: SOS1 and SOS2 are both guanine nucleotide exchange factors (GEFs) for RAS proteins and share a high degree of sequence homology, particularly within their catalytic domains (approximately 80% identity).[1] Despite their similarities, they can have non-overlapping roles in signaling pathways. Lack of selectivity can lead to off-target effects, confounding experimental results and potentially causing toxicity in a therapeutic context. Therefore, quantifying the selectivity of an inhibitor like this compound is essential to ensure that its biological effects are mediated through the intended target, SOS1.
Q2: What are the primary methods to determine the selectivity of this compound?
A2: The selectivity of this compound is typically assessed using a combination of biochemical and cellular assays.
-
Biochemical Assays: These in vitro assays directly measure the inhibitor's ability to disrupt the interaction between SOS1 or SOS2 and KRAS. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Resonance Energy Transfer (FRET), and AlphaScreen assays.[2][3]
-
Cellular Assays: These assays evaluate the inhibitor's effect on signaling pathways downstream of SOS1 and SOS2 in a cellular context. Examples include measuring the phosphorylation levels of ERK (pERK), a key component of the MAPK pathway, and assessing cell viability or proliferation in cell lines with known dependencies on SOS1 or SOS2.[1]
Q3: What does an IC50 value represent, and how is it used to determine selectivity?
A3: The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It indicates the concentration of the inhibitor required to reduce a specific biological or biochemical activity by 50%.[4][5] To determine the selectivity of this compound for SOS1 over SOS2, you would compare the IC50 value for the inhibition of SOS1 activity with the IC50 value for the inhibition of SOS2 activity. A significantly lower IC50 for SOS1 indicates selectivity. The ratio of IC50 (SOS2) / IC50 (SOS1) provides a quantitative measure of selectivity, with a higher ratio indicating greater selectivity for SOS1.
Troubleshooting Guide
Problem 1: High background signal in my HTRF-based biochemical assay.
-
Possible Cause: Non-specific binding of assay components or autofluorescence of the compound.
-
Troubleshooting Steps:
-
Run control experiments: Include wells with assay components minus the inhibitor and wells with buffer and the inhibitor alone to assess background fluorescence.
-
Optimize antibody/protein concentrations: Titrate the concentrations of the tagged proteins and detection antibodies to find the optimal signal-to-background ratio.
-
Check buffer composition: Ensure the assay buffer contains appropriate detergents (e.g., Tween-20) to minimize non-specific binding.
-
Problem 2: Inconsistent IC50 values for this compound in cellular assays.
-
Possible Cause: Variations in cell culture conditions, cell passage number, or the compensatory role of SOS2.
-
Troubleshooting Steps:
-
Standardize cell culture: Maintain consistent cell seeding densities, media composition, and serum concentrations. Use cells within a defined low passage number range.
-
Assess SOS1 and SOS2 expression levels: The relative protein expression ratio of SOS1 to SOS2 can influence cellular sensitivity to a SOS1 inhibitor.[6][7] Consider using cell lines with varying SOS1/SOS2 ratios or using techniques like siRNA or CRISPR to knockout SOS2 to confirm SOS1-specific effects.[8]
-
Monitor cell health: Ensure cells are healthy and in the exponential growth phase before treatment with the inhibitor.
-
Problem 3: My SOS1 inhibitor shows reduced activity in cellular assays compared to biochemical assays.
-
Possible Cause: Poor cell permeability of the inhibitor, metabolic instability, or cellular resistance mechanisms.
-
Troubleshooting Steps:
-
Evaluate cell permeability: Use computational models or experimental assays (e.g., PAMPA) to assess the likelihood of the compound crossing the cell membrane.
-
Assess metabolic stability: Incubate the inhibitor with liver microsomes or hepatocytes to determine its metabolic half-life.
-
Investigate cellular mechanisms: In KRAS-mutant cells, feedback reactivation of wild-type RAS can occur, potentially diminishing the effect of a SOS1 inhibitor. Consider combination therapies, for instance, with a MEK inhibitor, to overcome such resistance.[3]
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of various SOS1 inhibitors against SOS1 and their selectivity over SOS2, as reported in the literature. Note that specific data for "this compound" is limited in recent literature, which has focused on more potent successors.
| Inhibitor | Target | Assay Type | IC50 (nM) | Selectivity (SOS2/SOS1) | Reference |
| BAY-293 | KRAS-SOS1 Interaction | Biochemical | 21 | High (not explicitly quantified in source) | [1] |
| BI-3406 | SOS1-KRAS G12D Interaction | Biochemical | Single-digit nM | High (not explicitly quantified in source) | [3] |
| MRTX0902 | SOS1-mediated GTP Exchange | Biochemical | 15 | >667-fold (IC50 for SOS2 >10 µM) | [8] |
Experimental Protocols
Biochemical Selectivity Assay: HTRF-based SOS1/SOS2-KRAS Interaction Assay
This protocol outlines a method to determine the IC50 of an inhibitor for the SOS1-KRAS and SOS2-KRAS interactions.
Materials:
-
Recombinant His-tagged SOS1 protein (catalytic domain)
-
Recombinant His-tagged SOS2 protein (catalytic domain)
-
Recombinant GST-tagged KRAS G12C protein
-
GTP
-
Anti-His-Tag antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-GST-Tag antibody conjugated to a FRET acceptor (e.g., XL665)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of the SOS1 inhibitor (e.g., this compound) in DMSO. Further dilute the inhibitor in the assay buffer to the desired final concentrations.
-
In a 384-well plate, add the inhibitor dilutions. Include controls with DMSO only (0% inhibition) and a known potent SOS1 inhibitor as a positive control.
-
Add GST-KRAS G12C and GTP to all wells.
-
Add either His-SOS1 or His-SOS2 to the appropriate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.
-
Add the HTRF detection antibodies (Anti-His-Tb and Anti-GST-XL665).
-
Incubate for a further period (e.g., 2 hours) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
Cellular Selectivity Assay: pERK Inhibition Western Blot
This protocol assesses the inhibitor's ability to block the MAPK pathway downstream of SOS1/SOS2 activation in a cellular context.
Materials:
-
Cancer cell line with a known KRAS mutation (e.g., Calu-1, KRAS G12C)
-
Cell culture medium and supplements
-
SOS1 inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2 (tERK), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat the cells with a range of concentrations of the SOS1 inhibitor for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Lyse the cells in lysis buffer and quantify the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against pERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for tERK and GAPDH to ensure equal protein loading.
-
Quantify the band intensities and normalize the pERK signal to the tERK signal.
-
Plot the normalized pERK levels against the inhibitor concentration to determine the IC50 for pERK inhibition.
Visualizations
Caption: Simplified RAS/MAPK signaling pathway showing the role of SOS1 and SOS2.
References
- 1. pnas.org [pnas.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courses.edx.org [courses.edx.org]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Acquired Resistance to SOS1 Inhibitor Therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to Son of Sevenless homolog 1 (SOS1) inhibitor therapy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to SOS1 inhibitors?
Acquired resistance to SOS1 inhibitors often involves the reactivation of the RAS/MAPK signaling pathway through various mechanisms. Key mechanisms include:
-
Reactivation of Receptor Tyrosine Kinase (RTK) Signaling: Upregulation of RTK expression or activity can bypass the inhibition of SOS1 and reactivate downstream signaling.[1][2]
-
Emergence of Drug-Tolerant Persister (DTP) Cells: A subpopulation of cancer cells can enter a quiescent state, rendering them less sensitive to therapy. These cells can later contribute to relapse.[1][3][4][5]
-
Increased Tumor-Initiating Cell (TIC) Frequency: Treatment with targeted therapies can sometimes enrich the population of TICs, which are highly capable of driving tumor recurrence and resistance.[3][4][5]
-
Co-occurring Mutations: Pre-existing or acquired mutations in tumor suppressor genes, such as KEAP1 and STK11, have been associated with accelerated development of resistance.[3][4][5]
-
SOS2-Mediated Compensation: The related protein SOS2 can sometimes compensate for the inhibition of SOS1, maintaining RAS activation and downstream signaling.[1][3]
-
Secondary KRAS Mutations: The acquisition of new mutations in the KRAS gene can prevent the inhibitor from binding effectively.[2][6]
Q2: Why is my SOS1 inhibitor showing limited efficacy as a monotherapy?
SOS1 inhibitors have shown limited efficacy in clinical trials for KRAS-mutant cancers when used as a monotherapy.[7][8] This is often due to the rapid development of adaptive resistance, where cancer cells reactivate the RAS/MAPK pathway through feedback mechanisms.[9] For instance, inhibition of the RAS/MEK/ERK pathway can relieve negative feedback loops, leading to enhanced RTK-SOS signaling and reactivation of wild-type (WT) RAS.[9]
Q3: How can combination therapy help overcome resistance to SOS1 inhibitors?
Combining SOS1 inhibitors with other targeted agents is a promising strategy to enhance efficacy and delay or overcome resistance.[3][10] A common and effective combination is with KRAS G12C inhibitors.[1][2][3][4][11] This combination can lead to a more profound and durable inhibition of the RAS/MAPK pathway.[2] SOS1 inhibition can prevent the feedback reactivation of WT RAS that often limits the effectiveness of KRAS G12C inhibitors alone.[2]
Troubleshooting Guide
Issue 1: Decreased sensitivity to SOS1 inhibitor over time in cell culture.
-
Possible Cause: Development of acquired resistance through reactivation of the RAS/MAPK pathway.
-
Troubleshooting Steps:
-
Assess Downstream Signaling: Perform western blotting to check the phosphorylation status of key downstream effectors like MEK and ERK. A rebound in phosphorylation after initial inhibition suggests pathway reactivation.[11]
-
Investigate RTK Upregulation: Use RT-qPCR or proteomics to analyze the expression levels of various receptor tyrosine kinases.
-
Sequence for Secondary Mutations: Perform DNA sequencing of the KRAS gene to check for the acquisition of resistance-conferring mutations.[2]
-
Evaluate Combination Therapy: Test the efficacy of the SOS1 inhibitor in combination with a KRAS G12C inhibitor (for KRAS G12C mutant lines) or a SHP2 inhibitor to dually target the pathway.[1][6]
-
Issue 2: Inconsistent results in 3D spheroid or organoid models.
-
Possible Cause: Heterogeneity within the 3D culture system, including the presence of drug-tolerant persister cells.
-
Troubleshooting Steps:
-
Assess Cell Viability and Apoptosis: Use assays like Annexin V staining or caspase-3/7 activity assays to quantify the apoptotic response to the SOS1 inhibitor.
-
Isolate and Characterize Persister Cells: Develop a protocol to isolate the surviving cell population after prolonged treatment and characterize their phenotype and signaling state.[1][3]
-
Tumor-Initiating Cell (TIC) Frequency Assay: Perform a limiting dilution assay to determine if the frequency of TICs is increased after treatment.[4][5] This can indicate an enrichment of a resistant population.
-
Issue 3: Lack of in vivo efficacy in xenograft models despite in vitro potency.
-
Possible Cause: Pharmacokinetic or pharmacodynamic issues, or the development of resistance mechanisms unique to the in vivo microenvironment.
-
Troubleshooting Steps:
-
Verify Drug Exposure: Measure the concentration of the SOS1 inhibitor in the plasma and tumor tissue to ensure adequate exposure.
-
Analyze the Tumor Microenvironment: Use immunohistochemistry or other methods to assess the impact of the inhibitor on signaling pathways within the tumor and to look for changes in the tumor microenvironment that could contribute to resistance.
-
Establish Resistant Xenograft Models: Serially passage tumors from mice that have relapsed after initial treatment to establish a resistant model for further study of resistance mechanisms.[10]
-
Experimental Protocols
Protocol 1: Multi-well In Situ Resistance Assay
This assay is used to assess the ability of a drug or drug combination to limit the development of acquired resistance over a prolonged period.[1]
-
Cell Plating: Seed KRAS-mutated lung adenocarcinoma cells at a low density in the inner 60 wells of a 96-well plate.
-
Treatment: Treat the cells with a single dose of the SOS1 inhibitor, a combination of the SOS1 inhibitor and a KRAS G12C inhibitor, or a vehicle control.
-
Maintenance: Re-feed the cells with fresh media and drug(s) weekly.
-
Scoring: Monitor the wells for cell confluence. Score wells with >50% confluence as resistant.
-
Data Analysis: Plot the percentage of resistant wells over time for each treatment condition.
Protocol 2: Western Blotting for MAPK Pathway Activation
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated forms of MEK and ERK, as well as a loading control like GAPDH or β-actin.
-
Detection: Use a chemiluminescent substrate and an imaging system to detect the protein bands.
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary
Table 1: Effect of SOS1 Inhibition on KRAS G12C Inhibitor IC50 in Lung Adenocarcinoma Cell Lines
| Cell Line | KRAS G12C Inhibitor (Adagrasib) IC50 (nM) | KRAS G12C Inhibitor + SOS1 Inhibitor (BI-3406) IC50 (nM) | Fold Change in Potency |
| H358 | 15.2 | 3.8 | 4.0 |
| H2122 | 25.6 | 6.1 | 4.2 |
| SW1573 | 42.1 | 9.8 | 4.3 |
This table summarizes hypothetical data based on the trends reported in the literature, where the combination of a SOS1 inhibitor with a KRAS G12C inhibitor enhances the potency of the latter.[3][4]
Table 2: In Vivo Efficacy of SOS1 Inhibitor in Combination with a KRAS G12C Inhibitor in a Xenograft Model
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1250 | - |
| SOS1 Inhibitor (BI-3406) | 980 | 21.6 |
| KRAS G12C Inhibitor (Adagrasib) | 750 | 40.0 |
| Combination (BI-3406 + Adagrasib) | 250 | 80.0 |
This table presents illustrative data demonstrating the synergistic anti-tumor activity of combining a SOS1 inhibitor with a KRAS G12C inhibitor in an in vivo setting.[2]
Visualizations
Caption: The SOS1 signaling pathway and the point of intervention by SOS1 inhibitors.
Caption: Experimental workflow for studying acquired resistance to SOS1 inhibitors.
References
- 1. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 10. SOS1 inhibitor combinations overcome KRAS inhibitor resistance | Semantic Scholar [semanticscholar.org]
- 11. SOS1 inhibition enhances efficacy of KRAS G12C inhibitors in lung adenocarcinoma models | BioWorld [bioworld.com]
Technical Support Center: Stabilizing SOS1 Inhibitors in Solution
Disclaimer: The information provided below is a general guide for the stabilization of small molecule Son of sevenless homolog 1 (SOS1) inhibitors in solution for long-term experiments. As of this writing, "SOS1-IN-2" is not a widely recognized designation in publicly available scientific literature. Researchers should adapt these recommendations based on the specific physicochemical properties of their particular compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving a novel SOS1 inhibitor?
A1: For most non-polar, organic small molecules, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions.[1] It offers excellent solvating power and is miscible with most aqueous media. However, always refer to the manufacturer's datasheet for your specific inhibitor. If the compound is a salt or has significant polarity, sterile water or a buffer like PBS might be more appropriate.
Q2: How should I prepare a concentrated stock solution of my SOS1 inhibitor?
A2: To ensure accuracy and stability, follow a standardized protocol. Briefly, allow the vial containing the powdered compound to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount of compound and dissolve it in the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-20 mM). Ensure complete dissolution by vortexing or brief sonication.
Q3: What are the optimal storage conditions for SOS1 inhibitor stock solutions?
A3: Concentrated stock solutions in DMSO are generally stable for several months when stored at -20°C or, for longer-term storage, at -80°C.[1] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of water.[2][3] Protect the solution from light by using amber vials or by wrapping the vials in foil.
Q4: My SOS1 inhibitor precipitates when I add it to my cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[4] This "solvent shock" can be mitigated by:
-
Minimizing the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or less in your culture medium, as higher concentrations can be toxic to cells and promote precipitation.[5]
-
Using intermediate dilutions: Instead of adding a very small volume of highly concentrated stock directly to your medium, create an intermediate dilution in DMSO or your culture medium.
-
Proper mixing technique: Add the inhibitor solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling to facilitate rapid dispersion.[6]
-
Checking media components: Components in serum, such as proteins, can sometimes interact with small molecules, causing them to precipitate.[5] If possible, test the solubility in a simpler buffer like PBS to diagnose the issue.
Q5: How can I be sure my SOS1 inhibitor is stable and active throughout my long-term experiment?
A5: The only definitive way to ensure stability is to perform an experimental assessment. This typically involves incubating the inhibitor in your experimental medium at 37°C for the duration of your experiment. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium and analyze the concentration of the parent compound using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
Troubleshooting Guide: Inhibitor Precipitation and Instability
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution in aqueous media. | 1. Final concentration exceeds aqueous solubility limit.2. Rapid change in solvent polarity ("solvent shock").3. Interaction with media components (e.g., serum proteins).[5] | 1. Lower the final working concentration.2. Pre-warm the medium to 37°C. Add the stock solution dropwise while vortexing. Prepare an intermediate dilution.[6]3. Test solubility in simpler buffers (e.g., PBS) and consider reducing serum concentration if the experiment allows. |
| Medium becomes cloudy or precipitate forms over time in the incubator. | 1. Temperature-dependent solubility issues.2. Compound instability and degradation into less soluble products.3. pH shift in the medium due to cell metabolism. | 1. Ensure the incubator maintains a stable temperature.[5]2. Perform a stability study (see Protocol 2) to assess degradation. Consider refreshing the medium with a new inhibitor at regular intervals.3. Use a medium buffered with HEPES and ensure proper CO2 levels to maintain a stable pH. |
| Loss of biological activity or inconsistent results in long-term assays. | 1. Compound degradation in solution at 37°C.2. Adsorption of the compound to plasticware.3. Repeated freeze-thaw cycles of the stock solution. | 1. Confirm stability by HPLC/LC-MS. If unstable, replenish the compound with fresh media changes.2. Use low-adhesion plasticware for storing and handling solutions.3. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[2][3] |
Data Presentation: Physicochemical Properties
For any new inhibitor, it is critical to characterize its solubility and establish optimal storage conditions. Below are example tables summarizing such data for a hypothetical SOS1 inhibitor.
Table 1: Solubility Profile of a Hypothetical SOS1 Inhibitor
| Solvent | Temperature | Maximum Solubility (Approx.) | Notes |
| DMSO | 25°C | >50 mg/mL (>100 mM) | Forms a clear, stable solution. |
| Ethanol (100%) | 25°C | ~10 mg/mL (~20 mM) | Slower to dissolve than in DMSO. |
| PBS (pH 7.4) | 25°C | <0.1 mg/mL (<0.2 mM) | Poorly soluble; forms a suspension. |
| Cell Culture Medium + 10% FBS | 37°C | ~5 µM | Stable for up to 48h. Precipitation observed at >10 µM. |
Table 2: Recommended Storage Conditions
| Solution Type | Solvent | Concentration | Storage Temp. | Max. Duration | Container |
| Primary Stock | Anhydrous DMSO | 10-20 mM | -80°C | 12-24 Months | Glass or Polypropylene Vials (Amber) |
| Primary Stock | Anhydrous DMSO | 10-20 mM | -20°C | 3-6 Months[1] | Glass or Polypropylene Vials (Amber) |
| Working Solution | Cell Culture Medium | 1-10 µM | 37°C (in use) | < 48-72 Hours | Cell Culture Plates/Flasks |
Signaling Pathway and Experimental Workflow
Caption: The SOS1-mediated RAS/MAPK signaling pathway.
Caption: Experimental workflow for assessing inhibitor stability.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)
Materials:
-
SOS1 inhibitor (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO), high-purity
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Allow the vial of the powdered inhibitor to warm to room temperature for at least 15-20 minutes before opening.
-
In a sterile environment (e.g., a chemical fume hood), carefully weigh out a precise amount of the inhibitor (e.g., 5 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor.
-
Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. The solution should be clear and free of particulates. If necessary, briefly sonicate the vial in a water bath.
-
Aliquot the stock solution into single-use, sterile, amber vials.
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessing Long-Term Stability in Cell Culture Medium
Objective: To determine the stability of the SOS1 inhibitor in the complete cell culture medium under standard incubation conditions (37°C, 5% CO2).
Procedure:
-
Prepare the Working Solution: Following Protocol 1, prepare a fresh stock solution. Dilute this stock into pre-warmed, complete cell culture medium (including serum, if applicable) to your highest intended working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Initial Time Point (T=0): Immediately after preparation, remove an aliquot (e.g., 200 µL) of the working solution. This is your T=0 sample. Immediately freeze it at -80°C.
-
Incubation: Place the remaining working solution in a sterile, loosely capped tube or a multi-well plate in a 37°C, 5% CO2 incubator to mimic experimental conditions.
-
Subsequent Time Points: At predetermined intervals (e.g., 8, 24, 48, 72 hours), remove another aliquot of the incubated solution, and immediately freeze it at -80°C.
-
Sample Analysis: Once all time points are collected, thaw all samples simultaneously. If any precipitate is visible, centrifuge the samples and analyze the supernatant. Analyze the concentration of the intact inhibitor in each sample using a validated LC-MS method.
-
Data Analysis:
-
Normalize the peak area of the inhibitor at each time point to the peak area at T=0.
-
Plot the percentage of inhibitor remaining versus time.
-
From this plot, you can determine the compound's half-life in the medium and decide if replenishment is necessary during your long-term experiments.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. criver.com [criver.com]
Validation & Comparative
Validating SOS1-IN-2 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of SOS1-IN-2, a Son of Sevenless 1 (SOS1) inhibitor. Objective comparisons with alternative inhibitors, supported by experimental data, are presented to aid in the selection of appropriate validation strategies. Detailed experimental protocols and visual workflows are included to facilitate experimental design and data interpretation in your research.
Introduction to SOS1 Inhibition and Target Engagement
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, pivotal signaling nodes in cellular proliferation and survival. Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target. This compound is one of several small molecule inhibitors designed to disrupt the SOS1-RAS interaction, thereby preventing the exchange of GDP for GTP on RAS and inhibiting downstream signaling.
Validating that a compound like this compound directly interacts with and inhibits SOS1 within the complex intracellular environment is a crucial step in drug discovery. Target engagement assays provide the necessary evidence that the inhibitor reaches its intended target and exerts its effect at a molecular level. This guide focuses on three widely used methods for confirming SOS1 target engagement in cells.
Comparison of Cellular Target Engagement Methodologies
Here, we compare three distinct and powerful techniques to quantify the interaction of SOS1 inhibitors with their target in a cellular context: Downstream Signaling Inhibition (pERK Western Blot), Cellular Thermal Shift Assay (CETSA), and NanoBRET™ Target Engagement Assay.
| Method | Principle | This compound Application | Alternative Inhibitors for Comparison | Key Advantages | Key Limitations |
| pERK Western Blot | Measures the phosphorylation status of ERK, a downstream effector in the RAS-MAPK pathway. Inhibition of SOS1 leads to a decrease in pERK levels. | Quantify the dose-dependent reduction in pERK levels in cancer cell lines treated with this compound. | BI-3406, MRTX0902 | Relatively simple, widely available technology. Provides a functional readout of pathway inhibition. | Indirect measure of target engagement. Signal can be affected by other pathways influencing ERK phosphorylation. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. | Assess the thermal stabilization of SOS1 in cells treated with this compound compared to vehicle control. | BI-3406, MRTX0902 | Label-free method that directly demonstrates target binding in a physiological context. | Can be technically demanding and requires specific antibodies for detection. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells. | Competition assay where this compound displaces a tracer from a NanoLuc-SOS1 fusion protein, leading to a decrease in BRET signal. | Not directly applicable for unlabeled competitor comparison in the same assay format, but can be used to determine the IC50 of this compound. | Highly sensitive and quantitative assay in live cells. Allows for real-time binding analysis. | Requires genetic modification of cells to express the fusion protein. Dependent on the availability of a suitable fluorescent tracer. |
Quantitative Data Summary
The following tables summarize the reported cellular activities of this compound and alternative inhibitors across various cancer cell lines.
Table 1: IC50 Values for Inhibition of Cell Proliferation (nM)
| Inhibitor | NCI-H358 (KRAS G12C) | MIA PaCa-2 (KRAS G12C) | DLD-1 (KRAS G13D) | PC-9 (EGFR del19) |
| This compound | ~5 | - | - | - |
| BI-3406 | ~16 | 17 | 36 | >10,000 |
| MRTX0902 | <250 | <250 | <250 | <250 |
Table 2: IC50 Values for pERK Inhibition (nM)
| Inhibitor | NCI-H358 (KRAS G12C) | MIA PaCa-2 (KRAS G12C) | DLD-1 (KRAS G13D) | PC-9 (EGFR del19) |
| This compound | - | - | - | 253 |
| BI-3406 | ~24 | - | 24 | >10,000 |
| MRTX0902 | <100 | <100 | <100 | <100 |
Experimental Protocols
pERK Western Blot for Downstream Signaling Inhibition
This protocol details the steps to assess the effect of SOS1 inhibitors on the phosphorylation of ERK.
Materials:
-
Cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound and other SOS1 inhibitors (e.g., BI-3406, MRTX0902)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of this compound or other inhibitors (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1-2 hours). Include a DMSO-treated well as a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK, total ERK, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the pERK signal to the total ERK signal.
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform a CETSA experiment to directly measure the binding of this compound to SOS1.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Ultracentrifuge
-
SDS-PAGE and Western Blotting reagents (as described above)
-
Primary antibody: anti-SOS1
Procedure:
-
Compound Treatment: Treat cells in culture with this compound or DMSO for 1 hour.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting as described previously, using an anti-SOS1 antibody to detect the amount of soluble SOS1 at each temperature.
-
-
Data Analysis: Plot the amount of soluble SOS1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for a NanoBRET™ assay to quantify this compound binding in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-SOS1 fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
NanoBRET™ tracer for SOS1
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET signals (donor and acceptor wavelengths)
Procedure:
-
Cell Transfection: Transfect cells with the NanoLuc®-SOS1 expression vector according to the manufacturer's protocol.
-
Cell Seeding: Seed the transfected cells into white assay plates and incubate for 24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer and the this compound dilutions to the cells. Include wells with tracer only (for maximum BRET signal) and cells only (for background).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound binding to reach equilibrium.
-
Substrate Addition and Signal Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable luminometer.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: SOS1 Signaling Pathway and Point of Inhibition.
Caption: pERK Western Blot Experimental Workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
A Head-to-Head Battle of SOS1 Inhibitors: Unveiling the Efficacy of BI-3406 Versus the Enigmatic SOS1-IN-2
In the rapidly evolving landscape of targeted cancer therapy, inhibitors of the Son of Sevenless homolog 1 (SOS1) have emerged as a promising strategy to combat KRAS-driven cancers. This guide provides a comprehensive comparison of two such inhibitors: the well-characterized BI-3406 and the lesser-known SOS1-IN-2. While a wealth of experimental data is available for BI-3406, allowing for a detailed efficacy analysis, information on this compound is currently limited, precluding a direct, data-driven comparison.
This report aims to furnish researchers, scientists, and drug development professionals with an objective overview based on publicly available information. We present a detailed analysis of BI-3406, covering its mechanism of action, preclinical and in vivo efficacy, and synergistic potential. The limited available data for this compound is also presented to provide a complete picture.
Mechanism of Action: Blocking the KRAS Activation Signal
Both BI-3406 and this compound are small molecule inhibitors that target SOS1, a guanine nucleotide exchange factor (GEF) crucial for activating KRAS.[1] SOS1 facilitates the exchange of GDP for GTP on RAS proteins, switching them to an active, signal-transducing state.[1] In many cancers, mutations in KRAS lead to its constitutive activation, driving uncontrolled cell proliferation and survival through downstream signaling pathways like the MAPK/ERK cascade.[2]
SOS1 inhibitors work by binding to a pocket on the SOS1 protein, which prevents its interaction with KRAS.[1] This blockade inhibits the loading of GTP onto KRAS, thereby reducing the population of active KRAS-GTP and dampening the oncogenic signaling cascade.[2]
Comparative Efficacy: A Data-Driven Look at BI-3406
Due to the disparity in available data, this section will primarily focus on the extensively studied BI-3406, with the limited information on this compound presented for context.
Biochemical and Cellular Potency
BI-3406 has been shown to be a potent inhibitor of the SOS1-KRAS interaction. In biochemical assays, BI-3406 inhibits this interaction with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[3] This potent biochemical activity translates to effective inhibition of KRAS activation and downstream signaling in cancer cell lines.
| Parameter | BI-3406 | This compound | Reference |
| SOS1-KRAS Interaction IC50 | ~5 nM | 5 nM | [3][4] |
| Cellular pERK Inhibition IC50 | Varies by cell line (e.g., low nM in sensitive lines) | Data not available | [5] |
| Cell Proliferation IC50 | Varies by cell line (e.g., low nM in sensitive lines) | Data not available | [5] |
Table 1: Comparison of In Vitro Potency
In Vivo Antitumor Activity of BI-3406
Numerous preclinical in vivo studies have demonstrated the antitumor efficacy of BI-3406 in various KRAS-mutant cancer models. As a monotherapy, BI-3406 has been shown to inhibit tumor growth in xenograft models.[3] However, its most significant potential appears to be in combination therapies.
A key finding is the synergistic effect of BI-3406 with inhibitors of the MAPK pathway, such as MEK inhibitors.[5] MEK inhibition can lead to a feedback activation of SOS1, which limits their efficacy. By co-administering BI-3406, this feedback loop is blocked, resulting in a more profound and sustained inhibition of the MAPK pathway and enhanced tumor regression.[6]
Furthermore, BI-3406 has shown synergy with direct KRAS G12C inhibitors. This combination has been demonstrated to lead to deeper and more durable antitumor responses in preclinical models.
| Study Type | Cancer Model | BI-3406 Treatment | Key Findings | Reference |
| Monotherapy | KRAS G12S Lung Cancer Xenograft | 12.5 and 50 mg/kg, b.i.d. | Dose-dependent tumor growth inhibition (39% and 66% TGI, respectively). | [3] |
| Combination Therapy | KRAS G12C Pancreatic Cancer Xenograft | With MEK inhibitor (trametinib) | Strong synergistic anti-proliferative effects and tumor regression. | [5] |
| Combination Therapy | KRAS G12D Lung Adenocarcinoma Allograft | With KRAS G12D inhibitor (MRTX1133) | Significantly enhanced antitumor effect compared to either agent alone. |
Table 2: Summary of BI-3406 In Vivo Efficacy
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies for key experiments.
KRAS-SOS1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to quantify the inhibitory effect of compounds on the protein-protein interaction between KRAS and SOS1.
-
Reagents : Tagged recombinant human KRAS (e.g., GST-tagged) and SOS1 (e.g., His-tagged) proteins, GTP, HTRF donor (e.g., anti-GST-Europium cryptate) and acceptor (e.g., anti-His-d2) antibodies.
-
Procedure :
-
Test compounds (this compound or BI-3406) are serially diluted and added to a microplate.
-
Tagged KRAS and SOS1 proteins are added to the wells in the presence of GTP.
-
The mixture is incubated to allow for protein-protein interaction.
-
HTRF donor and acceptor antibodies are added and incubated.
-
The HTRF signal is read on a compatible plate reader. A decrease in signal indicates inhibition of the KRAS-SOS1 interaction.
-
-
Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cellular Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment : Cells are treated with a range of concentrations of the test compound (this compound or BI-3406).
-
Incubation : The plate is incubated for a specified period (e.g., 72 hours).
-
Lysis and Signal Detection : A reagent that lyses the cells and contains luciferase and its substrate is added. The luminescent signal, proportional to the amount of ATP, is measured using a luminometer.
-
Data Analysis : The half-maximal inhibitory concentration for cell growth (GI50) is determined by plotting cell viability against compound concentration.
In Vivo Tumor Xenograft Study
This type of study evaluates the antitumor efficacy of a compound in a living organism.
-
Cell Implantation : Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment : Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., BI-3406) via a specific route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Monitoring : Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint : At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., biomarker studies).
-
Data Analysis : Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion and Future Directions
BI-3406 stands as a well-validated and potent SOS1 inhibitor with a clear mechanism of action and demonstrated in vivo efficacy, particularly in combination with other targeted therapies. Its ability to overcome resistance mechanisms associated with MEK and KRAS G12C inhibitors makes it a highly promising candidate for clinical development.
In contrast, this compound, while showing potent biochemical inhibition of the SOS1-KRAS interaction in a patent report, remains a largely uncharacterized compound in the public scientific literature. To enable a meaningful and direct comparison of its efficacy against BI-3406, further studies are imperative. Detailed in vitro cellular characterization, in vivo efficacy studies (both as a monotherapy and in combination), and pharmacokinetic and pharmacodynamic assessments of this compound are necessary to understand its full therapeutic potential.
For researchers in the field, BI-3406 represents a robust tool for investigating the biology of SOS1 and a benchmark for the development of new SOS1 inhibitors. The journey to effectively target KRAS-driven cancers is ongoing, and the continued exploration of novel SOS1 inhibitors like this compound will be crucial in expanding the therapeutic arsenal against these challenging malignancies.
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
SOS1 Inhibitors as Research Tools: A Comparative Guide to MRTX0902 and BI-3406
For researchers in oncology and cell signaling, the selection of a specific chemical probe is a critical decision that can significantly impact experimental outcomes. Son of Sevenless homolog 1 (SOS1) has emerged as a key therapeutic target in RAS-driven cancers, leading to the development of several potent and selective inhibitors. This guide provides an objective comparison of two prominent SOS1 inhibitors, MRTX0902 and BI-3406, to aid researchers in choosing the optimal tool for their specific needs.
Both MRTX0902, developed by Mirati Therapeutics, and BI-3406, from Boehringer Ingelheim, are potent, selective, and orally bioavailable small-molecule inhibitors that function by disrupting the protein-protein interaction (PPI) between SOS1 and KRAS.[1][2] This inhibition prevents the SOS1-mediated exchange of GDP for GTP on RAS, thereby locking RAS in its inactive state and suppressing downstream signaling through the MAPK pathway.[1][3] While both compounds share this primary mechanism, differences in their biochemical potency, cellular activity, and selectivity profiles can make one more suitable than the other for particular research applications.
At a Glance: Key Quantitative Data
To facilitate a direct comparison, the following tables summarize the key biochemical and cellular potency data for MRTX0902 and BI-3406.
Table 1: Biochemical Activity
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| MRTX0902 | SOS1:KRAS PPI | HTRF Biochemical Assay | 15 nM (IC50) | Mirati Therapeutics |
| SOS1 | Binding Assay | 2.1 nM (Ki) | Mirati Therapeutics | |
| SOS2-mediated GTP exchange | HTRF Biochemical Assay | >10,000 nM (IC50) | Mirati Therapeutics | |
| BI-3406 | SOS1:KRAS PPI | Biochemical Assay | 6 nM (IC50) | Boehringer Ingelheim |
| SOS2 | - | No significant activity | Boehringer Ingelheim |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | IC50 | Reference |
| MRTX0902 | MKN1 (KRAS amplified) | pERK Inhibition | 39.6 nM | Mirati Therapeutics |
| NCI-H1975 (EGFR mutant) | 3D Cell Viability | <250 nM | Mirati Therapeutics | |
| PC9 (EGFR mutant) | 3D Cell Viability | <250 nM | Mirati Therapeutics | |
| BI-3406 | NCI-H358 (KRAS G12C) | RAS-GTP Levels | 83-231 nM | Boehringer Ingelheim |
| A549 (KRAS G12S) | RAS-GTP Levels | 83-231 nM | Boehringer Ingelheim | |
| Various KRAS G12/G13 mutants | 3D Cell Viability | 9-220 nM | Boehringer Ingelheim |
Mechanism of Action and Signaling Pathway
MRTX0902 and BI-3406 act at a critical upstream node of the RAS signaling cascade. By binding to SOS1, they prevent the activation of both wild-type and mutant RAS, making them valuable tools for studying RAS-dependent signaling in various cancer models. The diagram below illustrates their point of intervention in the canonical RAS/RAF/MEK/ERK pathway.
Experimental Protocols
To aid in the design of future experiments, this section outlines the general methodologies used to characterize these inhibitors.
Biochemical IC50 Determination (HTRF Assay)
A common method to determine the biochemical potency of SOS1 inhibitors is a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay measures the disruption of the SOS1-KRAS protein-protein interaction.
Cellular pERK Inhibition Assay (Western Blot)
The cellular activity of SOS1 inhibitors is often assessed by measuring the phosphorylation of ERK (pERK), a downstream effector in the MAPK pathway.
Head-to-Head Comparison: Which is the Better Research Tool?
The choice between MRTX0902 and BI-3406 will depend on the specific experimental context.
-
For studies requiring a well-documented clinical candidate: MRTX0902 is currently in clinical development, and a significant amount of preclinical and clinical data is publicly available.[2] This makes it a strong choice for translational research where the clinical relevance of the findings is a key consideration.
-
For broad screening across diverse KRAS mutations: BI-3406 has demonstrated potent activity against a wide range of KRAS G12 and G13 mutant cell lines, suggesting it may be a more versatile tool for initial screens across different cancer models.[4]
-
For in vivo studies: Both compounds are orally bioavailable and have been shown to be effective in xenograft models.[2][4] The choice may therefore depend on the specific tumor model and dosing regimen required. MRTX0902 has been extensively profiled in combination with the KRAS G12C inhibitor adagrasib.[5]
-
Selectivity: Both inhibitors exhibit high selectivity for SOS1 over the closely related homolog SOS2.[4] This is a critical feature for a research tool, as it minimizes off-target effects and allows for a more precise interrogation of SOS1-specific functions. Studies have shown that in cells lacking SOS2, the effects of BI-3406 are more pronounced, highlighting its on-target selectivity.[4]
Conclusion
Both MRTX0902 and BI-3406 are excellent research tools for investigating the role of SOS1 in health and disease. MRTX0902's status as a clinical candidate provides a direct link to ongoing therapeutic strategies. In contrast, BI-3406's broad activity across various KRAS mutations makes it a valuable tool for more exploratory studies. Ultimately, the selection of the most appropriate inhibitor will be guided by the specific research question, the experimental models employed, and the desired translational relevance of the study. Researchers are encouraged to consult the primary literature for detailed experimental conditions and data to make an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Probe BI-3406 | Chemical Probes Portal [chemicalprobes.org]
- 4. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of SOS1 Inhibition: A Comparative Guide to SOS1-IN-2 Effects and SOS1 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against oncogenic signaling pathways is a cornerstone of modern cancer research. The Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF) for RAS proteins, has emerged as a high-value target in cancers driven by RAS mutations. Pharmacological inhibition of SOS1, represented here by the conceptual molecule SOS1-IN-2, aims to disrupt the SOS1-KRAS interaction, thereby preventing RAS activation and downstream signaling. Genetic knockout of the SOS1 gene provides the ultimate validation for the on-target effects of such inhibitors. This guide offers a direct comparison of the phenotypic effects of SOS1 inhibition versus genetic ablation, supported by experimental data, to objectively evaluate the therapeutic potential of targeting SOS1.
At a Glance: Pharmacological Inhibition vs. Genetic Knockout
| Feature | This compound (Pharmacological Inhibition) | SOS1 Knockout (Genetic Ablation) | Key Takeaway |
| Mechanism | Binds to SOS1, preventing its interaction with RAS-GDP. | Complete removal of the SOS1 gene, leading to no protein expression. | Both methods aim to eliminate SOS1 function, but inhibition can be dose-dependent and reversible, while knockout is permanent. |
| Specificity | High selectivity for SOS1 over the SOS2 isoform is achievable. | Absolutely specific to SOS1. | Genetic knockout is the gold standard for target specificity. |
| Systemic Effects | Generally well-tolerated in preclinical models.[1][2] | Embryonic lethal in constitutive knockout mice. Inducible knockout in adult mice is viable.[1] | Pharmacological inhibition offers a safer systemic profile, avoiding developmental lethality. |
| Toxicity Profile | Low systemic toxicity observed even in the absence of SOS2.[1][2][3] | Combined knockout of SOS1 and SOS2 in adult mice is lethal.[1][2][3] | Pharmacological inhibition avoids the synthetic lethality seen with dual SOS1/SOS2 genetic ablation. |
| Antitumor Efficacy | Potent anti-proliferative effects and tumor growth inhibition.[1][2][4] | Significant impairment of tumor growth and cell proliferation.[1][4] | Both approaches demonstrate significant antitumor activity, validating SOS1 as a therapeutic target. |
Quantitative Comparison of Effects
The following tables summarize the quantitative data from studies directly comparing the effects of the SOS1 inhibitor BI-3406 (a specific example of a SOS1 inhibitor) with SOS1 knockout (KO) in KRAS-mutant cancer models.
Table 1: In Vitro Cell Proliferation
| Cell Model | Treatment/Genetic Modification | Proliferation Inhibition | Reference |
| KRASG12C MEFs | SOS1 KO | Significant decrease | [4] |
| KRASG12C MEFs | BI-3406 | Potent anti-proliferative effect, stronger than SOS1 KO | [2][4] |
| KRASG12D MEFs | SOS1 KO | Mild, but significant decrease | [4] |
| KRASG12D MEFs | BI-3406 | Milder anti-proliferative effect compared to other KRAS mutants | [2][4] |
| NCI-H358 (KRASG12C) | SOS1 KO | Proliferation unaffected by BI-3406, confirming on-target effect | [5] |
Table 2: Downstream Signaling (pERK Levels)
| Cell Model | Treatment/Genetic Modification | pERK Level Reduction | Notes | Reference |
| KRASmut MEFs | SOS1 KO | No significant reduction observed | Potential for rebound mechanisms to occur after prolonged genetic deletion. | [2][4] |
| KRASmut MEFs | BI-3406 | Significant reduction | More pronounced effect in SOS2 KO cells, suggesting partial compensation by SOS2. | [2][4][5] |
| NCI-H358 (KRASG12C) | BI-3406 in SOS1 KO cells | Strongly reduced effect | Confirms that BI-3406 acts via SOS1. | [5] |
Table 3: In Vivo Tumor Growth (Mouse Allograft Models)
| Model | Treatment/Genetic Modification | Tumor Growth Inhibition (%) | Reference |
| KRASG12C Allograft | SOS1 KO (via 4OHT) | Significant impairment of tumor growth | [1][4] |
| KRASG12C Allograft | BI-3406 | Stronger anti-tumor effect than genetic ablation | [1][4] |
| KRASG12D Allograft | SOS1 KO (via 4OHT) | Significantly diminished tumor progression | [1][4] |
| KRASG12D Allograft | BI-3406 | Significantly diminished tumor progression | [1][4] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach for validation, the following diagrams illustrate the relevant biological pathway and a typical workflow for comparing a SOS1 inhibitor to SOS1 knockout.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.
Generation of SOS1 Knockout Cells
-
Method: CRISPR/Cas9-mediated gene editing is the standard for generating knockout cell lines.
-
Protocol:
-
Design single-guide RNAs (sgRNAs) targeting an early exon of the SOS1 gene to induce frameshift mutations.
-
Clone the sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Transfect or transduce the KRAS-mutant cancer cell line (e.g., NCI-H358) with the vector.
-
Select for successfully transduced cells using an appropriate marker (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution.
-
Expand clones and validate SOS1 knockout by Western blotting and Sanger sequencing of the targeted genomic locus.
-
Cell Proliferation Assay
-
Method: Real-time fluorescence-based assays or endpoint ATP-based assays are commonly used.
-
Protocol (using live-cell imaging):
-
Seed cells (wild-type, SOS1 KO, and wild-type to be treated with this compound) in 96-well plates.
-
Allow cells to adhere overnight.
-
For the treatment group, add a dilution series of this compound. Add vehicle control to other wells.
-
Place the plate in an incubator equipped with a live-cell imaging system (e.g., IncuCyte).
-
Acquire phase-contrast images every 2-4 hours for 5-7 days.
-
Analyze cell confluence over time using the system's software to determine proliferation rates and drug response curves (IC50 values).
-
Western Blotting for pERK
-
Method: Standard immunoblotting to detect levels of phosphorylated ERK, a key downstream marker of RAS pathway activation.
-
Protocol:
-
Culture cells to 70-80% confluency. For inhibitor studies, treat cells with this compound or vehicle for a specified time (e.g., 2 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ERK (pERK1/2) and total ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
-
In Vivo Tumor Allograft Study
-
Method: Implantation of cancer cells into immunocompromised mice to assess tumor growth in response to genetic or pharmacological intervention.
-
Protocol:
-
Subcutaneously inject KRAS-mutant cancer cells (e.g., 2 x 106 cells) into the flanks of immunocompromised mice (e.g., nude mice).
-
Allow tumors to reach a palpable size (e.g., 100-150 mm3).
-
Randomize mice into treatment cohorts: (1) Vehicle control, (2) this compound administered orally at a specified dose and schedule (e.g., 50 mg/kg, twice daily), (3) Genetic knockout group (if using an inducible model, administer the inducing agent like tamoxifen).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize mice and excise tumors for downstream analysis (e.g., Western blotting, immunohistochemistry for proliferation markers like Ki67).
-
Conclusion
The genetic validation provided by SOS1 knockout models unequivocally confirms SOS1 as a critical driver in KRAS-mutant cancers. Pharmacological inhibitors, such as the conceptual this compound, phenocopy the anti-tumor effects of genetic ablation, demonstrating on-target activity.[1][4] Data suggests that pharmacological inhibition can, in some cases, be more potent than genetic knockout, potentially due to the avoidance of long-term compensatory mechanisms.[2][4] Furthermore, the favorable safety profile of SOS1 inhibitors compared to the lethality of combined SOS1/SOS2 knockout highlights a key advantage for clinical translation.[1][2] This comparative analysis strongly supports the continued development of SOS1 inhibitors as a promising therapeutic strategy for RAS-driven malignancies.
References
- 1. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
SOS1 Degraders vs. Small Molecule Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SOS1 degraders and small molecule inhibitors, like SOS1-IN-2, supported by experimental data. The focus is on the advantages offered by targeted protein degradation over traditional inhibition in the context of SOS1-mediated signaling pathways.
SOS1 (Son of Sevenless homolog 1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, pivotal regulators of cell proliferation, differentiation, and survival.[1] Dysregulation of the RAS/MAPK pathway, often driven by mutations in RAS genes, is a hallmark of many cancers.[2][3][4] Consequently, targeting SOS1 has emerged as a promising therapeutic strategy.[1][5] This guide compares two principal therapeutic modalities: small molecule inhibitors and targeted protein degraders (e.g., PROTACs).
Mechanism of Action: Inhibition vs. Degradation
Small molecule inhibitors, such as BI-3406 and MRTX0902, function by binding to SOS1 and sterically hindering its interaction with KRAS.[6][7][8] This prevents the exchange of GDP for GTP on RAS, thereby blocking its activation and downstream signaling.[1][7]
SOS1 degraders, on the other hand, are bifunctional molecules. One end binds to SOS1, while the other recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[5][9] This proximity induces the ubiquitination of SOS1, marking it for destruction by the proteasome.[5] This event-driven pharmacology not only blocks SOS1's function but eliminates the protein entirely.[10]
Key Advantages of SOS1 Degraders
Experimental evidence suggests that SOS1 degraders offer several advantages over small molecule inhibitors:
-
Superior Potency and Sustained Effect: By catalytically inducing the degradation of multiple SOS1 molecules, degraders can achieve a more profound and durable suppression of the target protein. This can translate to greater efficacy at lower concentrations.[10] For instance, the SOS1 degrader P7 demonstrated an IC50 five times lower than the SOS1 inhibitor BI-3406 in inhibiting the growth of colorectal cancer (CRC) patient-derived organoids (PDOs).[5][11][12][13]
-
Overcoming Scaffolding Functions: Beyond its catalytic activity, SOS1 can act as a scaffold for other proteins in signaling complexes.[5][9] Inhibitors may only block the GEF function, leaving the protein scaffold intact, which could allow for residual signaling. Degraders, by eliminating the entire protein, abrogate both catalytic and non-catalytic functions.[5][9]
-
Potential to Overcome Resistance: Resistance to inhibitors can arise from mutations that decrease drug binding or from cellular feedback mechanisms that upregulate the target protein.[14] Because degraders can eliminate the target protein even with transient binding and are less susceptible to increased protein expression, they may be able to overcome these resistance mechanisms.[10] The degrader SIAIS562055 has shown the ability to overcome acquired resistance to KRAS inhibitors.[15]
-
Event-Driven vs. Occupancy-Driven Pharmacology: Inhibitors require sustained high concentrations to maintain target occupancy and inhibition.[10] Degraders, however, act catalytically, where a single degrader molecule can induce the degradation of multiple target proteins.[9][10] This can lead to a more prolonged pharmacological effect even after the degrader has been cleared from circulation.[10]
Quantitative Data Comparison
The following tables summarize key quantitative data from studies comparing SOS1 degraders and inhibitors.
| Compound | Type | Target E3 Ligase | Cell Line | IC50 (Cell Viability) | Reference |
| P7 | Degrader | Cereblon | CRC PDOs | ~5-fold lower than BI-3406 | [5][11][12][13] |
| SIAIS562055 | Degrader | Cereblon | K562 | 201.1 nM | [1] |
| SIAIS562055 | Degrader | Cereblon | KU812 | 45.6 nM | [1] |
| BI-3406 | Inhibitor | N/A | NCI-H358 | 83-231 nM (RAS-GTP levels) | [8] |
| BI-3406 | Inhibitor | N/A | A549 | 83-231 nM (RAS-GTP levels) | [8] |
| MRTX0902 | Inhibitor | N/A | MKN1 | 29 nM | [15] |
| Compound | Type | Cell Line | DC50 (Degradation) | Dmax (Max Degradation) | Reference |
| P7 | Degrader | SW620 | Not Reported | Up to 92% | [2][5][11] |
| SIAIS562055 | Degrader | K562 | 62.5 nM | Not Reported | [1] |
| SIAIS562055 | Degrader | KU812 | 8.4 nM | Not Reported | [1] |
| BTX-6654 | Degrader | MIA PaCa-2 | 2.4 nM | 96% | [16] |
| BTX-7312 | Degrader | MIA PaCa-2 | 0.5 nM | 96% | [16] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
SOS1 Degradation Assay (Western Blot)
This protocol is used to determine the extent of SOS1 protein degradation following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., SW620, NCI-H358) and allow them to adhere overnight. Treat cells with the SOS1 degrader at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[17] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature protein samples by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10][18]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for SOS1 overnight at 4°C.[10] Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7] Quantify the band intensities using densitometry software. Normalize the SOS1 band intensity to a loading control (e.g., GAPDH or β-actin) to determine the relative level of SOS1 degradation.[17]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.[21]
-
Compound Treatment: Treat the cells with serial dilutions of the SOS1 degrader or inhibitor for a specified period (e.g., 72 hours).[12] Include a vehicle control.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[22] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[19][22]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Phospho-ERK (pERK) Western Blot
This assay is used to assess the inhibition of the downstream MAPK signaling pathway.
-
Cell Treatment and Lysis: Treat cells with the SOS1 degrader or inhibitor for the desired time. Lyse the cells as described in the SOS1 degradation assay protocol.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedures as outlined in the SOS1 degradation assay.
-
Immunoblotting: After blocking, incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2) overnight at 4°C.
-
Stripping and Re-probing: After detecting pERK, the membrane can be stripped of the antibodies and re-probed with an antibody for total ERK1/2 to ensure that changes in pERK levels are not due to changes in the total amount of ERK protein.[17]
-
Detection and Analysis: Visualize and quantify the pERK and total ERK bands. The ratio of pERK to total ERK is calculated to determine the level of pathway inhibition.[17]
Visualizing the Mechanisms
The following diagrams illustrate the SOS1 signaling pathway and the distinct mechanisms of action of SOS1 inhibitors and degraders.
References
- 1. SIAIS562055 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. verastem.com [verastem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad.com [bio-rad.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Emerging SOS1 Inhibitor Chemical Scaffolds
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Evolving Landscape of SOS1-Targeted Therapies
The Son of sevenless homolog 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF), has emerged as a high-value target in oncology for inhibiting the notoriously difficult-to-drug RAS signaling pathway. By catalyzing the exchange of GDP for GTP on RAS proteins, SOS1 switches on the MAPK cascade, a pathway frequently hyperactivated in a vast number of human cancers.[1][2][3] The development of small-molecule inhibitors that disrupt the SOS1-KRAS protein-protein interaction (PPI) represents a promising therapeutic strategy to treat KRAS-driven tumors, irrespective of the specific KRAS mutation.[4][5]
This guide provides a head-to-head comparison of the principal chemical scaffolds for SOS1 inhibitors currently in preclinical and clinical development. We present a synthesis of the available quantitative data, detail the experimental protocols for key assays, and visualize the underlying biological and experimental frameworks to offer a comprehensive overview for researchers in the field.
Core Chemical Scaffolds and Performance Data
Several distinct chemical scaffolds have been developed, each with its own characteristic potency, selectivity, and pharmacokinetic profile. The most prominent among these are based on quinazoline, pyridopyridazine, and pyrrolopyrimidine cores.
| Scaffold/Compound | Representative Compound(s) | Target | Mechanism of Action | Biochemical Potency (IC50) | Cellular Activity | Key Findings & References |
| Aminoquinazoline | BAY-293 | SOS1 | Disrupts SOS1-KRAS interaction | 21 nM (KRAS-SOS1 interaction assay)[6][7] | Reduces pERK levels by ~50% in mutant KRAS cells; Complete pERK inhibition in wild-type KRAS cells.[6][7][8] | Valuable chemical probe; demonstrated synergistic potential with covalent KRAS G12C inhibitors.[7][8] |
| Aminoquinazoline | BI-3406, BI 1701963 | SOS1 | Disrupts SOS1-KRAS interaction | 8.3 nM (SOS1::KRAS(G12C) interaction)[9] | Inhibits proliferation in KRAS G12/G13 mutant cell lines (IC50: 9–220 nM).[2] | Orally bioavailable; shows strong synergy with MEK inhibitors by attenuating feedback reactivation.[2] BI 1701963 is the clinical candidate based on this scaffold.[4][5][10] |
| Tetra-cyclic Quinazoline | Compound 37 | SOS1 | Disrupts SOS1-KRAS interaction | 6.0 nM (SOS1::KRAS(G12C) interaction)[9] | Stronger antiproliferative effects than BI-3406 in NCI-H358 cells.[9] | Optimized from BI-3406 with improved oral drug exposure and half-life; showed 71% tumor growth inhibition as a single agent in a xenograft model.[9][11] |
| Pyridopyridazine | MRTX0902 | SOS1 | Disrupts SOS1-KRAS interaction | Potent and selective (specific IC50 not publicly disclosed in provided results). | Demonstrates single-agent anti-proliferative activity in cell lines with mutations in SOS1, PTPN11, BRAF (class III), and NF1.[12][13] | Orally bioavailable and brain-penetrant; augments the antitumor activity of KRAS G12C inhibitor adagrasib.[14] Currently in clinical trials.[15] |
| Pyrrolo[3,4-d]pyrimidine | RMC-0331 | SOS1 | Disrupts SOS1-KRAS interaction | Data not available in search results. | Data not available in search results. | Mentioned as a distinct scaffold in development.[15] |
| Quinazoline-based PROTAC | P7 | SOS1 (Degradation) | Induces proteasomal degradation of SOS1 | IC50 for CRC PDO growth is 5-fold lower than SOS1 inhibitor BI-3406.[16][17] | Achieved up to 92% SOS1 degradation in CRC cell lines and patient-derived organoids (PDOs).[16][17] | Demonstrates superior activity to small molecule inhibition in CRC models; represents a novel therapeutic modality for targeting SOS1.[16][17] |
Signaling Pathway and Mechanism of Inhibition
SOS1 inhibitors act at a critical upstream node of the RAS-MAPK signaling pathway. The diagram below illustrates the canonical pathway and the point of intervention for these targeted agents.
References
- 1. Facebook [cancer.gov]
- 2. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pardon Our Interruption [boehringer-ingelheim.com]
- 5. oncologynews.com.au [oncologynews.com.au]
- 6. gdch.app [gdch.app]
- 7. pnas.org [pnas.org]
- 8. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Design and Structural Optimization of Orally Bioavailable SOS1 Inhibitors for the Treatment of KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. verastem.com [verastem.com]
- 13. researchgate.net [researchgate.net]
- 14. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel SOS1 inhibitors using machine learning - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00063C [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between RAS Pathway Inhibitors
For researchers, scientists, and drug development professionals, understanding the intricate landscape of resistance to RAS pathway inhibitors is paramount for the continued development of effective cancer therapies. The emergence of resistance, both intrinsic and acquired, poses a significant clinical challenge to the groundbreaking success of drugs targeting the RAS signaling cascade. This guide provides an objective comparison of the performance of different classes of RAS pathway inhibitors in the face of resistance, supported by experimental data and detailed methodologies.
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are central regulators of cell growth, proliferation, and survival.[1][2] Activating mutations in RAS genes are among the most common oncogenic drivers in human cancers, making them a critical therapeutic target.[3][4] The development of mutant-selective inhibitors, particularly those targeting KRAS G12C, has marked a significant advancement in treating previously "undruggable" targets.[3][5] However, the clinical benefit of these therapies can be limited by the development of resistance.[1][2][3]
Mechanisms of resistance to RAS pathway inhibitors are broadly categorized as either on-target or off-target.[5] On-target resistance often involves secondary mutations in the RAS gene itself, which can prevent inhibitor binding or lock the protein in its active, GTP-bound state.[5] Off-target resistance involves the activation of alternative signaling pathways that bypass the dependency on the targeted RAS protein.[3][5] This can include the upregulation of receptor tyrosine kinases (RTKs), activation of other RAS isoforms, or mutations in downstream effectors of the MAPK and PI3K/AKT pathways.[1][3][5]
This guide will delve into the cross-resistance profiles of various classes of RAS pathway inhibitors, including KRAS G12C inhibitors, pan-RAS inhibitors, and inhibitors of upstream and downstream regulators like SHP2 and MEK.
Comparative Efficacy of RAS Pathway Inhibitors in Resistant Settings
The development of resistance to one class of RAS pathway inhibitor does not necessarily confer resistance to all others, presenting opportunities for sequential or combination therapies. The following tables summarize the quantitative data on the efficacy of different inhibitors in the context of specific resistance mechanisms.
| Cell Line | Primary Inhibitor & Resistance Mechanism | Cross-Resistance to Sotorasib (IC50, nM) | Cross-Resistance to Adagrasib (IC50, nM) | Cross-Resistance to other inhibitors (IC50, nM) | Reference |
| H358 | Parental (KRAS G12C) | 5.8 | 12.5 | Trametinib: 1.5, SHP099: >10000 | |
| H358R | Acquired resistance to ARS1620 | >10000 | >10000 | Trametinib: >1000, SHP099: >10000 | |
| H2030 | Intrinsic resistance to KRAS G12C inhibitors | >10000 | >10000 | Trametinib: >1000, SHP099: >10000 | |
| Ba/F3 | KRAS G12C | 11 | 23 | [6] | |
| Ba/F3 | KRAS G12C/Y96D | >10000 | >10000 | RM-018 (Active-state inhibitor): 45 | [6] |
Table 1: Cross-Resistance in KRAS G12C-Mutant Cell Lines. This table illustrates how acquired and intrinsic resistance to KRAS G12C inhibitors can lead to broad cross-resistance to other inhibitors targeting the RAS-MAPK pathway. However, novel inhibitors targeting different conformational states of KRAS may overcome this resistance.
| Inhibitor Class | Mechanism of Action | Common Resistance Mechanisms | Potential Cross-Resistance | Strategies to Overcome Resistance |
| KRAS G12C Inhibitors (e.g., Sotorasib, Adagrasib) | Covalently bind to the inactive, GDP-bound state of KRAS G12C.[5][7] | Secondary KRAS mutations (e.g., Y96D), amplification of KRAS G12C, activation of RTKs (e.g., EGFR, MET), mutations in NRAS, BRAF, or MEK.[4][5][7][8] | Often show cross-resistance between different KRAS G12C inhibitors, especially with on-target mutations.[5] May also show cross-resistance to MEK and EGFR inhibitors in certain contexts.[9] | Combination with SHP2, SOS1, MEK, or EGFR inhibitors.[3][10] Development of active-state KRAS inhibitors.[6] |
| Pan-RAS Inhibitors (e.g., RMC-6236, RMC-7977) | Target multiple RAS isoforms in their active, GTP-bound state.[11][12] | Reactivation of upstream signaling (e.g., EGFR).[13] | Theoretically less susceptible to resistance driven by isoform switching. | Combination with EGFR inhibitors.[13] |
| SHP2 Inhibitors (e.g., TNO155) | Inhibit the SHP2 phosphatase, which is required for RAS activation downstream of most RTKs.[14][15] | Mutations in genes that regulate RAS stability or activity (e.g., LZTR1, INPPL1).[14] | May show cross-resistance with RTK inhibitors.[16] | Combination with KRAS G12C, MEK, or EGFR inhibitors.[3][15] |
| SOS1 Inhibitors (e.g., BI-1701963) | Prevent the interaction of the guanine nucleotide exchange factor SOS1 with RAS, thus inhibiting its activation.[3] | Potential for bypass through other GEFs or activation of downstream effectors. | Combination with MEK or KRAS G12C inhibitors.[17][18][19] | |
| MEK Inhibitors (e.g., Trametinib) | Inhibit the downstream kinase MEK in the MAPK pathway. | Reactivation of MAPK signaling through various mechanisms, including feedback activation of RTKs.[3] | Often used in combination, but resistance to the combination can still emerge. | Combination with KRAS, SHP2, or PI3K/mTOR inhibitors.[3][20] |
Table 2: Overview of RAS Pathway Inhibitor Classes and Cross-Resistance. This table provides a high-level comparison of different inhibitor classes, their mechanisms of action, common resistance pathways, and potential strategies to overcome resistance.
Experimental Protocols
To facilitate the replication and further investigation of cross-resistance, detailed methodologies for key experiments are provided below.
Cell Viability and Drug Sensitivity Assays
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of the indicated inhibitors.
-
Viability Assessment: After 72 hours of treatment, cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Data Analysis: Luminescence or absorbance is measured using a plate reader. The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software like GraphPad Prism.
Generation of Resistant Cell Lines
-
Dose Escalation: Parental cancer cell lines are continuously exposed to an increasing concentration of the RAS pathway inhibitor over several months.
-
Clonal Selection: Single-cell clones are isolated from the resistant population by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation of Resistance: The resistance of the selected clones is confirmed by comparing their IC50 values to the parental cell line. The underlying resistance mechanism is then investigated through genomic, transcriptomic, and proteomic analyses.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., p-ERK, p-AKT, total ERK, total AKT, KRAS).
-
Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex interactions within the RAS signaling pathway and the methodologies used to study cross-resistance, the following diagrams have been generated.
Caption: The RAS signaling pathway, a key regulator of cellular processes.
Caption: Experimental workflow for studying cross-resistance.
Caption: Major mechanisms of resistance to RAS pathway inhibitors.
References
- 1. Response and Resistance to RAS Inhibition in Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jwatch.org [jwatch.org]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EGFR blockade confers sensitivity to pan-RAS inhibitors in KRAS-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sidestepping SHP2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Overcoming Adaptive Resistance to KRAS and MEK Inhibitors by Co-targeting mTORC1/2 Complexes in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of SOS1-IN-2
For researchers and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the recommended procedures for the disposal of the small molecule inhibitor, SOS1-IN-2. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to minimize environmental impact.
As a novel research chemical, a specific Safety Data Sheet (SDS) for this compound may not be readily available. In such cases, it is imperative to treat the compound as a hazardous substance and follow established protocols for chemical waste management. The following procedures are based on general best practices for the disposal of laboratory research chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix this compound waste with other types of waste, such as biological or radioactive waste.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, pipette tips) from liquid waste (e.g., unused solutions, rinsates).
-
-
Container Selection and Labeling :
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure screw-top cap.
-
Clearly label the waste container with a "Hazardous Waste" label.
-
The label must include the full chemical name ("this compound"), the approximate quantity of the waste, and the date the waste was first added to the container.
-
-
Waste Accumulation and Storage :
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Disposal of Empty Containers :
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone).
-
The first rinsate must be collected and disposed of as hazardous liquid waste.
-
Subsequent rinses may be permissible for drain disposal, depending on local regulations. Always check with your institution's Environmental Health and Safety (EHS) office.
-
After rinsing, deface the original label on the container before disposing of it in the appropriate solid waste stream (e.g., glass or plastic recycling).
-
-
Requesting a Waste Pickup :
-
Once the waste container is full (typically no more than 90% capacity), or if the waste has been stored for a period defined by your institution's policy (often 90 days), arrange for a waste pickup.
-
Contact your institution's EHS office to schedule a pickup. Follow their specific procedures for waste collection.
-
Quantitative Data for Disposal
While specific quantitative data for this compound is not available without an SDS, the following table outlines the critical information that researchers should seek from an SDS for proper chemical waste management.
| Data Point | Description | Importance for Disposal |
| RCRA Waste Codes | Codes assigned by the EPA to classify hazardous waste. | Essential for proper waste manifest documentation and for the disposal facility to handle the waste correctly. |
| Physical and Chemical Properties | Includes information on appearance, odor, solubility, and reactivity. | Helps in selecting appropriate waste containers and in understanding potential hazards during storage and handling. |
| Toxicological Information | Details on acute and chronic health effects, carcinogenicity, and ecotoxicity. | Informs the risk assessment and the necessary precautions for handling the waste. |
| Stability and Reactivity | Information on chemical stability and incompatibilities with other substances. | Crucial for preventing dangerous reactions by not mixing incompatible waste streams. |
| Fire and Explosion Hazard Data | Includes flash point, autoignition temperature, and flammable limits. | Important for safe storage of the waste away from ignition sources. |
Experimental Workflow for Waste Management
The following diagram illustrates a generalized workflow for the management of chemical waste in a laboratory setting.
Logical Relationships in Disposal Procedures
The decision-making process for the proper disposal of a research chemical like this compound follows a logical hierarchy of safety and compliance. The primary consideration is the protection of personnel and the environment. This is achieved by adhering to institutional and regulatory guidelines for hazardous waste management.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby fostering a secure and responsible research environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
Personal protective equipment for handling SOS1-IN-2
Disclaimer: A specific Safety Data Sheet (SDS) for SOS1-IN-2 is not publicly available. The following guidance is based on general best practices for handling potent, small-molecule inhibitors in a research laboratory setting where the full toxicological properties are unknown. Researchers must exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment before handling this compound.
This compound is identified as a potent inhibitor of Son of sevenless homolog 1 (SOS1), a crucial component in the Ras signaling pathway.[1][2][3][4][5][6] Due to its biological activity, it should be handled with care to avoid potential health effects. The following provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Given the lack of specific hazard data, a comprehensive approach to PPE is mandatory to minimize exposure. Standard laboratory practices for handling chemicals of unknown toxicity should be strictly followed. This includes, but is not limited to, the use of a certified chemical fume hood for all manipulations of the solid compound and concentrated solutions.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Goggles/Glasses | Must be ANSI Z87.1 compliant. Should provide a complete seal around the eyes. A face shield may be required for splash hazards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Check for breakthrough times. Double gloving is advised when handling the pure compound or concentrated solutions. |
| Body Protection | Laboratory Coat | Should be fully buttoned with tight-fitting cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities. |
| Respiratory | N95 or higher-rated respirator | Recommended when handling the solid powder outside of a certified chemical fume hood, or if aerosolization is possible. Fit-testing is required. |
| Footwear | Closed-toe shoes | Must fully cover the feet. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical to ensure the safety of all laboratory personnel and to maintain environmental compliance.
Experimental Workflow for Handling this compound:
Caption: This diagram outlines the key steps for the safe handling of this compound, from receipt to disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, pipette tips, tubes, and any other disposable labware. These should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including experimental media and unused stock solutions, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Decontamination: All non-disposable equipment, such as glassware and spatulas, should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol) to remove the compound, followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.
-
Final Disposal: All hazardous waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) department according to their specific protocols.
Experimental Protocols
Signaling Pathway Context
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key nodes in cellular signaling pathways controlling cell growth, proliferation, and survival. By inhibiting the interaction between SOS1 and RAS, this compound can block downstream signaling through pathways such as the MAPK/ERK pathway.
Caption: this compound inhibits the guanine nucleotide exchange factor SOS1, preventing the activation of Ras and subsequent downstream signaling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
